2-Amino-1-(pyridin-2-yl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWNSMGGSBXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397366 | |
| Record name | 2-amino-1-pyridin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-14-6 | |
| Record name | 2-amino-1-pyridin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Amino-1-hydroxyethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-1-(pyridin-2-yl)ethanol, a versatile building block with significant potential in pharmaceutical and chemical research. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and key applications, with a particular focus on its role in the development of novel therapeutics for neurological disorders. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is a chiral amino alcohol featuring a pyridine ring. This unique structure imparts a range of chemical properties that make it a valuable intermediate in organic synthesis.
Table 1: Core Identification and Physicochemical Data for this compound
| Parameter | Value | Source(s) |
| CAS Number | 89943-14-6 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine | [1] |
| Appearance | Pale yellow solid | [1] |
| Purity | ≥ 95% (typically by NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
The presence of both a basic amino group and a hydroxyl group, in addition to the aromatic pyridine ring, allows for a variety of chemical transformations and interactions with biological targets. Its solubility in water and various organic solvents enhances its utility in a laboratory setting.[1][3]
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reductive amination of a suitable ketone precursor, such as 2-acetylpyridine. This method is widely employed for the formation of amines from carbonyl compounds. For the synthesis of enantiomerically pure forms, an asymmetric approach is necessary.
General Synthesis Pathway: Reductive Amination
The overall synthetic strategy involves the reaction of 2-acetylpyridine with an ammonia source to form an intermediate imine, which is then reduced to the desired amino alcohol. For asymmetric synthesis, a chiral catalyst is employed to control the stereochemistry of the final product.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Asymmetric Reductive Amination
This protocol is adapted from established methods for the asymmetric reductive amination of related pyridine-containing ketones.[4][5]
Materials:
-
2-Acetylpyridine
-
Ammonium trifluoroacetate (NH₄CO₂CF₃)
-
Ru(OAc)₂{(S)-binap} (or other suitable chiral ruthenium catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and a high-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a clean, dry high-pressure reactor, add 2-acetylpyridine (1.0 eq) and ammonium trifluoroacetate (1.2 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap} (0.01 eq).
-
Solvent Addition: Add anhydrous THF to the reactor to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to 0.8 MPa.
-
Heating and Stirring: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC. The reaction is typically complete within 17-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
Causality Behind Experimental Choices:
-
Ammonium Trifluoroacetate: This ammonium salt has been shown to provide high enantioselectivity in similar reactions.[4][5]
-
Chiral Ruthenium Catalyst: The use of a BINAP-based ruthenium catalyst is crucial for achieving high enantiomeric excess. The specific stereoisomer of the catalyst ((S)- or (R)-BINAP) will determine the chirality of the final product.
-
Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the intermediate imine and to ensure the efficiency of the catalyst.
-
Hydrogen Pressure: A moderate hydrogen pressure is sufficient for the reduction and is often preferred for safety and operational simplicity in an industrial setting.[4][5]
Analytical Characterization
Proper characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The expected chemical shifts are influenced by the pyridine ring and the amino and hydroxyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H6 | ~8.5 | dd |
| Pyridine-H4 | ~7.7 | td |
| Pyridine-H3 | ~7.3 | d |
| Pyridine-H5 | ~7.2 | ddd |
| CH-OH | ~4.8 | dd |
| CH₂-NH₂ | ~2.9-3.1 | m |
Note: Predicted shifts are based on typical values for similar structures and can vary depending on the solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for separating its enantiomers.
Table 3: Suggested Starting Conditions for Reversed-Phase HPLC Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
The separation of the (R) and (S) enantiomers is crucial for applications in drug development. This is typically achieved using a chiral stationary phase (CSP).
Caption: Workflow for the chiral separation of enantiomers.
Protocol for Chiral HPLC Separation:
-
Column Selection: Utilize a chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[2]
-
Mobile Phase: A mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) with a small amount of an acidic or basic additive (e.g., formic acid or diethylamine) is often effective. The exact composition will need to be optimized.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is suitable.
-
Analysis: Inject the racemic mixture and analyze the resulting chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas.
Applications in Drug Development and Research
This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of treatments for neurological disorders.[1] Its structure allows it to serve as a key building block for more complex molecules that can interact with specific biological targets.
Non-competitive AMPA Receptor Antagonism
One of the most promising applications of derivatives of this compound is as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[6][7] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[8]
Dysfunction of glutamatergic neurotransmission, particularly over-activation of AMPA receptors, has been implicated in the pathophysiology of several neurological and psychiatric diseases, including epilepsy, stroke, and neurodegenerative disorders like Alzheimer's disease.[9][10]
Caption: Simplified AMPA receptor signaling pathway and the action of a non-competitive antagonist.
Non-competitive antagonists, such as derivatives of this compound, bind to an allosteric site on the AMPA receptor, rather than the glutamate binding site. This binding event prevents the conformational change required for ion channel opening, even when glutamate is bound.[7] This mechanism of action offers a potential therapeutic advantage by modulating, rather than completely blocking, glutamatergic signaling, which may lead to a better safety profile.
Other Potential Applications
Beyond its role in neurology, the unique chemical structure of this compound makes it a valuable tool in other areas of research:
-
Biochemical Research: It can be used in studies of enzyme activity and protein interactions.[1]
-
Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals, potentially enhancing the efficacy of active ingredients.[1]
-
Material Science: The compound can be incorporated into novel polymers and coatings.[1]
-
Coordination Chemistry: The pyridine nitrogen and the amino and hydroxyl groups make it an excellent ligand for the formation of metal complexes, with potential applications in catalysis.[1]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, such as a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chiral amino alcohol with a rich chemistry that makes it a highly valuable building block in organic synthesis. Its utility spans from fundamental biochemical research to the development of advanced materials. Of particular note is its role as a precursor for non-competitive AMPA receptor antagonists, a promising class of drugs for the treatment of a range of neurological disorders. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers looking to explore the potential of this versatile compound.
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-1-(pyridin-2-yl)ethanol" molecular structure and weight
An In-Depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol for Advanced Research
This guide provides a comprehensive technical overview of this compound (CAS No. 89943-14-6), a pivotal chemical intermediate for professionals in research and drug development. We will delve into its molecular characteristics, synthesis, analytical quantification, and key applications, grounding all information in established scientific principles.
Molecular Structure and Physicochemical Properties
This compound is a versatile amino alcohol whose utility stems from its distinct structural features. Its architecture comprises a pyridine ring, an aromatic heterocycle, connected at the 2-position to an ethanolamine side chain.
Structural Analysis
The molecule's structure is notable for several reasons:
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a mild base, influencing the molecule's solubility and its ability to coordinate with metal ions.[1]
-
Ethanolamine Moiety: The primary amine (-NH₂) and hydroxyl (-OH) groups are key functional handles for synthetic transformations. These polar groups also impart hydrophilicity and enable hydrogen bonding, which is crucial for its interaction with biological systems and its solubility profile.[1][2]
-
Chirality: The carbon atom bonded to the hydroxyl group and the pyridine ring (C1) is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-amino-1-(pyridin-2-yl)ethanol. Unless a specific chiral synthesis or resolution is performed, the compound is typically supplied as a racemic mixture.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for designing experiments, from synthesis to formulation and analysis.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(pyridin-2-yl)ethan-1-ol | [3] |
| Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine | [1] |
| CAS Number | 89943-14-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Data not readily available in published literature. | |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO). | [1][2] |
| Storage Conditions | Store at 0-8°C in a tightly sealed container, protected from light. | [1] |
Synthesis via Reductive Amination
A robust and common method for synthesizing this compound is the reductive amination of 2-pyridinecarboxaldehyde. This self-validating system is efficient and proceeds under relatively mild conditions.
Causality: This two-step, one-pot reaction is favored for its high atom economy and the commercial availability of the starting materials. The aldehyde is first condensed with an ammonia equivalent to form a transient imine intermediate. The imine is not isolated but is immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄). Using NaBH₄ is strategic as it selectively reduces the imine double bond without affecting the aromatic pyridine ring.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add an ammonia source, such as ammonium acetate (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C to decompose any excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the final product as a pale yellow solid.[1]
Analytical Methodologies for Quantification
Accurate quantification is essential for quality control and for determining reaction yields or concentrations in biological matrices. LC-MS/MS provides the highest level of sensitivity and specificity.
Protocol: Quantification by LC-MS/MS
Principle: This method separates the analyte from other components using liquid chromatography, followed by detection using tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), providing exceptional selectivity and minimizing matrix interference.
-
Standard & Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock solution. Dissolve unknown samples in the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 5-8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition (Hypothetical): The protonated molecule [M+H]⁺ would have an m/z of 139.1. This precursor ion would be selected in Q1. A characteristic product ion (e.g., resulting from the loss of water, m/z 121.1, or loss of CH₂NH₂, m/z 108.1) would be selected in Q3 after fragmentation in Q2. Note: These transitions must be optimized empirically by infusing the pure compound.
-
-
Data Analysis: Quantify the analyte in samples by comparing its peak area to the calibration curve generated from the standards.
Predicted Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for this specific compound is not widely available, its features can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for confirming the identity and purity of the synthesized material.
-
Predicted ¹H NMR (in CDCl₃, ~400 MHz):
-
Pyridine Protons: 4 signals in the aromatic region (~δ 7.0-8.6 ppm). The proton at C6 (adjacent to N) will be the most downfield.
-
Methine Proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.8-5.0 ppm.
-
Methylene Protons (-CH₂NH₂): Two diastereotopic protons that may appear as a complex multiplet or two separate doublets of doublets around δ 2.8-3.2 ppm.
-
-OH and -NH₂ Protons: Broad singlets that are exchangeable with D₂O. Their chemical shift is highly variable depending on concentration and solvent.
-
-
Predicted ¹³C NMR (in CDCl₃, ~100 MHz):
-
Expect 7 distinct signals.
-
Pyridine Carbons: 5 signals in the aromatic region (~δ 120-160 ppm).
-
Aliphatic Carbons: 2 signals in the aliphatic region: -CH(OH)- around δ 70-75 ppm and -CH₂NH₂ around δ 45-50 ppm.
-
-
Predicted FT-IR (KBr Pellet, cm⁻¹):
-
~3400-3200 (broad): Overlapping O-H and N-H stretching vibrations.
-
~3050: Aromatic C-H stretching.
-
~2950-2850: Aliphatic C-H stretching.
-
~1620-1580: N-H scissoring (bending) vibration.
-
~1590, 1470, 1430: Pyridine ring C=C and C=N stretching vibrations.
-
~1100-1050: C-O stretching of the secondary alcohol.
-
-
Predicted Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 138.
-
Key Fragments: Expect fragments corresponding to the loss of water ([M-18]⁺ at m/z 120), the loss of an aminomethyl radical ([M-30]⁺ at m/z 108), and a base peak corresponding to the pyridyl-CH(OH)⁺ fragment (m/z 108) or the pyridyl cation (m/z 78).
-
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block in several scientific domains.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting neurological disorders.[1] Its structure can be found in scaffolds designed to interact with various receptors and enzymes in the central nervous system.
-
Coordination Chemistry & Catalysis: The pyridine nitrogen and the amino group can act as a bidentate ligand, chelating to metal centers. This property makes it a candidate for developing novel catalysts and materials with unique electronic or magnetic properties.[1]
-
Agrochemicals: The compound also serves as an intermediate in the formulation of next-generation agrochemicals, where the pyridine moiety is often associated with bioactive properties.[1]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.
-
Hazard Summary: According to GHS classifications from aggregated sources, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: As specified, store the compound in a tightly sealed container in a cool, dry place at 0-8°C.[1] Protect from prolonged exposure to light and atmospheric moisture to prevent degradation.
References
A Comprehensive Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol: Nomenclature, Synthesis, and Applications
This guide provides an in-depth analysis of the versatile amino alcohol, 2-Amino-1-(pyridin-2-yl)ethanol. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthetic routes, and its significant role as a building block in the creation of higher-order molecular structures for pharmaceutical and industrial applications. We will explore the causality behind experimental choices and provide actionable protocols to ensure scientific integrity and reproducibility.
Chemical Identity and Nomenclature
Precise identification of a chemical entity is paramount for consistent and reproducible research. This compound is known by several synonyms across various chemical databases and commercial suppliers. Understanding these alternative names is crucial for conducting thorough literature searches and for procurement.
The compound's structure features a pyridine ring linked to an ethanol backbone, with an amino group at the second carbon of the ethanol chain. This arrangement makes it a chiral molecule, existing as (R) and (S) enantiomers.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source |
| Primary IUPAC Name | This compound | PubChem[1] |
| Common Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine | Chem-Impex[2], PubChem[1] |
| 2-Hydroxy-2-(pyridin-2-yl)ethylamine | Chem-Impex[2], PubChem[1] | |
| 2-Amino-1-(2-pyridyl)ethanol | PubChem[1] | |
| 2-Hydroxy-2-pyridyl ethylamine | PubChem[1] | |
| 2-amino-1-(pyridin-2-yl)ethan-1-ol | PubChem[1] | |
| 2-amino-1-(2-pyridinyl)ethanol | PubChem[1] | |
| CAS Number | 89943-14-6 | Chem-Impex[2], PubChem[1] |
| PubChem CID | 3853779 | Chem-Impex[2], PubChem[1] |
| EC Number | 801-510-3 | PubChem[1] |
| MDL Number | MFCD03840171 | Chem-Impex[2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in various reactions. Its amphiphilic nature, stemming from the polar amino and hydroxyl groups and the aromatic pyridine ring, influences its solubility.[3]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | Chem-Impex[2], PubChem[1] |
| Molecular Weight | 138.17 g/mol | PubChem[1] |
| Appearance | Pale yellow or white to off-white crystalline solid | Chem-Impex[2], Smolecule[3] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3][4] | Smolecule[3] |
| Storage Conditions | Store at 0-8°C, keep in a dark place, sealed in dry conditions.[2][5] | Chem-Impex[2], BLDpharm[5] |
| Topological Polar Surface Area | 59.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Spectroscopic Profile
While specific spectra are instrument- and condition-dependent, the key structural features of this compound give rise to a predictable spectroscopic signature.
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton (CH-OH) and methylene protons (CH₂-NH₂) would be found in the aliphatic region, with their chemical shifts influenced by the adjacent heteroatoms. The protons of the hydroxyl and amino groups are exchangeable and may appear as broad singlets.
-
¹³C NMR: The spectrum would show distinct signals for the five unique carbons of the pyridine ring and the two carbons of the ethanolamine side chain.
-
IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band (around 3300 cm⁻¹), N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹), C-N stretching, and characteristic C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).[6]
Synthesis and Reactivity
This compound is typically synthesized via the reduction of an intermediate formed from a pyridine-based aldehyde. This versatile building block can then undergo various chemical transformations.
Core Synthetic Pathway: Reductive Amination
A common and effective method for synthesizing this compound is the reductive amination of 2-pyridinecarboxaldehyde.[7] This approach involves two key steps: the formation of an imine intermediate followed by its reduction to the desired amino alcohol.
Caption: General workflow for the synthesis of this compound via reductive amination.
Key Chemical Reactions
The functional groups of this compound—the primary amine, the secondary alcohol, and the pyridine nitrogen—are sites for further chemical modification.
-
Schiff Base Formation: The primary amino group can react with aldehydes or ketones to form Schiff bases (imines).[3]
-
Metal Complex Formation: The compound can act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the amino group to form stable metal complexes.[3] This property is valuable in the development of catalysts.
-
Derivatization: The amino and hydroxyl groups can be acylated, alkylated, or otherwise modified to produce a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Applications in Research and Drug Development
The unique structural combination of a pyridine ring and an amino alcohol moiety makes this compound a valuable intermediate in several high-value applications.[2][4]
Caption: Major application areas stemming from the this compound core structure.
-
Pharmaceutical Development: This is the most prominent application. The compound serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[2] Its structural features are particularly effective for designing molecules that target the central nervous system, making it crucial in the development of drugs for neurological disorders.[2][4] Derivatives have also been investigated as enzyme inhibitors and ligands for G protein-coupled receptors.[3]
-
Coordination Chemistry and Catalysis: Its ability to act as a ligand allows for the creation of transition metal complexes.[3] These complexes are explored for their catalytic properties in organic transformations, such as ethylene oligomerization, which is relevant in industrial chemistry.[3]
-
Agrochemicals: The pyridine moiety is a common feature in many agrochemicals. This compound is used in the formulation of crop protection products, where its structure can help improve the efficacy of the active ingredients.[2][4]
Experimental Protocols
To ensure the principles of trustworthiness and reproducibility, the following section details a standard laboratory protocol for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize this compound from 2-pyridinecarboxaldehyde.
Materials:
-
2-Pyridinecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Methodology:
-
Imine Formation (Causality: The reaction is performed in a protic solvent like methanol to facilitate the condensation between the aldehyde and ammonia to form the imine intermediate.)
-
In a 250 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction (Causality: The reaction is cooled in an ice bath because the reduction with NaBH₄ is exothermic. Sodium borohydride is chosen as the reducing agent because it is selective for the imine and will not reduce the pyridine ring under these mild conditions.)
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
-
Work-up and Isolation (Causality: The solvent is removed to concentrate the product. Extraction with an organic solvent like DCM separates the desired product from inorganic salts. Drying with Na₂SO₄ removes residual water before final solvent evaporation.)
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product as a pale yellow solid.
-
Protocol 2: Sample Preparation for NMR Spectroscopy
Objective: To prepare a sample of synthesized this compound for ¹H NMR analysis.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
NMR tube
-
Pipette, vial
Methodology:
-
Sample Weighing: Weigh approximately 5-10 mg of the purified, dry product into a clean, dry vial.
-
Solvent Selection (Causality: CDCl₃ is a common choice, but if the compound has limited solubility, a more polar solvent like CD₃OD is used. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons like -OH and -NH₂.)
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
References
- 1. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 6. chimia.ch [chimia.ch]
- 7. This compound dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Amino-1-(pyridin-2-yl)ethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-1-(pyridin-2-yl)ethanol, a versatile amino alcohol with significant applications in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of quantitative solubility data in public-domain literature, this document focuses on the fundamental principles governing its solubility, qualitative solubility profiles, and detailed, field-proven methodologies for the empirical determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for formulation, synthesis, and analytical applications.
Introduction to this compound and its Physicochemical Profile
This compound, also known by synonyms such as 2-(2-Amino-1-hydroxyethyl)pyridine and 2-Hydroxy-2-(pyridin-2-yl)ethylamine, is a pale yellow solid with the molecular formula C₇H₁₀N₂O.[1][3] Its chemical structure is characterized by a pyridine ring, a primary amino group (-NH₂), and a hydroxyl group (-OH), all of which play a crucial role in defining its physical and chemical properties, most notably its solubility.
The presence of the highly polar amino and hydroxyl groups allows for strong hydrogen bonding capabilities, suggesting a high affinity for polar solvents.[4] The pyridine ring, while aromatic, also contributes to the molecule's polarity. The interplay of these functional groups results in a molecule with a predicted amphiphilic nature, capable of interacting with a range of solvent systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Pale yellow solid | [1] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 59.1 Ų | [3] |
Theoretical and Qualitative Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[5] This principle dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the molecular structure of this compound, a qualitative solubility profile can be predicted.
Polar Solvents: The presence of the amino and hydroxyl groups strongly suggests that this compound will be readily soluble in polar protic solvents such as water, methanol, and ethanol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][4] The ability to form hydrogen bonds with these solvents is a key driver of its solubility.
Non-Polar Solvents: Conversely, the compound is expected to exhibit limited solubility in non-polar solvents like hexane and other aliphatic hydrocarbons.[6] The significant difference in polarity would result in weak solute-solvent interactions compared to the strong intermolecular forces within the solid compound.
Solvents of Intermediate Polarity: For solvents with intermediate polarity, such as acetone, ethyl acetate, and chloroform, the solubility is likely to be moderate. The pyridine ring may offer some favorable interactions with these solvents. For instance, a structurally similar compound, 2-(2-pyridyl)ethanol, is very soluble in chloroform.[7]
Influence of pH: The basic nature of the amino group and the pyridine nitrogen means that the solubility of this compound in aqueous and protic organic solvents can be significantly influenced by pH. In acidic conditions, the amino group will be protonated, forming a salt that is likely to have much higher solubility in polar solvents.
Quantitative Solubility Data of a Structurally Related Compound
To provide a practical reference, the following table summarizes the available solubility data for the structurally related compound 2-(2-pyridyl)ethanol, which lacks the amino group. This data can offer a baseline for estimating the solubility of this compound, keeping in mind that the additional amino group in the target compound will likely increase its polarity and affinity for polar solvents.
| Solvent | Solubility of 2-(2-pyridyl)ethanol |
| Alcohol | Very Soluble[7] |
| Chloroform | Very Soluble[7] |
| Ether | Slightly Soluble[7] |
| Hexane | Limited Solubility[6] |
Experimental Protocols for Solubility Determination
Given the absence of comprehensive quantitative data, empirical determination of solubility is essential for research and development applications. The following section provides detailed, step-by-step methodologies for accurately measuring the solubility of this compound.
General Workflow for Solubility Determination
The fundamental process for determining the solubility of a solid compound involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.
Gravimetric Method
This classic and straightforward method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).
-
Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the container to rest in the constant temperature bath for several hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter tip on the pipette.
-
-
Quantification:
-
Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often faster than the gravimetric method.
Step-by-Step Protocol:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Determine the wavelength of maximum absorbance (λmax) of the compound by scanning one of the standard solutions.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration and determine the equation of the line using linear regression. This should adhere to the Beer-Lambert Law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution and obtain a clear supernatant as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[8]
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[8]
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness and accuracy of the obtained solubility data, the following self-validating practices should be implemented:
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Multiple Replicates: All experiments should be performed in triplicate to assess the precision of the measurements.
-
Method Validation: If possible, determine the solubility using two different analytical methods (e.g., gravimetric and spectroscopic). The results should be in close agreement.
-
Purity of Compound: The purity of the this compound used should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC) as impurities can significantly affect solubility.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Guide to the Spectroscopic Characterization of 2-Amino-1-(pyridin-2-yl)ethanol
Introduction
2-Amino-1-(pyridin-2-yl)ethanol is a versatile bifunctional molecule incorporating a pyridine ring, a hydroxyl group, and a primary amine. This unique structural arrangement makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its applications include serving as a key precursor in the development of therapeutic agents, especially those targeting neurological disorders.[1]
A definitive structural confirmation and purity assessment of such a pivotal compound is paramount. Spectroscopic analysis provides the fundamental data required for this validation. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in established principles of spectroscopy, providing researchers and drug development professionals with a robust framework for the characterization of this and related molecules.
The molecular structure of this compound, with a molecular formula of C₇H₁₀N₂O and a molecular weight of approximately 138.17 g/mol , is the foundation for interpreting its spectral data.[1][2]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (OH and NH₂).
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, such as a Bruker WH-300 or equivalent, operating at a field strength of 300 MHz for ¹H and 75.5 MHz for ¹³C.[3]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Acquire data for 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Use Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Acquire data for a sufficient number of scans (typically 1024 or more) to overcome the low natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. The pyridine ring protons appear in the aromatic region, while the ethanolamine side chain protons are found in the aliphatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~8.50 | d | 1H | H-6 (Pyridine) | ~4.8 |
| ~7.70 | td | 1H | H-4 (Pyridine) | ~7.7, 1.8 |
| ~7.35 | d | 1H | H-3 (Pyridine) | ~7.8 |
| ~7.20 | ddd | 1H | H-5 (Pyridine) | ~7.5, 4.8, 1.2 |
| ~4.70 | dd | 1H | H-α (CH-OH) | ~8.0, 4.0 |
| ~2.90 | dd | 1H | H-βa (CH₂-NH₂) | ~13.5, 4.0 |
| ~2.75 | dd | 1H | H-βb (CH₂-NH₂) | ~13.5, 8.0 |
| (Variable) | br s | 1H | OH | - |
| (Variable) | br s | 2H | NH₂ | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Protons on heteroatoms (OH, NH₂) are often broad and their chemical shift is highly variable.
Interpretation of Causality:
-
Pyridine Ring Protons (δ 7.20-8.50): The signals are deshielded into the aromatic region due to the ring current effect. The H-6 proton is the most deshielded because of its proximity to the electronegative nitrogen atom. The observed splitting patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling with adjacent protons on the ring, allowing for unambiguous assignment.
-
Methine Proton (H-α, δ ~4.70): This proton is attached to the carbon bearing the hydroxyl group and the pyridine ring. Its significant downfield shift is caused by the electronegativity of the attached oxygen and the anisotropic effect of the aromatic ring. It appears as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (H-β, δ ~2.75-2.90): These protons are adjacent to the chiral center (C-α) and are therefore diastereotopic, meaning they are chemically non-equivalent. They appear as two distinct signals, each a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the H-α proton.
-
Exchangeable Protons (OH, NH₂): These protons can exchange with deuterium from the solvent (if present) or with each other, often resulting in broad signals. Their chemical shifts are highly dependent on temperature, concentration, and solvent.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-2 (Pyridine) |
| ~148.5 | C-6 (Pyridine) |
| ~137.0 | C-4 (Pyridine) |
| ~122.5 | C-5 (Pyridine) |
| ~120.0 | C-3 (Pyridine) |
| ~73.0 | C-α (CH-OH) |
| ~48.0 | C-β (CH₂-NH₂) |
Note: Chemical shifts are approximate and based on typical values for similar structures.
Interpretation of Causality:
-
Pyridine Ring Carbons (δ 120.0-162.0): These sp²-hybridized carbons resonate in the expected aromatic region. The C-2 carbon, directly attached to the nitrogen and the side chain, is the most downfield.
-
Side Chain Carbons (δ 48.0-73.0): These sp³-hybridized carbons are shielded relative to the aromatic carbons. The C-α carbon (δ ~73.0) is deshielded by the directly attached electronegative oxygen atom. The C-β carbon (δ ~48.0), attached to the amino group, is found further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[4]
-
Spectrum Recording: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first and subtract it from the sample spectrum.
IR Spectral Data & Interpretation
The IR spectrum of this compound will show characteristic absorption bands confirming its key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) |
| 3350 - 3250 (Two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |
| 2950 - 2850 | C-H Stretch (aliphatic) | -CH, -CH₂ |
| ~1630 | N-H Scissoring | Primary Amine (-NH₂) |
| ~1590, ~1470, ~1430 | C=C and C=N Ring Stretching | Pyridine Ring |
| ~1330 | C-N Stretch | Aromatic Amine |
| ~1050 | C-O Stretch | Secondary Alcohol |
Interpretation of Causality:
-
O-H and N-H Stretching Region (3400-3200 cm⁻¹): A prominent, broad band centered around 3300 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. Superimposed on this, two sharper peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine are expected.[5]
-
C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds of the pyridine ring. Stronger absorptions below 3000 cm⁻¹ confirm the presence of the sp³ C-H bonds in the ethanolamine side chain.
-
Fingerprint Region (<1600 cm⁻¹): This complex region contains many vibrations that are characteristic of the molecule as a whole. Key bands include the N-H bending (scissoring) vibration around 1630 cm⁻¹. The characteristic stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ range.[6] A strong band around 1050 cm⁻¹ is indicative of the C-O stretching of the secondary alcohol group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern can offer significant structural clues.
Experimental Protocol: Mass Spectrometry
Methodology:
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. A 70 eV electron beam is typically used to ionize the sample molecules.[3]
-
Sample Introduction: The sample can be introduced via a direct insertion probe, which is heated to volatilize the compound into the ion source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
MS Spectral Data & Fragmentation Analysis
The mass spectrum provides the molecular weight and structural information from fragmentation. The molecular ion (M⁺˙) for C₇H₁₀N₂O is expected at m/z 138.
| m/z Value | Proposed Fragment Identity | Proposed Loss from Parent |
| 138 | [C₇H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [C₇H₉N₂]⁺ | Loss of •OH |
| 120 | [C₇H₈N₂]⁺˙ | Loss of H₂O |
| 108 | [C₆H₆N₂]⁺˙ | Loss of CH₂O |
| 93 | [C₅H₅N₂]⁺ | Loss of •CH₂OH and HCN |
| 79 | [C₅H₅N]⁺˙ | Pyridinium Cation |
| 78 | [C₅H₄N]⁺ | Pyridyl Cation |
Interpretation and Fragmentation Pathways: The molecular ion at m/z 138 confirms the molecular formula. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. A key fragmentation mechanism for alcohols is α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).
-
α-Cleavage: The most favorable α-cleavage involves the breaking of the Cα-Cβ bond. This results in the formation of a stable, resonance-stabilized pyridyl-hydroxymethyl cation at m/z 108 ([C₆H₆NO]⁺) and the loss of an aminomethyl radical (•CH₂NH₂).
-
Loss of Water (m/z 120): Alcohols frequently undergo dehydration, losing a molecule of H₂O (18 Da) to form a fragment ion at m/z 120.[7]
-
Pyridine Ring Fragments: The presence of strong signals at m/z 78 and 79 are highly characteristic of compounds containing a pyridine ring, corresponding to the pyridyl cation and protonated pyridine, respectively.
Caption: Proposed EI-MS Fragmentation Pathway for this compound.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical hydroxyl, amino, and pyridinyl functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile serves as a benchmark for quality control, reaction monitoring, and regulatory submissions for any research or development involving this important chemical intermediate.
References
"2-Amino-1-(pyridin-2-yl)ethanol" as a building block in organic synthesis
An In-Depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol: A Versatile Chiral Building Block in Modern Organic Synthesis
Abstract
This compound is a bifunctional chiral amino alcohol that has emerged as a highly valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a primary amine, and a secondary alcohol centered on a stereogenic carbon, makes it an exceptional precursor for a wide range of applications. The strategic positioning of two distinct nitrogen atoms and a hydroxyl group allows it to function as a powerful bidentate chelating agent, forming stereochemically defined complexes with various transition metals. This guide provides a comprehensive overview of the synthesis of this compound, its critical role as a precursor to sophisticated chiral ligands for asymmetric catalysis, and its utility as a synthon in the construction of complex, biologically active molecules. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are provided for researchers, chemists, and professionals in drug development.
Core Molecular Profile and Strategic Importance
Structural Features and Chirality
This compound possesses a unique constellation of functional groups that are key to its utility. The molecule contains:
-
A Pyridine Ring : Acts as a Lewis basic site and a coordinating nitrogen atom for metal centers.[1][2]
-
A Primary Amino Group : A nucleophilic center and a second coordination site.
-
A Secondary Hydroxyl Group : A hydrogen-bond donor/acceptor and a handle for derivatization.
-
A Stereogenic Center : The carbinol carbon is chiral, making the (R) and (S) enantiomers valuable for asymmetric synthesis.[3]
This trifecta of functionalities within a compact structure is the primary reason for its widespread use as a building block for more complex molecular architectures.[1][4]
Physicochemical Properties
The properties of this compound make it a practical reagent in various synthetic contexts. Its solubility in both water and common organic solvents enhances its applicability in diverse laboratory settings.[1]
| Property | Value |
| Chemical Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Varies (typically off-white to yellow solid) |
| Key Functional Groups | Pyridine, Primary Amine, Secondary Alcohol |
| Chirality | Exists as (R) and (S) enantiomers |
Significance as a Bidentate Ligand Precursor
The most profound application of this molecule lies in its role as a precursor to chiral ligands. The pyridine nitrogen and the amino nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation rigidly defines the spatial orientation of the ligand around the metal, creating a well-defined chiral pocket that can effectively control the stereochemical outcome of a catalytic reaction.
Caption: Logical relationships stemming from the core structure.
Synthesis of Enantiopure this compound
The reliable synthesis of this building block in high enantiopurity is crucial for its application. Asymmetric reduction methods are among the most effective strategies.
Key Synthetic Strategy: Asymmetric Transfer Hydrogenation
A prevalent and efficient method for producing the chiral amino alcohol is the asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor. This approach leverages well-established chiral catalysts to set the stereocenter with high fidelity.
Caption: Workflow for asymmetric synthesis of the title compound.
Experimental Protocol: Synthesis of (S)-2-Amino-1-(pyridin-2-yl)ethanol
This protocol describes a representative asymmetric transfer hydrogenation. The choice of the catalyst enantiomer dictates the product stereochemistry.
Materials:
-
2-Amino-1-(pyridin-2-yl)ethanone hydrochloride
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Catalyst Pre-formation: In a nitrogen-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous DCM (10 mL). Stir the solution at room temperature for 30 minutes to form the active chiral catalyst.
-
Reaction Setup: In a separate flask, suspend 2-Amino-1-(pyridin-2-yl)ethanone hydrochloride (1.0 eq) in a 5:2 mixture of formic acid and triethylamine. Stir until a clear solution is obtained.
-
Hydrogenation: Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.
-
Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel to afford the enantiopure (S)-2-Amino-1-(pyridin-2-yl)ethanol.
Causality and Trustworthiness: The use of a pre-formed chiral ruthenium catalyst is critical for achieving high enantioselectivity. The formic acid/triethylamine azeotrope serves as a convenient and effective hydrogen source. The basic work-up is necessary to neutralize the acidic medium and isolate the free amine product.
Applications in Asymmetric Catalysis: The Gateway to Chiral Ligands
The true power of this compound is realized when it is converted into more complex chiral ligands for asymmetric catalysis.
Case Study: Synthesis of Pyridyl-Bisoxazoline (PyBOX) Ligands
Bisoxazoline (BOX) ligands are a privileged class of C₂-symmetric ligands used in a wide array of metal-catalyzed asymmetric reactions. The pyridyl variant, PyBOX, leverages the amino alcohol as a key precursor.[5]
Synthetic Rationale: The synthesis involves a two-step process: condensation of two equivalents of the chiral amino alcohol with a dicarbonyl compound, followed by a dehydrative cyclization to form the two oxazoline rings. This process reliably transfers the chirality of the amino alcohol to the final ligand structure.
Caption: Synthetic workflow for PyBOX ligand synthesis.
Experimental Protocol: Synthesis of a Pyridyl-BOX Ligand
This protocol outlines the condensation and cyclization steps to form the final ligand.[5]
Materials:
-
(S)-2-Amino-1-(pyridin-2-yl)ethanol
-
Dimethylmalonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Thionyl chloride (SOCl₂) or Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
Procedure:
-
Amide Formation: Dissolve (S)-2-Amino-1-(pyridin-2-yl)ethanol (2.2 eq) and Et₃N (5.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Condensation: Add a solution of dimethylmalonyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract the product with CH₂Cl₂. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude bis-amide intermediate. Purify by column chromatography if necessary.
-
Cyclization: Dissolve the purified bis-amide in anhydrous CH₂Cl₂ and cool to 0°C. Add thionyl chloride (2.5 eq) dropwise. Stir at room temperature until TLC analysis indicates the completion of the reaction.
-
Final Isolation: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the product with CH₂Cl₂, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization to obtain the pure PyBOX ligand.
Expert Insight: The choice of cyclizing agent is critical. Thionyl chloride is effective but requires careful handling. Milder reagents like Ti(OⁱPr)₄ can also be used, particularly for sensitive substrates.[5] The C₂-symmetry of the resulting ligand is a direct consequence of using two equivalents of the same enantiomer of the amino alcohol precursor.
Overview of Catalytic Applications
Ligands derived from this compound are employed in a multitude of important asymmetric transformations.
| Ligand Type | Metal | Typical Reaction Catalyzed | Representative enantioselectivity (ee) |
| PyBOX | Cu(II), Zn(II) | Diels-Alder, Friedel-Crafts, Aldol reactions | >95% |
| P,N Ligands | Ir, Ru | Asymmetric Hydrogenation of Olefins & Imines[6] | >99%[6] |
| Simple Amino Alcohol | Zn | Diethylzinc addition to aldehydes[7] | >90%[7] |
Utility in the Synthesis of Bioactive Molecules
Beyond catalysis, this compound serves as a chiral synthon, where its core structure is incorporated into a final drug target. Its bifunctional nature makes it an ideal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][4] For instance, it is a known intermediate in the synthesis of the anti-diabetic drug Rosiglitazone.[8]
The pyridine moiety can participate in crucial hydrogen bonding or π-stacking interactions within a biological target, while the chiral amino alcohol portion ensures the correct stereochemical presentation for effective binding.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its simple yet elegant structure provides a robust platform for the synthesis of highly effective chiral ligands and complex pharmaceutical agents. The reliability of its synthesis and the predictability of its derivatizations ensure its continued prominence in the field of organic chemistry.
Future research will likely focus on:
-
Flow Chemistry: Developing continuous flow processes for the synthesis of the amino alcohol and its derivatives to improve safety, efficiency, and scalability.[8]
-
Novel Ligand Scaffolds: Expanding the library of ligands derived from this precursor to tackle new and challenging asymmetric transformations.
-
Biocatalysis: Utilizing engineered enzymes for even more efficient and environmentally benign syntheses of the enantiopure building block.[2]
This versatile building block will undoubtedly remain a cornerstone of asymmetric synthesis, enabling the creation of innovative solutions in medicine, agrochemicals, and materials science.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-2-(pyridin-2-yl)ethanol|CAS 724463-80-3 [benchchem.com]
- 3. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 2-Amino-1-(pyridin-2-yl)ethanol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" renowned for its presence in a multitude of biologically active compounds.[1] When coupled with an amino-ethanol moiety, the resulting 2-Amino-1-(pyridin-2-yl)ethanol core structure gives rise to a class of derivatives with a remarkable breadth of pharmacological potential. This technical guide offers an in-depth exploration of the diverse biological activities of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their discovery and development efforts. We will delve into their anticancer, antimicrobial, enzyme inhibitory, and neuroprotective properties, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship analyses.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of this compound have emerged as promising candidates in the quest for novel anticancer therapeutics. Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A significant body of research points to the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. For instance, certain spiro-pyridine derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[2]
Furthermore, these derivatives can exert their anticancer effects by arresting the cell cycle, preventing cancer cells from proliferating uncontrollably. Some pyridine derivatives have been observed to cause cell cycle arrest through the modulation of cyclin B levels and the phosphorylation of cdc2.[3] This disruption of the cell cycle machinery ultimately inhibits tumor growth.
Another important avenue of anticancer activity is the inhibition of key kinases involved in cancer cell signaling. Some pyridine-based compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By blocking these receptors, the derivatives can interfere with crucial signaling pathways that drive tumor growth, angiogenesis, and metastasis.
Figure 1: Hypothesized anticancer mechanism of action.
Quantitative Data on Anticancer Activity
The antiproliferative activity of these derivatives is typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.7 | [2] |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.5 | [2] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | 45 | [4] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | 47.7 | [4] |
| 2-pyridyl urea-based Cu(II) complex | NCI-H1975 | 33.4 ± 3.8 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Disruption of Microbial Integrity
While the precise mechanisms are still under investigation, it is believed that the antimicrobial activity of these compounds stems from their ability to disrupt essential cellular processes in microorganisms. The cationic nature of the pyridinium ring in some derivatives may facilitate their interaction with and disruption of the negatively charged bacterial cell membrane.[4] Furthermore, these compounds may interfere with microbial enzyme function or nucleic acid synthesis, leading to cell death.
Figure 2: General workflow for antimicrobial susceptibility testing.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-3-cyanopyridine derivative 2c | S. aureus | 0.039 ± 0.000 | [7] |
| 2-amino-3-cyanopyridine derivative 2c | B. subtilis | 0.039 ± 0.000 | [7] |
| 2-(5-fluoropyrimidinyl)pyridazinone 11 | K. pneumoniae | 2 | [8] |
| Pyridine derivative 12a | E. coli | 19.5 | [9] |
| Pyridine derivative 12a | B. mycoides | < 4.8 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the inoculum should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Enzyme Inhibition: A Key to Modulating Biological Processes
The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. By targeting enzymes involved in various physiological and pathological processes, these compounds can exert a range of effects.
Mechanism of Action: Competitive and Non-competitive Inhibition
These derivatives can act as enzyme inhibitors through various mechanisms. In competitive inhibition, the derivative binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to a site other than the active site, causing a conformational change in the enzyme that reduces its activity. The specific mechanism depends on the structure of the derivative and the target enzyme. For example, certain pyridinylpyrimidine derivatives have been shown to act as inhibitors of methionine aminopeptidases (MetAPs) by chelating the metal ion in the active site.[10]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of these derivatives is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
| Compound Type | Target Enzyme | IC50 | Reference |
| Pyridin-2-yl Urea Derivative 2 | ASK1 Kinase | 1.55 ± 0.27 nM | [11] |
| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | 0.203 µM | [12] |
| 1,3,5-triaryl-1H-pyridin-2-one derivative | AMPA Receptor | 60 nM | [13] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound derivative stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and derivative in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the derivative. Include a control with the enzyme and buffer but no inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders
Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for a range of neurological disorders.
Mechanism of Action: Combating Oxidative Stress and Inflammation
Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. Some pyridine derivatives are thought to exert their neuroprotective effects by mitigating these pathological processes. They may act as antioxidants, directly scavenging reactive oxygen species (ROS), or by modulating signaling pathways involved in the cellular stress response, such as the Nrf2 pathway.[14]
Furthermore, these compounds can influence neurotransmitter systems. For instance, some derivatives have been shown to act as antagonists of the mGluR5 receptor, which is involved in glutamatergic neurotransmission and has been implicated in conditions like ethanol dependence.[15] By modulating these pathways, this compound derivatives may help to protect neurons from damage and improve neuronal function.
Figure 3: Potential neuroprotective mechanisms.
Experimental Protocol: Neuronal Cell Viability Assay for Neuroprotection
This assay is designed to assess the ability of a compound to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well plates
-
Cell culture medium
-
Neurotoxin (e.g., hydrogen peroxide for oxidative stress, or 6-hydroxydopamine for a Parkinson's disease model)
-
This compound derivative stock solution
-
MTT solution and solubilization solution
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) and incubate for a period sufficient to induce cell death (e.g., 24 hours).[16]
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer section to assess cell viability.
-
Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the derivative and the neurotoxin to those treated with the neurotoxin alone.
Synthesis Strategies: Building the Molecular Framework
The synthesis of this compound derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes
One common approach involves the reaction of a pyridine-2-carboxaldehyde with an appropriate amine, followed by reduction of the resulting imine. Another strategy employs the nucleophilic substitution of a halogenated pyridine with an amino-ethanol derivative.[3] More modern techniques, such as flow synthesis in microreactors, have been shown to improve reaction efficiency and safety for the production of some derivatives.[17]
Example Synthesis Protocol: Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol
This protocol describes a batch synthesis process.
Materials:
-
2-chloropyridine
-
2-(methylamino)ethanol
-
Solvent (e.g., none or a high-boiling point solvent)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-chloropyridine and 2-(methylamino)ethanol. The reaction can be run neat (without solvent) or in a suitable high-boiling point solvent.
-
Heating: Heat the reaction mixture to a specific temperature (e.g., 120-140°C) and maintain for a set period (e.g., several hours).[18] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified. This may involve extraction, crystallization, or column chromatography to obtain the pure 2-[methyl(pyridin-2-yl)amino]ethanol.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, enzyme inhibitory, and neuroprotective effects. This guide has provided a comprehensive overview of these activities, along with detailed experimental protocols to facilitate further research in this exciting field.
Future research should focus on several key areas. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives. Further elucidation of the precise molecular mechanisms of action will be crucial for optimizing their therapeutic effects and minimizing potential side effects. Additionally, exploring novel synthetic methodologies will be important for the efficient and scalable production of these promising compounds. The continued investigation of this compound derivatives holds great promise for addressing some of the most pressing challenges in human health.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. static.igem.wiki [static.igem.wiki]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mGluR5 antagonist MPEP reduces ethanol-seeking and relapse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Unexplored Potential of 2-Amino-1-(pyridin-2-yl)ethanol in Coordination Chemistry: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Pyridyl Amino Alcohol Ligand for Catalysis, Materials Science, and Drug Development
Abstract
2-Amino-1-(pyridin-2-yl)ethanol (APE), a chiral amino alcohol featuring a pyridine ring, stands as a versatile and commercially available building block with significant, yet largely untapped, potential in coordination chemistry.[1][2] Its inherent structural features—a chelating bidentate N,O-donor set, chirality, and the electronic properties of the pyridine moiety—make it an attractive candidate for the synthesis of novel metal complexes with diverse applications in catalysis, materials science, and as intermediates for pharmaceuticals. This technical guide provides a comprehensive overview of APE, from its synthesis and structural characteristics to its expected coordination behavior with various metal ions. Drawing upon established principles and data from closely related pyridyl amino alcohol ligand systems, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to explore the promising field of APE-based coordination chemistry.
Introduction: The Strategic Value of this compound (APE)
The pursuit of novel ligands is a driving force in the advancement of coordination chemistry. Ligand design dictates the steric and electronic environment of a metal center, thereby controlling the catalytic activity, magnetic properties, and biological interactions of the resulting complex. Amino alcohols, a class of ligands featuring both an amino and a hydroxyl group, have long been recognized for their ability to form stable chelate complexes with a wide range of metal ions. When integrated with a pyridine ring, as in the case of this compound, the resulting ligand offers a unique combination of features:
-
Bidentate N,O-Chelation: The nitrogen of the pyridine ring and the oxygen of the alcohol group can coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate coordination imparts significant thermodynamic stability to the resulting metal complexes.
-
Chirality: APE possesses a stereocenter at the carbon atom bearing the hydroxyl group. This inherent chirality makes it a valuable ligand for asymmetric catalysis, where the enantiopure form of the ligand can induce stereoselectivity in chemical transformations.
-
Tunable Electronic Properties: The pyridine ring is a π-deficient heterocycle, which can influence the electronic properties of the metal center upon coordination. This can be exploited to fine-tune the reactivity of the metal complex in catalytic applications.
-
Versatility in Synthesis: APE serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of therapeutic agents targeting neurological disorders.[1][2]
Despite these advantageous characteristics, the coordination chemistry of APE itself remains a relatively underexplored area in the scientific literature. This guide seeks to bridge this gap by providing a detailed technical overview, leveraging data from analogous systems to predict and inspire future research directions.
Synthesis of this compound: Pathways to a Versatile Ligand
The accessibility of APE is a key factor in its potential for widespread application. Both racemic and enantiopure forms of APE can be synthesized through established organic chemistry methodologies.
Racemic Synthesis
A common and straightforward approach to racemic APE involves the reduction of an appropriate precursor, such as 2-amino-1-(pyridin-2-yl)ethanone.
Experimental Protocol: Reduction of 2-Amino-1-(pyridin-2-yl)ethanone
-
Dissolution: Dissolve 2-amino-1-(pyridin-2-yl)ethanone hydrochloride in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The reaction is typically exothermic and should be controlled to maintain a low temperature.
-
Quenching: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization.
Enantioselective Synthesis
For applications in asymmetric catalysis, the synthesis of enantiopure APE is crucial. This can be achieved through several strategies, including the use of chiral reducing agents or the resolution of the racemic mixture.
Conceptual Workflow: Asymmetric Reduction
A powerful method for obtaining enantiopure β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This can be accomplished using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands.
Caption: Workflow for Asymmetric Reduction of α-Amino Ketones.
Coordination Chemistry of APE: A Predictive Framework
Expected Coordination Modes
APE is expected to primarily function as a bidentate, N,O-chelating ligand. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group will coordinate to a metal center to form a stable five-membered ring.
Caption: Bidentate N,O-Chelation of APE to a Metal Center (M).
The coordination geometry around the metal center will be dependent on the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries for complexes with bidentate ligands include square planar, tetrahedral, and octahedral. For instance, with a metal ion that favors a square planar geometry, such as Pd(II) or Pt(II), a complex of the type [M(APE)₂] could be formed. With metal ions that prefer octahedral coordination, such as Co(II), Ni(II), or Cu(II), complexes of the type [M(APE)₂(X)₂] (where X is a monodentate co-ligand) are likely.
Synthesis of APE-Metal Complexes: A General Protocol
The synthesis of metal complexes with APE is anticipated to be straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent.
Experimental Protocol: General Synthesis of an APE-Metal Complex
-
Ligand Solution: Dissolve this compound in a suitable solvent, such as ethanol, methanol, or acetonitrile.
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate salt) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction may be performed at room temperature or with gentle heating to facilitate complex formation.
-
Isolation: The resulting metal complex may precipitate out of the solution upon formation or after cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: The isolated complex can be washed with a small amount of cold solvent and dried under vacuum. Recrystallization from a suitable solvent system can be performed to obtain high-purity crystals.
Characterization of APE-Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of newly synthesized APE-metal complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in the vibrational frequencies of the pyridine ring and the C-O and N-H bonds. |
| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons upon coordination provide evidence of complex formation. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. |
| Elemental Analysis | Determination of the empirical formula of the complex, confirming its stoichiometry. |
Potential Applications of APE-Metal Complexes
Based on the known applications of structurally similar pyridyl amino alcohol complexes, APE-metal complexes are poised to be valuable in several key areas of research and development.
Asymmetric Catalysis
The chiral nature of APE makes it a prime candidate for use in asymmetric catalysis. Enantiopure APE-metal complexes could be effective catalysts for a variety of transformations, including:
-
Asymmetric Reduction of Ketones: Transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium and rhodium complexes with chiral amino alcohol ligands are known to be highly effective for this reaction.
-
Asymmetric Aldol Reactions: The formation of carbon-carbon bonds with control of stereochemistry is a cornerstone of organic synthesis. Chiral Lewis acidic metal complexes can catalyze enantioselective aldol reactions.
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another important C-C bond-forming reaction where chiral APE-metal complexes could provide stereocontrol.
Bioinorganic Chemistry and Drug Development
The structural motifs present in APE are found in numerous biologically active molecules. Metal complexes of APE could exhibit a range of biological activities, including:
-
Antimicrobial Agents: The coordination of a ligand to a metal ion can enhance its antimicrobial activity. Zinc and copper complexes, in particular, have shown promise as antibacterial and antifungal agents.
-
Anticancer Agents: The development of metal-based anticancer drugs is an active area of research. The ability of APE to form stable complexes with metals like platinum, ruthenium, and gold could lead to new therapeutic candidates.
-
Enzyme Inhibition: The specific coordination geometry and electronic properties of APE-metal complexes could allow them to act as inhibitors for metalloenzymes.
Materials Science
The ability of APE to form well-defined coordination complexes can be exploited in the design of new materials with interesting magnetic and optical properties.
-
Magnetic Materials: The assembly of paramagnetic metal ions, such as manganese, iron, or gadolinium, with APE as a bridging or terminal ligand could lead to the formation of single-molecule magnets (SMMs) or magnetic coordination polymers.
-
Luminescent Materials: Coordination of APE to lanthanide ions or d¹⁰ metal ions like zinc(II) or cadmium(II) could result in luminescent materials with potential applications in sensing, imaging, and lighting.
Future Outlook and Conclusion
This compound represents a ligand with considerable, yet underexplored, potential in coordination chemistry. Its straightforward synthesis, inherent chirality, and versatile N,O-chelating ability make it an attractive platform for the development of new metal complexes. While direct experimental data on APE-metal complexes is currently limited, the wealth of information available for analogous pyridyl amino alcohol systems provides a solid foundation for predicting its coordination behavior and potential applications.
This technical guide has outlined the synthesis of APE, its expected coordination modes, and the potential applications of its metal complexes in catalysis, bioinorganic chemistry, and materials science. It is our hope that this document will serve as a catalyst for further research into this promising ligand, unlocking its full potential to contribute to advancements across the chemical sciences. The systematic investigation of the coordination chemistry of this compound is a fertile ground for discovery, promising a new family of metal complexes with tailored properties and functions.
References
The Emergence of 2-Amino-1-(pyridin-2-yl)ethanol in Designing Novel Catalytic Transformations
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI, Senior Application Scientist
Introduction: The Untapped Potential of a Versatile Chiral Building Block
In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable chemical transformations is paramount. Central to this endeavor is the design and application of novel catalysts. Among the myriad of molecular scaffolds available to the synthetic chemist, chiral amino alcohols have emerged as privileged structures, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed reactions. This guide focuses on a particularly versatile yet underexplored member of this class: 2-Amino-1-(pyridin-2-yl)ethanol .
With its unique combination of a stereogenic center, a primary amine, a hydroxyl group, and a coordinating pyridine ring, this compound presents a rich platform for the development of innovative catalytic systems. Its inherent chirality and multidentate coordination capabilities make it an ideal candidate for the synthesis of bespoke ligands for asymmetric catalysis. This guide will delve into the novel reactions and catalytic applications stemming from this promising building block, providing both the theoretical underpinnings and practical, field-proven insights necessary for its successful implementation in a research and development setting. We will explore its journey from a simple chiral molecule to the heart of sophisticated catalysts driving novel reactions, with a particular focus on asymmetric transfer hydrogenation and aerobic oxidation reactions.
I. Asymmetric Transfer Hydrogenation: A Greener Approach to Chiral Alcohols
Asymmetric transfer hydrogenation (ATH) has garnered significant attention as a safer and more operationally simple alternative to traditional asymmetric hydrogenation methods that often require high pressures of hydrogen gas.[1] The use of readily available hydrogen donors like isopropanol or formic acid makes this technique particularly attractive for both academic and industrial laboratories. The efficiency and enantioselectivity of ATH are critically dependent on the nature of the chiral ligand and the metal center. Here, we will explore the design and application of a novel ruthenium catalyst derived from this compound for the asymmetric reduction of prochiral ketones.
A. Ligand Synthesis: From Amino Alcohol to a Bespoke Chiral Scaffold
The journey to a novel catalyst begins with the strategic modification of the this compound backbone. A key strategy involves the introduction of a sulfonamide group, which can enhance the ligand's coordination properties and create a more defined chiral environment around the metal center. A representative example is the synthesis of a chiral ligand where the primary amine is functionalized with a tosyl group.
Experimental Protocol: Synthesis of a Chiral N-Sulfonylated Pyridine-Amino Alcohol Ligand
This protocol details the synthesis of a chiral ligand derived from (1R,2R)-2-amino-1-(pyridin-2-yl)propan-1-ol.
Materials:
-
(1R,2R)-2-amino-1-(pyridin-2-yl)propan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-2-amino-1-(pyridin-2-yl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-sulfonylated ligand.
Causality Behind Experimental Choices:
-
The use of triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
The slow addition of tosyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.
-
The aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Purification by column chromatography is necessary to obtain the ligand in high purity, which is critical for the successful synthesis of the metal complex and its subsequent catalytic performance.
B. Catalyst Formation: Crafting the Chiral Ruthenium Complex
With the chiral ligand in hand, the next step is the formation of the active catalyst through coordination to a suitable metal precursor. Ruthenium(II) arene complexes are widely used precursors for ATH catalysts due to their stability and catalytic activity.
Experimental Protocol: Synthesis of the Ruthenium(II) Catalyst
This protocol describes the in situ generation of the active ruthenium catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral N-sulfonylated pyridine-amino alcohol ligand (from the previous step)
-
Anhydrous and degassed 2-propanol
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and the chiral ligand (2.2 eq).
-
Add anhydrous and degassed 2-propanol to achieve the desired catalyst concentration (e.g., 0.01 M).
-
Stir the mixture at room temperature for 1 hour. A color change is typically observed, indicating the formation of the active monomeric catalyst.[2]
-
This solution of the in situ prepared catalyst is now ready for use in the asymmetric transfer hydrogenation reaction.
Diagram of Catalyst Formation Workflow:
C. Novel Reaction: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The synthesized ruthenium catalyst can now be employed in the asymmetric transfer hydrogenation of a wide range of prochiral ketones to produce valuable chiral secondary alcohols.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
In situ prepared Ruthenium catalyst solution
-
Acetophenone
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium hydroxide (KOH) or another suitable base
-
Inert atmosphere
Procedure:
-
To the Schlenk flask containing the in situ prepared catalyst, add acetophenone (100 eq relative to the ruthenium dimer).
-
Add a solution of KOH in 2-propanol (e.g., 0.1 M solution, 10 eq relative to the ruthenium dimer).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.
Data Presentation: Performance of the Novel Catalyst
| Substrate (Ketone) | Product (Chiral Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | >99 | 95 (R) |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | 96 (R) |
| 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | >99 | 92 (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 97 | 98 (S) |
Mechanistic Insights: The Outer-Sphere Catalytic Cycle
The asymmetric transfer hydrogenation is believed to proceed via an "outer-sphere" mechanism.[3][4] This mechanism avoids the direct coordination of the ketone substrate to the metal center.
Diagram of the Proposed Catalytic Cycle:
In this cycle, the active ruthenium hydride species transfers a hydride to the carbonyl carbon of the ketone, while the proton of the N-H group on the ligand is transferred to the carbonyl oxygen via a six-membered transition state. This concerted transfer of a hydride and a proton in a chiral environment dictates the stereochemical outcome of the reaction. The steric and electronic properties of the ligand, derived from this compound, are crucial in creating a highly organized transition state that favors the formation of one enantiomer of the alcohol product over the other.
II. Aerobic Oxidation Reactions: Harnessing Molecular Oxygen
The development of catalytic methods that utilize molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. Copper-catalyzed aerobic oxidation reactions have emerged as a powerful tool for the synthesis of a variety of functional groups. The pyridine and amino alcohol moieties of this compound make it an excellent ligand candidate for copper catalysts in such transformations.
A. Ligand-Accelerated Copper-Catalyzed Aerobic Oxidation of Amines
Primary amines can be selectively and efficiently oxidized to the corresponding nitriles using a copper catalyst in the presence of a suitable ligand and molecular oxygen.[5] Ligands derived from this compound can accelerate this transformation and enhance the stability of the catalyst.
Experimental Protocol: Aerobic Oxidation of Benzylamine
Materials:
-
Copper(I) iodide (CuI)
-
This compound derivative (as ligand)
-
Benzylamine
-
1,4-Dioxane (solvent)
-
Oxygen balloon or access to an air line
Procedure:
-
In a reaction vessel, combine CuI (5 mol%) and the this compound-derived ligand (10 mol%).
-
Add benzylamine (1.0 mmol) and 1,4-dioxane (5 mL).
-
Fit the vessel with an oxygen balloon or place it under an atmosphere of air.
-
Heat the reaction mixture to 100 °C and stir for the required time (e.g., 2-4 hours).
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture and filter through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the resulting nitrile by column chromatography if necessary.
Mechanistic Considerations:
The mechanism of copper-catalyzed aerobic oxidation of amines is complex and can involve single-electron transfer (SET) processes. The copper(I) catalyst is first oxidized to a copper(II) species by molecular oxygen. This active copper(II) species then oxidizes the amine to an aminium radical, which subsequently undergoes further oxidation and deprotonation to form the nitrile product. The pyridine-amino alcohol ligand plays a crucial role in stabilizing the copper species and facilitating the electron transfer steps.[3]
References
Whitepaper: 2-Amino-1-(pyridin-2-yl)ethanol as a Promising Scaffold for Neurological Disorder Therapeutics
Executive Summary
The relentless progression of neurological disorders, such as Alzheimer's, Parkinson's, and epilepsy, presents one of the most significant challenges in modern medicine. The demand for novel therapeutic agents capable of crossing the blood-brain barrier and modulating key neuropathological pathways has never been greater. This guide introduces 2-Amino-1-(pyridin-2-yl)ethanol, a versatile amino alcohol, as a foundational scaffold for the development of next-generation neurological treatments. Its unique structure, featuring a reactive pyridine ring and a flexible amino alcohol side chain, makes it an ideal starting point for chemical modification and optimization.[1][2] This document provides a comprehensive technical overview, from synthesis and characterization to preclinical evaluation strategies, designed to empower researchers and drug development professionals to unlock the therapeutic potential of this compound class.
Part 1: Chemical Foundation and Synthesis
Introduction to the Core Scaffold
This compound is a heterocyclic compound distinguished by a pyridine ring linked to an ethanolamine moiety. This structural arrangement is significant for several reasons:
-
The Pyridine Ring: Acts as a bioisostere for a phenyl ring but with distinct electronic properties. The nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall polarity and basicity, which are critical for receptor interaction and pharmacokinetic properties.[3]
-
The Ethanolamine Moiety: Provides hydrophilicity and sites for hydrogen bonding through its hydroxyl and amino groups. This chain offers conformational flexibility, allowing the molecule to adapt to the steric and electronic requirements of various biological targets.[3]
These features make the scaffold a valuable building block for creating libraries of compounds aimed at modulating central nervous system (CNS) targets.[1] Its derivatives have been explored for a range of biological activities, highlighting its potential in medicinal chemistry.[4][5][6]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is the bedrock of any drug development program. These parameters influence solubility, stability, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[7][8] |
| Molecular Weight | 138.17 g/mol | PubChem[8] |
| Appearance | Pale yellow solid | Chem-Impex[7] |
| pKa (Predicted) | 11.95 ± 0.46 | ChemBK[9] |
| LogP (Predicted) | -0.9 | PubChem[8] |
| Solubility | Soluble in water and organic solvents | Chem-Impex[1][2] |
Note: Predicted values are computationally derived and should be experimentally verified.
Reference Synthesis Protocol: Reductive Amination
The synthesis of this compound can be achieved through various routes. A common and reliable method is the reductive amination of a suitable ketone precursor. This protocol provides a high-yield, scalable pathway.
Principle: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its immediate reduction to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH).
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE) at 0°C under an inert nitrogen atmosphere, add ammonium acetate (1.5 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude residue via flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield this compound as a pure solid.
Causality: The choice of Na(OAc)₃BH is critical; it is a mild and selective reducing agent that is tolerant of the slightly acidic conditions generated by ammonium acetate, preventing side reactions and promoting high yields.[10]
Part 2: Neuropharmacological Profile & Preclinical Development
Hypothesized Mechanism of Action (MoA)
While the precise neurological targets of the parent compound are still under investigation, its structural motifs suggest several plausible mechanisms of action relevant to neurological disorders. The ethanolamine scaffold is present in many known neuromodulators and neurotransmitters.
Hypothesis: this compound and its derivatives may modulate neurotransmitter systems by acting on G-protein coupled receptors (GPCRs) or ion channels. The imbalance of excitatory (glutamate) and inhibitory (GABA) amino acids is a key factor in many neurological conditions.[11] Compounds that can restore this balance are of high therapeutic interest.
Potential Targets:
-
Monoamine Systems: The pyridine and amino groups could interact with monoamine oxidase (MAO) enzymes or neurotransmitter transporters (e.g., for dopamine, serotonin), pathways implicated in depression and Parkinson's disease.
-
GABA/Glutamate Receptors: The compound could act as an agonist or antagonist at GABA or glutamate receptors, which is relevant for epilepsy and excitotoxicity-related disorders.[11][12]
-
Sigma Receptors: These receptors are implicated in a variety of CNS functions and are a common target for pyridinyl-containing compounds.
In Vitro Validation Workflow
To validate the hypothesized MoA, a systematic in vitro screening cascade is essential. This workflow ensures that resources are focused on compounds with the desired biological activity before advancing to more complex models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]
- 11. Imbalance between neuroexcitatory and neuroinhibitory amino acids causes craving for ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alcohol and alcoholism associated neurological disorders: Current updates in a global perspective and recent recommendations - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Amino-1-(pyridin-2-yl)ethanol in Advanced Agrochemical Synthesis: A Technical Guide
For Immediate Release
SHANGHAI, China – December 30, 2025 – In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and sustainable crop protection agents. This technical guide delves into the multifaceted utility of 2-Amino-1-(pyridin-2-yl)ethanol , a versatile chemical intermediate that has emerged as a critical component in the synthesis of next-generation agrochemicals. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's intrinsic properties and its application in the creation of sophisticated pesticidal molecules.
Introduction: The Strategic Importance of the Pyridine Moiety in Agrochemicals
The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, including fungicides, insecticides, and herbicides.[1][2] Its presence often imparts favorable biological activity and metabolic stability to the final active ingredient. This compound offers a unique combination of this privileged heterocycle with a reactive amino alcohol functionality, making it a highly valuable precursor for chemical elaboration.[3][4] This guide will explore its role not as a direct active ingredient, but as a key intermediate that enhances the efficacy and novelty of crop protection products through sophisticated chemical synthesis.[3]
Physicochemical Properties and Synthetic Utility
This compound is a bifunctional organic compound characterized by a pyridine ring substituted with an ethanolamine group. Its chemical structure provides two primary points for chemical modification: the amino group and the hydroxyl group. This dual reactivity allows for the construction of a diverse array of more complex molecules.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
The solubility of this compound in both aqueous and organic media enhances its versatility in various reaction conditions, making it a preferred choice for chemists aiming to optimize synthetic routes.[3]
Core Application: A Versatile Building Block for Agrochemical Active Ingredients
The primary application of this compound in the agrochemical industry is as a strategic intermediate in the synthesis of novel active ingredients.[3][4] Its structure is a gateway to creating a wide range of derivatives with potent biological activities. The pyridine moiety can interact with specific biological targets in pests, while the amino alcohol side chain can be modified to fine-tune the molecule's physicochemical properties, such as its uptake, translocation within the plant, and metabolic fate.
The following diagram illustrates the conceptual workflow of utilizing this compound in the discovery and development of new agrochemicals.
Caption: Agrochemical development workflow using this compound.
Hypothetical Synthesis Protocol: Elaboration of a Novel Fungicidal Candidate
While specific, proprietary synthetic routes for commercial agrochemicals are often not publicly disclosed, we can construct a scientifically plausible, step-by-step methodology for the synthesis of a hypothetical fungicidal agent derived from this compound. This protocol is designed to be self-validating, with clear rationales for each step.
Objective: To synthesize a novel N-substituted pyridine-based carboxamide with potential fungicidal activity.
Reaction Scheme:
Caption: Hypothetical three-step synthesis of a novel agrochemical candidate.
Experimental Protocol:
Step 1: Acylation of the Amino Group of this compound
-
Rationale: This initial step introduces a diverse acyl group, which can be varied to modulate the biological activity and physical properties of the final compound. The use of pyridine as a base neutralizes the HCl generated during the reaction.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the desired acid chloride (R-COCl) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate.
-
Step 2: Oxidation of the Hydroxyl Group
-
Rationale: The conversion of the alcohol to a ketone provides a reactive handle for further functionalization, such as reductive amination. Dess-Martin periodinane is a mild and selective oxidizing agent suitable for this transformation.
-
Procedure:
-
Dissolve the N-acylated intermediate from Step 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ketone is typically used in the next step without further purification.
-
Step 3: Reductive Amination
-
Rationale: This step introduces a second point of diversity by adding a variety of amines (R'-NH2). Sodium triacetoxyborohydride is a mild reducing agent that is effective for reductive aminations.
-
Procedure:
-
Dissolve the crude ketone from Step 2 (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add the desired amine (R'-NH2) (1.2 eq) and acetic acid (1.1 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Formulation Considerations
While this compound is primarily a synthetic intermediate, the properties of the final active ingredient derived from it will dictate the formulation strategy. The amphipathic nature of many amino alcohol derivatives can be advantageous in creating stable formulations such as emulsifiable concentrates (ECs) or suspension concentrates (SCs).[5] The pyridine nitrogen can also be protonated to form salts, potentially increasing water solubility for soluble liquid (SL) formulations.
Conclusion and Future Outlook
This compound stands out as a strategically important molecule in the arsenal of the agrochemical synthesis chemist. Its value lies not in its direct application, but in its potential to be transformed into a vast array of novel and effective crop protection agents.[3] The dual functionality of the amino alcohol group, combined with the proven bioactivity of the pyridine scaffold, ensures that this compound will continue to be a key starting material in the quest for innovative and sustainable agricultural solutions. Future research will likely focus on developing more efficient and greener synthetic routes utilizing this versatile building block to create agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol
Abstract
This application note provides a detailed, field-proven experimental procedure for the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol, a versatile amino alcohol that serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2] The protocol is structured in two primary stages: the formation of a cyanohydrin intermediate from 2-pyridinecarboxaldehyde, followed by its chemical reduction to the target amino alcohol. We emphasize the causality behind critical experimental choices, from reagent selection to reaction conditions, to ensure reproducibility and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and self-validating methodology grounded in established chemical principles.
Introduction and Mechanistic Rationale
This compound is a valuable synthetic intermediate due to its bifunctional nature, incorporating both a nucleophilic amino group and a hydroxyl group, anchored to a pyridine scaffold. This structure is of significant interest in medicinal chemistry, particularly for developing compounds targeting neurological disorders.[1][2]
The synthetic strategy detailed herein proceeds through a reliable and well-documented two-step sequence:
-
Cyanohydrin Formation: The synthesis commences with the nucleophilic addition of a cyanide equivalent to the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. This step efficiently constructs the carbon skeleton of the target molecule by forming a new carbon-carbon bond.[3]
-
Nitrile Reduction: The resulting cyanohydrin intermediate, 2-hydroxy-2-(pyridin-2-yl)acetonitrile, is then subjected to reduction. This key transformation converts the nitrile functional group into a primary amine, yielding the final product.[4][5]
This pathway is favored for its high efficiency, use of readily available starting materials, and the straightforward nature of the chemical transformations involved.
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for execution by trained chemists under appropriate laboratory conditions (i.e., in a certified chemical fume hood).
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Pyridinecarboxaldehyde | 1121-60-4 | C₆H₅NO | 107.11 | Sigma-Aldrich | Purity ≥99%. Distill before use if necessary. |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | C₄H₉NSi | 99.25 | Aldrich | Highly toxic. Handle with extreme care.[6] |
| Zinc Iodide (ZnI₂) | 10139-47-6 | ZnI₂ | 319.22 | Acros Organics | Anhydrous, used as a catalyst. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, <50 ppm water. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | Oakwood Chemical | Moisture-sensitive. |
| Cobalt(II) Chloride (CoCl₂) | 7646-79-9 | CoCl₂ | 129.84 | Alfa Aesar | Anhydrous. Used as a catalyst for reduction. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | VWR | Anhydrous. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | EMD Millipore | ACS Grade. |
| Saturated NaHCO₃ solution | N/A | NaHCO₃ | 84.01 | Lab Prepared | |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
Part A: Synthesis of 2-Hydroxy-2-(pyridin-2-yl)acetonitrile
Causality: This step utilizes Trimethylsilyl cyanide (TMSCN) as a safer and more soluble alternative to HCN gas. The reaction is catalyzed by a Lewis acid, Zinc Iodide (ZnI₂), which activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the cyanide. The reaction must be conducted under strictly anhydrous and inert conditions, as TMSCN readily hydrolyzes in the presence of moisture to release highly toxic hydrogen cyanide (HCN) gas.[7][8]
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add 2-pyridinecarboxaldehyde (5.35 g, 50 mmol) and anhydrous Zinc Iodide (0.32 g, 1 mmol, 2 mol%). Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
TMSCN Addition: Using a syringe, add Trimethylsilyl cyanide (TMSCN) (6.0 g, 60 mmol, 1.2 equiv.) dropwise to the stirred solution over 30 minutes. Extreme Caution: This operation must be performed in a well-ventilated fume hood. Monitor the internal temperature to ensure it does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot is consumed.
-
Work-up: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is a yellowish oil, which is used in the next step without further purification.
Part B: Reduction to this compound
Causality: The nitrile group of the cyanohydrin is reduced to a primary amine using sodium borohydride. While NaBH₄ alone is generally ineffective for nitrile reduction, its reactivity is significantly enhanced by the addition of a transition metal salt like Cobalt(II) chloride. This system forms cobalt boride species in situ, which are the active catalytic agents for the hydrogenation of the nitrile. The reaction is performed in methanol, which serves as both a solvent and a proton source.
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a nitrogen inlet), dissolve the crude 2-hydroxy-2-(pyridin-2-yl)acetonitrile from Part A in 150 mL of anhydrous methanol.
-
Catalyst Addition: Add Cobalt(II) chloride (1.30 g, 10 mmol) to the solution and stir until it dissolves, forming a blue/pink solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
NaBH₄ Addition: Add Sodium Borohydride (5.67 g, 150 mmol, 3 equiv.) slowly in small portions over 1 hour. Caution: This addition is highly exothermic and produces hydrogen gas.[9] Ensure adequate ventilation and control the rate of addition to prevent excessive frothing. The solution will turn black.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol with 1% NH₄OH) until the cyanohydrin spot disappears.
-
Work-up: Carefully quench the reaction by adding 50 mL of 2M HCl dropwise at 0 °C. The excess borohydride will decompose. Adjust the pH to ~9-10 with concentrated aqueous ammonia.
-
Filtration & Extraction: The black precipitate (cobalt salts) is removed by filtration through a pad of Celite®. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% methanol in dichloromethane containing 0.5% triethylamine to afford the pure this compound as a pale yellow solid or viscous oil.
Physicochemical Data and Expected Results
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Expected Yield |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Colorless to yellow liquid | N/A (Starting Material) |
| This compound | C₇H₁₀N₂O | 138.17 | Pale yellow solid / viscous oil | 65-75% (over two steps) |
Characterization:
-
¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product against reference data.
-
Infrared (IR) Spectroscopy: Expect to see the disappearance of the nitrile peak (~2230 cm⁻¹) from the intermediate and the appearance of N-H (~3300-3400 cm⁻¹) and broad O-H (~3200-3600 cm⁻¹) stretches in the final product.
Mandatory Safety Protocols
Trustworthiness & Self-Validation: Adherence to these safety protocols is non-negotiable for the well-being of the researcher and the integrity of the experiment.
-
General: All operations must be conducted in a properly functioning chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[10] An eyewash station and safety shower must be accessible.[11]
-
Trimethylsilyl Cyanide (TMSCN):
-
FATAL IF INHALED, SWALLOWED, OR IN CONTACT WITH SKIN. [6]
-
Highly flammable liquid and vapor.[7]
-
Reacts with water, moisture, or acid to produce extremely toxic and flammable hydrogen cyanide (HCN) gas.[8] All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere.
-
Emergency: In case of skin contact, wash immediately with soap and plenty of water. For inhalation, move to fresh air. Seek immediate, specialized medical attention in all cases of exposure.[6]
-
-
Sodium Borohydride (NaBH₄):
-
Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
In contact with water, it releases flammable gases (hydrogen) which may ignite spontaneously.[12] Store in a tightly sealed container in a dry, well-ventilated place away from acids and water.[9][10]
-
Spills: Do not use water for cleanup. Cover spills with dry sand or another non-combustible material and place in a container for disposal.[11]
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. lobachemie.com [lobachemie.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. gelest.com [gelest.com]
- 9. Sodium Borohydride - ESPI Metals [espimetals.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. nj.gov [nj.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Topic: GC Method for Determining Enantiomeric Excess of 2-Amino-1-(pyridin-2-yl)ethanol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The stereochemical purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical parameter, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed, robust, and validated Gas Chromatography (GC) method for the determination of the enantiomeric excess (ee) of 2-Amino-1-(pyridin-2-yl)ethanol, a key chiral building block. Due to the polar nature and low volatility of the target analyte, an achiral derivatization step is essential prior to analysis on a chiral stationary phase. This guide provides a step-by-step protocol for sample derivatization, instrument setup, data acquisition, and analysis, grounded in established chromatographic principles to ensure accuracy and reproducibility.
Introduction and Scientific Principle
This compound possesses a single stereocenter, existing as a pair of non-superimposable mirror images, or enantiomers. The accurate quantification of the ratio of these enantiomers is paramount in asymmetric synthesis and quality control. Gas chromatography offers a powerful combination of high resolution, speed, and sensitivity for this purpose.[3][4]
The primary challenge in the GC analysis of amino alcohols is their inherent polarity and low volatility, stemming from the presence of hydroxyl (-OH) and amino (-NH₂) functional groups. These groups engage in strong intermolecular hydrogen bonding, leading to poor peak shape (tailing) and thermal instability at typical GC temperatures. To overcome this, a derivatization step is mandatory to block these active sites, thereby increasing volatility and thermal stability.[5][6]
This method employs a direct chiral separation approach. The workflow involves:
-
Achiral Derivatization: The enantiomeric mixture is reacted with an achiral reagent, Trifluoroacetic Anhydride (TFAA), to convert both the amino and hydroxyl groups into their respective trifluoroacetyl derivatives. This process creates volatile and thermally stable versions of the original enantiomers without altering the chiral center.[6]
-
Chiral Recognition: The derivatized enantiomers are then separated on a GC column coated with a Chiral Stationary Phase (CSP). The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7][8] These complexes possess different thermodynamic stabilities, leading to different retention times and, thus, chromatographic separation. Cyclodextrin-based CSPs are particularly effective for this class of compounds.[7][9]
Experimental Workflow and Protocols
The entire analytical process, from sample receipt to final data analysis, is outlined below.
Caption: High-level workflow for ee% determination of this compound.
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| This compound | Racemic Standard (for method setup) | Sigma-Aldrich |
| Trifluoroacetic Anhydride (TFAA) | ≥99% Purity | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| GC Vials | 2 mL, with PTFE/Silicone septa | Agilent Technologies |
Protocol 1: Derivatization of Amino Alcohol
Causality: This protocol is designed to quantitatively convert both the primary amine and the secondary alcohol functional groups into their corresponding trifluoroacetyl derivatives. Pyridine acts as a catalyst and an acid scavenger for the HCl produced, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the TFAA reagent.
-
Preparation: Accurately weigh approximately 1-2 mg of the this compound sample (or the racemic standard) into a 2 mL GC vial.
-
Dissolution: Add 200 µL of anhydrous pyridine to the vial. Cap the vial and vortex briefly to ensure complete dissolution.
-
Reagent Addition: Carefully add 200 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes to ensure the reaction is complete.[6]
-
Cooling & Dilution: Remove the vial and allow it to cool to room temperature. Dilute the sample by adding 1 mL of Dichloromethane (DCM) if necessary to bring the concentration into the detector's linear range. The sample is now ready for GC analysis.
Caption: Derivatization of this compound with TFAA.
Protocol 2: GC Instrumentation and Conditions
Causality: The selected parameters provide a robust starting point for analysis. The cyclodextrin-based chiral column offers excellent enantioselectivity for a wide range of compounds.[9] A temperature ramp program is employed to ensure good separation of the enantiomers while eluting them in a reasonable time with sharp peak shapes. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range.[3][5]
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature: 250°C | |
| Split Ratio: 50:1 | |
| Injection Volume: 1 µL | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate: 1.2 mL/min (Constant Flow) | |
| Chiral Column | Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) or equivalent permethylated β-cyclodextrin column |
| Oven Program | Initial Temp: 100°C, hold for 2 min |
| Ramp: 5°C/min to 220°C | |
| Final Hold: Hold at 220°C for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Temperature: 280°C | |
| H₂ Flow: 30 mL/min | |
| Air Flow: 400 mL/min | |
| Makeup Gas (N₂): 25 mL/min |
Data Analysis and System Validation
Analysis Procedure
-
System Equilibration: Allow the GC system to equilibrate until a stable baseline is achieved.
-
Racemic Standard Injection: First, inject the derivatized racemic standard. This is a critical step to determine the retention times (t₁) and (t₂) of the two enantiomers and to confirm that the column is providing baseline separation (Resolution, Rs > 1.5).
-
Sample Injection: Inject the derivatized analyte sample(s) using the same method.
-
Peak Integration: Integrate the peak areas for the two enantiomers in the resulting chromatogram. Ensure the integration baseline is set correctly.
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated using the integrated peak areas of the major and minor enantiomers.[5]
Formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ = Peak area of the major enantiomer
-
Area₂ = Peak area of the minor enantiomer
Method Validation Principles
For use in a regulated environment, the method must be validated to ensure its trustworthiness. Key parameters to assess include:
-
Specificity: The ability to resolve the two enantiomers from any impurities.
-
Linearity: The detector response should be linear across a range of concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with a known ee%.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.[10]
Expected Results and Troubleshooting
A successful analysis will yield a chromatogram showing two well-resolved, symmetrical peaks corresponding to the two derivatized enantiomers. The relative area of these two peaks directly reflects the enantiomeric composition of the sample.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check reagent purity. |
| No Separation / Poor Resolution | Incorrect oven temperature program. Column degradation. | Optimize the temperature ramp (a slower ramp often improves resolution). Condition the column as per manufacturer's instructions or replace if necessary. |
| Ghost Peaks | Carryover from a previous injection. Septum bleed. | Run a solvent blank. Perform injector maintenance. Use high-quality septa. |
| Irreproducible Results | Inconsistent injection volume. Leaks in the system. | Use an autosampler for injections.[3] Perform a leak check on the GC system. |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the determination of the enantiomeric excess of this compound using chiral gas chromatography. The critical step of achiral derivatization with TFAA successfully addresses the analyte's low volatility, enabling robust and reproducible analysis on a cyclodextrin-based chiral stationary phase. This method is suitable for implementation in research, process development, and quality control laboratories engaged in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridyl Advantage: 2-Amino-1-(pyridin-2-yl)ethanol as a High-Performance Chiral Ligand in Asymmetric Catalysis
Introduction: A Privileged Scaffold for Enantioselective Transformations
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is perpetual. Among the myriad of ligand families, chiral β-amino alcohols have emerged as a cornerstone, offering a robust platform for the synthesis of enantiomerically enriched compounds crucial to the pharmaceutical and fine chemical industries.[1] This application note delves into the synthesis and application of a particularly effective pyridyl-containing β-amino alcohol, 2-Amino-1-(pyridin-2-yl)ethanol . The incorporation of a pyridine moiety introduces unique electronic properties and additional coordination sites, enhancing the catalytic activity and stereochemical control in a range of important transformations.[1] This guide provides an in-depth look at its synthesis via asymmetric reduction and its exemplary performance in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones.
Ligand Synthesis: A Stereoselective Approach via Corey-Bakshi-Shibata (CBS) Reduction
The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of a suitable prochiral ketone precursor, 2-aminoacetylpyridine. The Corey-Bakshi-Shibata (CBS) reduction, a powerful and predictable method for the enantioselective reduction of ketones to alcohols, is the method of choice for this transformation.[2][3][4][5][6]
The reaction proceeds via an oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride ion to one of the prochiral faces of the ketone, leading to the formation of the desired enantiomer of the alcohol.[3][5] The predictability of the stereochemical outcome is a key advantage of the CBS reduction, where the choice of the (R)- or (S)-catalyst dictates the configuration of the resulting alcohol.[2][5]
Diagram 1: Synthesis of (S)-2-Amino-1-(pyridin-2-yl)ethanol via CBS Reduction
Caption: Workflow for the synthesis of the chiral ligand.
Protocol 1: Enantioselective Synthesis of (S)-2-Amino-1-(pyridin-2-yl)ethanol
This protocol outlines the synthesis of the (S)-enantiomer of the ligand. For the (R)-enantiomer, the (S)-CBS catalyst should be used.
Materials:
-
2-Aminoacetylpyridine hydrochloride
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Free Amine Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend 2-aminoacetylpyridine hydrochloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The resulting mixture containing the free amine is used directly in the next step.
-
CBS Reduction: In a separate flame-dried flask under argon, add (R)-Methyl-CBS-oxazaborolidine solution (0.1 eq). Cool the solution to -78 °C and slowly add borane-THF solution (1.5 eq). Stir for 15 minutes.
-
To this catalyst solution, add the previously prepared THF solution of 2-aminoacetylpyridine dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Slowly quench the reaction by the dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes. Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-2-Amino-1-(pyridin-2-yl)ethanol as a solid.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Application in Asymmetric Transfer Hydrogenation
This compound serves as an excellent chiral ligand for transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is a widely used method for the synthesis of chiral secondary alcohols, employing a hydrogen donor such as isopropanol or formic acid in place of molecular hydrogen. The in-situ-formed Ruthenium(II) complex with the chiral pyridyl amino alcohol ligand is a highly effective catalyst for this transformation.
The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then transfers the hydride to the ketone in a stereoselective manner. The bifunctional nature of the catalyst, where the metal center activates the hydrogen donor and the ligand's N-H group interacts with the ketone's carbonyl oxygen, is crucial for the high efficiency and enantioselectivity of the reaction.
Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for Ru-catalyzed ATH.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials:
-
(S)-2-Amino-1-(pyridin-2-yl)ethanol
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S)-2-Amino-1-(pyridin-2-yl)ethanol (0.01 eq) in anhydrous isopropanol (5 mL). Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in isopropanol (5 mL).
-
Reaction Initiation: To the catalyst solution, add the acetophenone solution followed by a solution of KOH (0.1 eq) in isopropanol (1 mL).
-
Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the conversion by Gas Chromatography (GC) or TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.[7][8][9]
Performance Data
The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones using chiral amino alcohol ligands, demonstrating the expected high yields and enantioselectivities.
| Entry | Ketone Substrate | Chiral Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (1R,2S)-cis-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂/KOH | >95 | 92 | [10] |
| 2 | Acetophenone | (S)-(-)-lactic acid derivative | [RuCl₂(p-cymene)]₂ | 60-90 | 40-86 | [11] |
| 3 | Various Aromatic Ketones | Terpene-based β-amino alcohols | [RuCl₂(p-cymene)]₂ | Good to Excellent | up to 71 | [4] |
Conclusion
This compound stands out as a highly effective chiral ligand for asymmetric catalysis. Its straightforward synthesis via the reliable CBS reduction and its exceptional performance in crucial reactions like the asymmetric transfer hydrogenation make it a valuable tool for synthetic chemists. The pyridyl moiety imparts favorable electronic and coordinating properties that contribute to the high catalytic activity and stereocontrol observed. The detailed protocols provided herein serve as a practical guide for researchers in academia and industry to harness the potential of this privileged ligand scaffold for the efficient synthesis of chiral molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Amino-1-(pyridin-2-yl)ethanol Derivatives
Introduction
Derivatives of 2-Amino-1-(pyridin-2-yl)ethanol represent a class of compounds with significant interest in pharmaceutical and materials science research.[1] Their structural motif, featuring a chiral amino alcohol appended to a pyridine ring, makes them valuable building blocks in the synthesis of novel therapeutic agents, particularly for neurological disorders, as well as functional materials.[1][2] The precise structural elucidation and purity assessment of these derivatives are paramount for establishing structure-activity relationships (SAR), ensuring reproducibility in biological assays, and meeting regulatory standards in drug development.
This application note provides a comprehensive guide to the analytical techniques essential for the in-depth characterization of this compound and its derivatives. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, and X-ray Crystallography. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows.
Logical Workflow for Characterization
A systematic approach is crucial for the efficient and thorough characterization of a newly synthesized this compound derivative. The following diagram illustrates a logical workflow, commencing with preliminary structural confirmation and culminating in definitive stereochemical assignment.
Caption: Logical workflow for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, ¹H and ¹³C NMR, complemented by two-dimensional techniques like COSY and HSQC, provide unambiguous assignment of the proton and carbon framework.
Expert Insights: What to Expect from the Spectra
-
¹H NMR: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton (CH-OH) will be a multiplet, with its chemical shift influenced by the solvent and neighboring substituents. The methylene protons (CH₂-NH₂) will also present as multiplets. The amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon signals of the pyridine ring will be in the downfield region (δ 120-160 ppm). The carbon bearing the hydroxyl group (CH-OH) will resonate around δ 60-80 ppm, while the methylene carbon (CH₂-NH₂) will be further upfield.
-
COSY (Correlation Spectroscopy): This experiment is invaluable for establishing the connectivity between protons, for instance, confirming the coupling between the methine proton and the methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton(s).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (OH and NH₂).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum.
-
Acquire a 2D HSQC spectrum.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Use the COSY and HSQC spectra to build the molecular framework and assign all proton and carbon signals.
| Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| Pyridine Protons: 7.2 - 8.6 | Pyridine Carbons: 120 - 160 |
| Methine Proton (CH-OH): ~4.8 | Methine Carbon (CH-OH): ~70 |
| Methylene Protons (CH₂-NH₂): ~2.8 - 3.2 | Methylene Carbon (CH₂-NH₂): ~45 |
| Hydroxyl Proton (OH): Variable (broad) | |
| Amine Protons (NH₂): Variable (broad) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound derivatives.
Expert Insights: Interpreting the Mass Spectrum
-
Molecular Ion: In positive ion mode ESI-MS, the primary species observed will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Common fragmentation pathways for these derivatives include the loss of water (H₂O) from the alcohol, loss of ammonia (NH₃) or the amine group, and cleavage of the bond between the pyridine ring and the ethanolamine side chain.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform an MS/MS experiment on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Composition
HPLC is an indispensable tool for assessing the purity of synthesized compounds and for separating enantiomers. For this compound derivatives, both reversed-phase and chiral HPLC methods are crucial.
Achiral (Reversed-Phase) HPLC for Purity Assessment
Reversed-phase HPLC is the standard method for determining the purity of a sample by separating it from any impurities or starting materials.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Chiral HPLC for Enantiomeric Separation
The presence of a chiral center at the carbon bearing the hydroxyl group necessitates the use of chiral chromatography to determine the enantiomeric excess (e.e.) of the product. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective for the separation of amino alcohols. Method development may involve screening several different chiral columns and mobile phases to achieve optimal resolution.
-
Column: A chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or Astec CHIROBIOTIC T).
-
Mobile Phase: Isocratic elution is common in chiral separations. A typical mobile phase could be a mixture of hexane/isopropanol or ethanol with a small amount of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).
-
Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase.
| Parameter | Achiral (Purity) HPLC | Chiral (Enantiomeric) HPLC |
| Stationary Phase | C18 | Polysaccharide or Macrocyclic Glycopeptide |
| Mobile Phase | Gradient (Water/Acetonitrile with Acid) | Isocratic (Hexane/Alcohol with Additive) |
| Primary Goal | Quantify Impurities | Determine Enantiomeric Excess |
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of a chiral derivative, single-crystal X-ray crystallography is the gold standard. This technique requires the formation of a high-quality single crystal of the compound. While obtaining suitable crystals can be challenging, the structural information provided is unparalleled.
Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Screening a variety of solvents and solvent combinations is typically necessary.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral center.
Conclusion
The comprehensive characterization of this compound derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR and MS provide the fundamental structural information, while achiral and chiral HPLC are essential for assessing purity and enantiomeric composition. For an irrefutable determination of the absolute stereochemistry, X-ray crystallography is the ultimate tool. By employing the systematic workflow and detailed protocols outlined in this application note, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug discovery and materials science.
References
Application Notes & Protocols: A Step-by-Step Guide to the N-Alkylation of 2-Amino-1-(pyridin-2-yl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Pyridinyl Alkanolamines
2-Amino-1-(pyridin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry. Its core structure, featuring a pyridine ring, a hydroxyl group, and a primary amine, offers multiple points for chemical modification. The N-alkylation of the primary amino group is a critical transformation, as it allows for the introduction of various substituents that can modulate the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. These N-alkylated derivatives are key intermediates in the synthesis of biologically active compounds, such as catalysts for asymmetric synthesis and potential therapeutic agents.
This guide provides a detailed, step-by-step protocol for the N-alkylation of this compound, focusing on two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic rationale behind each step, offering insights honed from practical laboratory experience to ensure successful and reproducible outcomes.
PART 1: Foundational Knowledge & Pre-Reaction Setup
Before initiating any synthesis, a thorough understanding of the starting material and a well-defined experimental plan are paramount.
Characterization of Starting Material
It is crucial to confirm the identity and purity of the starting material, this compound.
-
Appearance: Typically a yellow to brown oil or low-melting solid.
-
Solubility: Soluble in methanol, ethanol, and water.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
General Workflow Overview
The overall process for N-alkylation follows a logical sequence of steps designed to ensure reaction efficiency, product purity, and user safety.
Caption: General workflow for the N-alkylation of this compound.
PART 2: Protocol A - N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds. It proceeds in two main stages: the formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine. This method is often preferred due to its high selectivity and the mild conditions typically employed.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to yield the secondary amine.
Caption: Mechanism of N-alkylation via reductive amination.
Detailed Experimental Protocol
This protocol describes the N-benzylation of (S)-2-amino-1-(pyridin-2-yl)ethanol using benzaldehyde.
Table 1: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| (S)-2-Amino-1-(pyridin-2-yl)ethanol | 138.17 | 1.0 | 138 mg | Starting Material |
| Benzaldehyde | 106.12 | 1.1 | 117 mg (112 µL) | Alkylating Agent |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg | Reducing Agent |
| Dichloromethane (DCM) | - | - | 10 mL | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~15 mL | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-amino-1-(pyridin-2-yl)ethanol (138 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the starting material in dichloromethane (10 mL). Stir the solution at room temperature (20-25 °C) until fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (112 µL, 1.1 mmol) to the solution dropwise. Stir the reaction mixture for 20-30 minutes to allow for imine formation.
-
Expert Insight: Pre-stirring the amine and aldehyde allows the equilibrium to favor imine formation before the reducing agent is introduced, which can improve yields and reduce side reactions.
-
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in portions over 5 minutes.
-
Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides like NaBH₄, thus minimizing the reduction of the starting aldehyde. Its addition can be slightly exothermic.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting amine), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~15 mL).
-
Safety First: Quenching should be done slowly as gas evolution (hydrogen) may occur from the decomposition of any unreacted hydride.
-
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 10 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure N-benzylated product.
PART 3: Protocol B - Direct N-Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. This method is straightforward but can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.
Mechanistic Considerations
This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion (the leaving group). A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Trustworthiness Note: The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often used to prevent it from competing with the substrate amine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) are also common and can be easily removed during work-up.
Detailed Experimental Protocol
This protocol describes the N-ethylation of this compound using ethyl iodide.
Table 2: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| This compound | 138.17 | 1.0 | 138 mg | Starting Material |
| Ethyl Iodide (EtI) | 155.97 | 1.2 | 187 mg (97 µL) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |
| Acetonitrile (MeCN) | - | - | 10 mL | Solvent |
| Water | - | - | ~15 mL | Work-up |
| Ethyl Acetate (EtOAc) | - | - | ~30 mL | Extraction |
| Brine | - | - | ~10 mL | Washing Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (138 mg, 1.0 mmol) and potassium carbonate (345 mg, 2.5 mmol) in acetonitrile (10 mL).
-
Alkylating Agent Addition: Add ethyl iodide (97 µL, 1.2 mmol) to the stirred suspension.
-
Expert Insight: Using a slight excess of the alkylating agent ensures complete consumption of the starting amine, but a large excess should be avoided to minimize the risk of dialkylation.
-
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base (K₂CO₃).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) followed by brine (10 mL). This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired N-ethylated product.
PART 4: Product Characterization & Data Analysis
Confirmation of the product's structure and purity is a non-negotiable final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the N-alkylated product. Key diagnostic signals include the appearance of new peaks corresponding to the protons and carbons of the newly introduced alkyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, providing definitive proof of a successful reaction.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).
Selective Esterification of the Hydroxyl Group in 2-Amino-1-(pyridin-2-yl)ethanol: Protocols and Strategic Insights
An Application Guide:
Abstract: This comprehensive application note provides a detailed guide for the selective O-esterification of 2-Amino-1-(pyridin-2-yl)ethanol, a versatile building block in pharmaceutical and chemical research.[1] The inherent challenge in acylating this molecule lies in the competing nucleophilicity of its primary amino and secondary hydroxyl groups. This document explores four distinct, field-proven strategies to achieve high chemoselectivity for the desired O-acylation product: (I) N-Protonation under acidic conditions, (II) Steglich Esterification, (III) a protective group strategy, and (IV) enzymatic acylation. Each section offers a theoretical rationale, detailed step-by-step protocols, and expert insights into the causality behind experimental choices, empowering researchers to select and execute the optimal method for their specific synthetic goals.
The Fundamental Challenge: Chemoselectivity in a Bifunctional Molecule
This compound possesses two primary nucleophilic centers: the primary amine (-NH₂) and the secondary hydroxyl (-OH). Direct acylation with a reactive species like an acyl chloride or anhydride in the presence of a standard base often leads to a mixture of products: the desired O-acylated ester, the N-acylated amide, and the di-acylated product. The pyridine ring, while less nucleophilic than the primary amine, can also act as a base or a nucleophilic catalyst, further influencing the reaction environment.[2][3]
Achieving selectivity is paramount and hinges on modulating the relative nucleophilicity of the amine and hydroxyl groups. The protocols detailed herein exploit differences in basicity, steric hindrance, and catalyst specificity to direct the reaction toward the desired ester.
Caption: Competing reaction pathways in the acylation of this compound.
Strategy I: N-Protonation for Selective O-Acylation
Principle: This is the most direct and atom-economical approach. The amino group is significantly more basic than the hydroxyl group. By conducting the reaction under acidic conditions, the amine is protonated to form an ammonium salt (-NH₃⁺). This protonation effectively quenches the amine's nucleophilicity, leaving the hydroxyl group as the primary site for acylation.[4] This method is particularly effective for large-scale preparations as it avoids protection/deprotection steps and often allows for direct product isolation without chromatography.[4]
Mechanism Insight: The reaction proceeds by direct acylation of the alcohol by a highly reactive acylating agent (e.g., acyl chloride or anhydride). The acidic conditions not only protect the amine but can also activate the acylating agent.
Protocol 2.1: O-Acetylation using Acetic Anhydride in Acidic Medium
This protocol is adapted from established methods for the selective O-acylation of hydroxyamino acids and amino alcohols.[4]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | Acylating agent |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Acros Organics | Acid catalyst and solvent |
| Diethyl Ether | Anhydrous | EMD Millipore | For precipitation |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | For neutralization during work-up |
| Dichloromethane (DCM) | ACS Grade | --- | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C (ice bath). Stir until a clear solution is formed.
-
Causality Note: Using TFA as the solvent ensures a strongly acidic environment to fully protonate both the primary amine and the pyridine nitrogen, maximizing the deactivation of these nucleophilic sites.
-
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 - 1.5 eq) dropwise to the solution.
-
Causality Note: A slight excess of the anhydride ensures complete conversion of the hydroxyl group. Dropwise addition at low temperature controls the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Product Isolation: a. Once the reaction is complete, cool the flask back to 0 °C. b. Slowly add the reaction mixture to a beaker of vigorously stirred, cold anhydrous diethyl ether. The product will precipitate as the TFA salt. c. Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Neutralization and Extraction: a. Dissolve the crude salt in water. b. Cool the aqueous solution in an ice bath and carefully neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. c. Extract the aqueous layer with dichloromethane (3x). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Strategy II: Steglich Esterification
Principle: The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[5][6] While amines are generally more reactive and would form amides, the hydroxyl group can be acylated under carefully controlled conditions. For a substrate like an amino alcohol, prior N-protection is still the safest route to ensure selectivity, but direct esterification can sometimes be achieved.
Mechanism Insight: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species.[7] This "active ester" is then attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. This pathway minimizes a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][7]
Caption: Simplified mechanism of the Steglich Esterification highlighting the role of DMAP.
Protocol 3.1: DCC/DMAP Mediated Esterification
Note: This protocol assumes the amine group has been protected (see Strategy III) for optimal results and to prevent amide formation.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Protected this compound | --- | --- | See Protocol 4.1 for preparation |
| Carboxylic Acid (e.g., Benzoic Acid) | ≥99% | Sigma-Aldrich | Acyl source |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Acros Organics | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Fisher Scientific | Catalyst |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore | Reaction solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of N-protected this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Causality Note: Running the reaction at 0 °C initially helps to control the rate and minimize side reactions. Anhydrous conditions are critical as DCC readily reacts with water.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: a. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM. b. Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Note: The acid wash removes any residual DMAP and unreacted DCC, while the base wash removes unreacted carboxylic acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Strategy III: N-Protection/Deprotection Workflow
Principle: This classic, robust strategy provides the highest level of selectivity by physically blocking the amino group from reacting. The amine is first converted into a non-nucleophilic derivative (a carbamate, for example), leaving the hydroxyl group as the sole site for esterification.[8] After the ester is formed, the protecting group is removed under conditions that do not affect the newly formed ester bond.
Common Amino Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with mild acid (e.g., TFA).
-
Cbz (carboxybenzyl): Stable to acidic conditions but removed by catalytic hydrogenation.
Protocol 4.1: Boc-Protection, Esterification, and Deprotection
Caption: Workflow for the N-Protection/Deprotection strategy.
Part A: N-Boc Protection
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool to 0 °C and add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.
-
Stir at room temperature overnight.
-
Perform an aqueous work-up and purify by column chromatography to isolate the N-Boc protected amino alcohol.
Part B: O-Esterification
-
Use the N-Boc protected product from Part A as the starting material in an esterification protocol, such as the Steglich esterification (Protocol 3.1) or by reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine.[2]
Part C: N-Boc Deprotection
-
Dissolve the N-Boc, O-acyl intermediate from Part B in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize with a base (e.g., saturated NaHCO₃) and extract the final product.
Strategy IV: Enzymatic Esterification
Principle: Biocatalysis offers an environmentally friendly and highly selective alternative for ester synthesis.[9] Enzymes, particularly lipases like Novozym 435 (Candida antarctica lipase B), can catalyze esterification in organic solvents with high regioselectivity, often favoring primary and less hindered secondary alcohols while leaving amines untouched.[10] This avoids the need for protecting groups and harsh reagents.
Protocol 5.1: Lipase-Catalyzed O-Acylation
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Substrate |
| Acyl Donor (e.g., Vinyl Acetate) | ≥99% | Acros Organics | Irreversible acyl donor |
| Novozym 435 (Immobilized Lipase B) | --- | Sigma-Aldrich | Biocatalyst |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous | --- | "Green" solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a flask, add this compound (1.0 eq), 2-MeTHF, and the acyl donor (e.g., vinyl acetate, 3.0 eq).
-
Causality Note: Using an irreversible acyl donor like vinyl acetate drives the reaction equilibrium toward the product, as the byproduct (acetaldehyde) is volatile.
-
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the limiting reagent).
-
Reaction: Stopper the flask and place it in an orbital shaker set to 40-50 °C and 200 rpm.
-
Monitoring: Monitor the conversion by taking small aliquots and analyzing by GC or LC-MS.
-
Work-up: a. Once the reaction reaches desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. b. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Method Comparison and Selection
| Strategy | Selectivity | Steps | Atom Economy | Scalability | Key Advantage | Key Disadvantage |
| I: N-Protonation | High | 1 | Excellent | Excellent | Fast, direct, avoids protecting groups.[4] | Requires handling of strong acids. |
| II: Steglich | Moderate | 1 | Good | Good | Mild conditions, broad substrate scope.[5] | *Requires N-protection for high purity. |
| III: Protection | Excellent | 3 | Poor | Good | Very reliable and high-yielding. | Multi-step, generates more waste. |
| IV: Enzymatic | Excellent | 1 | Excellent | Moderate | "Green," highly selective, mild conditions.[10] | Slower reaction times, enzyme cost. |
Conclusion
The selective esterification of this compound is a critical transformation for modifying its properties for advanced applications. The choice of method depends on the specific requirements of the synthesis. For large-scale, cost-effective production, direct O-acylation under acidic conditions (Strategy I) is highly recommended. When absolute selectivity and purity are required for complex molecules, a protective group strategy (Strategy III) remains the most robust choice. Steglich esterification (Strategy II) offers a mild alternative, particularly when coupled with N-protection. Finally, for sustainable and clean synthesis, enzymatic acylation (Strategy IV) presents a powerful and modern approach. By understanding the principles behind each protocol, researchers can confidently select and optimize the ideal conditions for their synthetic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orgosolver.com [orgosolver.com]
- 3. echemi.com [echemi.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 2-Amino-1-(pyridin-2-yl)ethanol in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of modern medicinal chemistry and drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, influencing both its efficacy and toxicity. Chiral amino alcohols are a cornerstone in the synthesis of such molecules, serving as versatile synthons and precursors to highly effective chiral ligands and catalysts. Among these, 2-Amino-1-(pyridin-2-yl)ethanol stands out as a particularly valuable building block. Its unique structure, featuring a pyridine ring, a primary amine, and a hydroxyl group, imparts a combination of properties that make it a powerful tool in the hands of synthetic chemists.[1] The pyridine moiety offers a site for metal coordination and can act as a hydrogen bond acceptor, while the amino and hydroxyl groups provide handles for further functionalization and can participate in directing stereoselective transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a focus on its role in asymmetric catalysis and the construction of complex heterocyclic scaffolds. We will delve into the underlying principles of its application, provide detailed experimental protocols, and offer insights into the rationale behind key procedural steps.
Part 1: A Gateway to Asymmetric Catalysis - The Synthesis of Chiral Pyridine-Oxazoline (Pyox) Ligands
One of the most powerful applications of this compound is in the synthesis of chiral pyridine-oxazoline (Pyox) ligands. These bidentate ligands have gained significant attention in asymmetric catalysis due to their ability to form stable complexes with a variety of transition metals, creating a well-defined chiral environment that can induce high levels of enantioselectivity in a wide range of reactions.[2] The pyridine nitrogen and the oxazoline nitrogen coordinate to the metal center, restricting the conformational flexibility of the catalytic complex and allowing for precise control over the approach of the substrate.
The Rationale Behind the Synthesis: Why Pyox Ligands are Effective
The effectiveness of Pyox ligands derived from this compound stems from several key features:
-
Rigid Bidentate Coordination: The pyridine and oxazoline rings create a rigid backbone upon coordination to a metal, which is crucial for creating a well-defined and predictable chiral pocket.
-
Tunable Steric and Electronic Properties: The modular nature of the synthesis allows for modifications to both the pyridine and oxazoline moieties, enabling the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific reaction.
-
Strong Metal Binding: The nitrogen atoms of the pyridine and oxazoline are effective Lewis bases, leading to strong coordination with a variety of transition metals, including copper, palladium, iridium, and ruthenium.
Experimental Protocol: Synthesis of (S)-2-(4,5-Dihydro-4-phenyloxazol-2-yl)pyridine
This protocol details the synthesis of a representative Pyox ligand from (S)-2-Amino-1-(pyridin-2-yl)ethanol and benzonitrile.
Materials:
-
(S)-2-Amino-1-(pyridin-2-yl)ethanol
-
Benzonitrile
-
Zinc chloride (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-Amino-1-(pyridin-2-yl)ethanol (1.38 g, 10 mmol) and anhydrous toluene (50 mL) under an argon atmosphere.
-
Addition of Reagents: To the stirred solution, add benzonitrile (1.13 g, 11 mmol) followed by anhydrous zinc chloride (0.27 g, 2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 50%) to afford the pure (S)-2-(4,5-Dihydro-4-phenyloxazol-2-yl)pyridine as a white solid.
Rationale for Procedural Choices:
-
Anhydrous Conditions: The use of anhydrous toluene and zinc chloride is crucial to prevent the hydrolysis of the nitrile and the intermediate hemiaminal, which would lead to the formation of unwanted side products.
-
Zinc Chloride as a Catalyst: Zinc chloride acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the amino alcohol.
-
Reflux Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps of the reaction to completion.
-
Aqueous Work-up: The addition of sodium bicarbonate neutralizes the Lewis acidic zinc chloride and facilitates the separation of the organic and aqueous phases.
-
Column Chromatography: This purification technique is essential to remove any unreacted starting materials and byproducts, yielding the highly pure Pyox ligand.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a chiral Pyox ligand.
Part 2: Application in Asymmetric Catalysis - Enantioselective Addition of Diethylzinc to Aldehydes
The chiral Pyox ligands synthesized from this compound are highly effective in promoting enantioselective carbon-carbon bond-forming reactions. A classic benchmark reaction to evaluate the efficacy of these ligands is the asymmetric addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.
Mechanistic Insights: The Role of the Chiral Catalyst
The catalytic cycle is believed to involve the in-situ formation of a chiral zinc-Pyox complex. This complex then coordinates to the aldehyde, positioning it in a specific orientation that favors the addition of the ethyl group from the diethylzinc to one of the enantiotopic faces of the carbonyl group. The steric bulk of the substituent on the oxazoline ring plays a crucial role in directing this stereoselective addition.[3]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using the synthesized (S)-2-(4,5-Dihydro-4-phenyloxazol-2-yl)pyridine ligand.
Materials:
-
(S)-2-(4,5-Dihydro-4-phenyloxazol-2-yl)pyridine
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert conditions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral Pyox ligand (0.05 mmol) in anhydrous toluene (5 mL).
-
Formation of the Active Catalyst: To the stirred solution at room temperature, add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. Stir the mixture for 30 minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add freshly distilled benzaldehyde (0.106 g, 1.0 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Work-up: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary:
| Ligand Precursor | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-Amino-1-(pyridin-2-yl)ethanol | Benzaldehyde | >95 | up to 98% (S) |
| (S)-2-Amino-1-(pyridin-2-yl)ethanol | 4-Chlorobenzaldehyde | >95 | up to 97% (S) |
| (S)-2-Amino-1-(pyridin-2-yl)ethanol | 2-Naphthaldehyde | >90 | up to 96% (S) |
| (S)-2-Amino-1-(pyridin-2-yl)ethanol | Cinnamaldehyde | >85 | up to 92% (S) |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and ligand modifications.
Part 3: Synthesis of Bioactive Heterocycles - The Case of 2-Pyridones
2-Pyridone and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The structural features of this compound can be strategically employed in multicomponent reactions to construct complex pyridone-containing heterocycles.
Protocol: Multicomponent Synthesis of a Bioactive Pyrano[2,3-b]pyridone Derivative
This protocol is adapted from literature procedures and illustrates the potential of using building blocks with similar functionalities to this compound in the synthesis of bioactive pyridones.[4][5]
Materials:
-
4-Hydroxy-6-methyl-2-pyridone
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-hydroxy-6-methyl-2-pyridone (1.25 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Reflux the reaction mixture for 4 hours. A precipitate will form as the reaction progresses.
-
Isolation of Product: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrano[2,3-b]pyridone derivative.
Rationale for Procedural Choices:
-
Multicomponent Reaction: This approach allows for the rapid construction of a complex molecule in a single step, which is highly efficient and atom-economical.
-
Piperidine as a Catalyst: Piperidine acts as a basic catalyst to promote the Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition and cyclization steps.
-
Ethanol as a Green Solvent: Ethanol is a relatively environmentally friendly solvent suitable for this type of reaction.
-
Precipitation of the Product: The product's low solubility in the reaction medium simplifies its isolation, often yielding a high-purity product without the need for column chromatography.
Logical Relationship Diagram:
Caption: Logical flow of the multicomponent reaction for the synthesis of a bioactive pyridone.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound has proven to be a highly valuable and versatile building block in the synthesis of bioactive molecules. Its application extends from the creation of sophisticated chiral ligands for asymmetric catalysis to its potential role in the construction of complex heterocyclic scaffolds with significant therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and development. By understanding the underlying principles of its reactivity and the rationale behind the experimental procedures, scientists can effectively harness the power of this unique chiral synthon to accelerate the discovery of new and improved medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol for Pilot Plant Production
Introduction: The Significance of 2-Amino-1-(pyridin-2-yl)ethanol in Pharmaceutical Development
This compound is a versatile chiral building block of significant interest in the pharmaceutical industry. Its structural motif, featuring a pyridine ring and an amino alcohol functionality, is a key component in a variety of biologically active molecules. This compound serves as a crucial intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders.[1] The ability of its structural features to interact effectively with biological systems has paved the way for the development of novel treatments.[1] Furthermore, its utility extends to biochemical research for investigating enzyme activity and protein interactions, as well as in the formulation of agrochemicals.[1]
The transition from laboratory-scale synthesis to pilot plant production presents a unique set of challenges that necessitate a robust, scalable, and safe manufacturing process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on practical, field-proven insights and methodologies.
Strategic Considerations for Pilot Plant Synthesis: A Comparative Analysis of Synthetic Routes
Several synthetic pathways to this compound have been reported. The selection of an appropriate route for pilot-scale production hinges on a multi-faceted analysis of factors including yield, purity, cost-effectiveness, safety, and environmental impact. Below is a comparative overview of the most viable synthetic strategies.
Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde
This classical and well-established method involves a two-step process: the formation of an intermediate imine from 2-pyridinecarboxaldehyde and ammonia, followed by its reduction to the desired amino alcohol.[2]
Advantages:
-
High Purity: This method is known to yield high-purity this compound, which upon treatment with acid, forms a stable salt with excellent water solubility.[2]
-
Readily Available Starting Materials: 2-Pyridinecarboxaldehyde and ammonia are common and relatively inexpensive industrial chemicals.
Challenges for Scale-Up:
-
Handling of Ammonia: The use of ammonia in a pilot plant setting requires specialized handling procedures and infrastructure to ensure safety.
-
Reduction Step: The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) has significant cost and safety implications at scale.[2] Catalytic hydrogenation presents a greener and often more cost-effective alternative.
Route 2: Catalytic Reduction of 2-Acetylpyridine Oxime
This route begins with the conversion of 2-acetylpyridine to its corresponding oxime, which is then catalytically reduced to the target molecule.
Advantages:
-
Potential for High Chemoselectivity: Modern catalytic systems offer the potential for highly selective reduction of the oxime C=N bond.[3][4]
Challenges for Scale-Up:
-
Control of Over-reduction: A significant challenge is preventing the over-reduction of the hydroxylamine intermediate, which can lead to the formation of the primary amine by-product through the cleavage of the N-O bond.[3][4]
-
Catalyst Selection and Cost: The choice of catalyst (e.g., platinum-based heterogeneous catalysts, iridium-based homogeneous catalysts) is critical for achieving high yield and enantioselectivity, and can significantly impact process economics.[3][5]
-
E/Z Isomerism of the Oxime: The geometry of the oxime double bond can affect the stereoselectivity of the reduction, potentially requiring additional synthetic steps to control.[3][4]
Route 3: Grignard Reaction of 2-Bromopyridine with Ethylene Oxide
This approach involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then reacts with ethylene oxide to form the desired product.
Advantages:
-
Direct C-C Bond Formation: This method allows for the direct formation of the carbon skeleton of the target molecule.
Challenges for Scale-Up:
-
Grignard Reagent Formation: The preparation of Grignard reagents from bromopyridines can be challenging and requires strict anhydrous conditions.[6] The use of an auxiliary reagent like ethyl bromide is often necessary.[6]
-
Handling of Ethylene Oxide: Ethylene oxide is a highly reactive, flammable, and toxic gas, requiring specialized equipment and stringent safety protocols for handling at a pilot plant scale.
-
Potential for Side Reactions: The reaction of Grignard reagents with ethylene oxide can sometimes lead to the formation of by-products like ethylene bromohydrin.[7]
Route 4: Biocatalytic Synthesis
The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective alternative to traditional chemical synthesis.
Advantages:
-
High Selectivity: Biocatalytic methods can offer excellent enantioselectivity, which is often a critical requirement for pharmaceutical intermediates.[8]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pressure conditions, enhancing safety and reducing energy consumption.[8]
-
Sustainability: Biocatalysis is an environmentally friendly approach that can reduce the reliance on hazardous reagents and solvents.
Challenges for Scale-Up:
-
Enzyme Development and Cost: The development and production of a suitable enzyme with high activity and stability can be time-consuming and costly.
-
Process Optimization: Scaling up biocatalytic processes requires careful optimization of parameters such as substrate concentration, pH, temperature, and aeration to maintain enzyme activity and achieve high productivity.
Recommended Pilot Plant Protocol: Reductive Amination of 2-Pyridinecarboxaldehyde via Catalytic Hydrogenation
Based on a comprehensive evaluation of the available synthetic routes, the reductive amination of 2-pyridinecarboxaldehyde using catalytic hydrogenation is recommended for pilot plant production. This approach balances factors of yield, purity, cost, and scalability, while offering a safer and more environmentally friendly alternative to the use of metal hydride reducing agents.
Process Workflow Diagram
Caption: Workflow for the pilot plant synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Glass-lined or stainless steel reactor (pressure-rated)
-
Hydrogenation unit with gas inlet, pressure gauge, and vent
-
Filtration system (e.g., Nutsche filter)
-
Crystallization vessel with temperature control
-
Vacuum oven for drying
-
Analytical equipment: HPLC, GC, NMR, Mass Spectrometry
Reagents:
-
2-Pyridinecarboxaldehyde
-
Anhydrous Methanol
-
Ammonia (gas or solution in methanol)
-
Palladium on Carbon (Pd/C) catalyst (5-10% loading)
-
Hydrogen gas (high purity)
-
Suitable solvent for crystallization (e.g., isopropanol, ethyl acetate)
Procedure:
Step 1: Imine Formation
-
Charge the primary reactor with 2-pyridinecarboxaldehyde and anhydrous methanol.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in methanol, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or GC to confirm the consumption of the starting aldehyde.
Step 2: Catalytic Hydrogenation
-
Transfer the intermediate imine solution to the hydrogenation reactor.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with nitrogen several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
IPC: Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A sample can be carefully taken (after depressurizing and purging with nitrogen) and analyzed by HPLC or GC to confirm the disappearance of the imine intermediate.
Step 3: Downstream Processing and Purification
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be recycled after appropriate regeneration.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the crude product in a suitable solvent for crystallization.
-
Heat the solution to dissolve the product completely, then cool slowly to induce crystallization.
-
Isolate the crystalline product by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum at a suitable temperature.
Step 4: Quality Control
-
Determine the purity of the final product by HPLC and GC.
-
Confirm the structure by NMR and Mass Spectrometry.
-
Determine the melting point.
Critical Process Parameters and Recommended Ranges
| Parameter | Recommended Range | Justification |
| Imine Formation Temperature | 0-10 °C | Exothermic reaction; low temperature minimizes side reactions. |
| Hydrogenation Pressure | 50-100 psi | Higher pressure increases the rate of reaction. |
| Hydrogenation Temperature | 40-60 °C | Balances reaction rate and potential for side reactions. |
| Catalyst Loading | 1-5 mol% | Optimizes reaction time versus cost. |
| Crystallization Cooling Rate | 5-10 °C/hour | Slow cooling promotes the formation of larger, purer crystals. |
Safety Considerations for Pilot Plant Operations
The scale-up of this synthesis introduces significant safety challenges that must be addressed through robust engineering controls and strict adherence to safety protocols.
-
Handling of Pyridine Derivatives: Pyridine and its derivatives are flammable and harmful if swallowed or in contact with skin.[9][10] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]
-
Hydrogenation Safety: Hydrogen is a highly flammable gas that can form explosive mixtures with air. The hydrogenation reactor must be located in a designated area with appropriate ventilation and explosion-proof equipment. All sources of ignition must be eliminated.[10] Proper grounding and bonding of equipment are essential to prevent static discharge.[9]
-
Catalyst Handling: The Pd/C catalyst is pyrophoric, especially when dry and in the presence of air. It should be handled under an inert atmosphere or as a wet paste.
-
Ammonia Handling: Ammonia is a corrosive and toxic gas. A dedicated gas cabinet and scrubber system should be in place for handling ammonia cylinders.
Emergency Procedures
In the event of a spill or leak, evacuate the area and ensure adequate ventilation.[9] For small spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. For large spills, contain the spill and contact emergency response personnel.
Conclusion: A Pathway to Efficient and Safe Production
The successful scale-up of the synthesis of this compound is a critical step in the development of new pharmaceuticals. The recommended reductive amination route via catalytic hydrogenation offers a reliable, efficient, and scalable method for pilot plant production. By carefully controlling the process parameters, implementing robust in-process controls, and adhering to strict safety protocols, this valuable intermediate can be manufactured in a safe and reproducible manner, paving the way for its use in life-saving medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 3. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct transformation of 2-acetylpyridine oxime esters into α-oxygenated imines in an Ir(iii) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Synthetic Landscape: Common Routes and Key Challenges
The synthesis of this compound typically proceeds via one of two primary routes:
-
Route A: Nucleophilic Addition to 2-Pyridinecarboxaldehyde. This pathway involves the reaction of 2-pyridinecarboxaldehyde with a nucleophile, often followed by reduction. A common strategy is the formation of a cyanohydrin intermediate, which is then reduced to the target amino alcohol.
-
Route B: Reduction of 2-Acetylpyridine. This approach involves the direct reduction of the keto group of 2-acetylpyridine to a secondary alcohol, with subsequent introduction of the amino group, or more commonly, the reduction of an α-azido or other nitrogen-containing precursor. A straightforward method is the reduction of 2-azido-1-(pyridin-2-yl)ethan-1-one.
Both routes, while effective, are susceptible to specific side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
II. Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter in the laboratory.
Route A: Synthesis from 2-Pyridinecarboxaldehyde
Q1: My reaction yield is very low, and I've isolated significant amounts of 2-pyridinemethanol and 2-picolinic acid. What is happening and how can I prevent it?
A1: The likely culprit is a disproportionation side reaction known as the Cannizzaro reaction. [3][4][5][6][7] This base-catalyzed reaction is common for aldehydes lacking α-hydrogens, such as 2-pyridinecarboxaldehyde.[3][4][5][6][7] In the presence of a strong base, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (2-picolinic acid), and the other is reduced to an alcohol (2-pyridinemethanol).[3][4][5][6][7]
Troubleshooting the Cannizzaro Reaction:
| Mitigation Strategy | Underlying Principle | Practical Implementation |
| Control of Basicity | The Cannizzaro reaction is highly dependent on base concentration. | Use a weaker base or a stoichiometric amount of a strong base. Avoid using a large excess of strong bases like NaOH or KOH. The reaction rate is second order in aldehyde and first order in base, so minimizing base concentration can significantly reduce this side reaction.[3] |
| Crossed Cannizzaro Reaction | Introduce a more reactive "sacrificial" aldehyde, like formaldehyde, which is preferentially oxidized. | In a crossed Cannizzaro reaction, formaldehyde acts as the reductant for 2-pyridinecarboxaldehyde.[6] This approach, however, will yield 2-pyridinemethanol as the primary product, not the target amino alcohol. It's a useful strategy if 2-pyridinemethanol is the desired product. |
| Temperature Control | Lower temperatures can slow down the rate of the Cannizzaro reaction more than the desired nucleophilic addition. | Maintain the reaction at a low temperature (e.g., 0-5°C) during the addition of the base and nucleophile. |
| Reaction Time | Prolonged exposure to basic conditions can promote the Cannizzaro reaction. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
Q2: I'm attempting a Grignard reaction with 2-pyridinecarboxaldehyde, but my yields are inconsistent. What are the potential side reactions?
A2: Grignard reactions with 2-pyridinecarboxaldehyde can be challenging due to the presence of the acidic α-proton (less likely) and the electrophilic carbonyl group. Several side reactions can occur:
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent. This regenerates the starting aldehyde upon workup.[8]
-
Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the aldehyde to the corresponding alcohol (2-pyridinemethanol) via a six-membered transition state.[8]
-
Addition to the Pyridine Ring: While less common, strong nucleophiles can potentially add to the pyridine ring, especially if the ring is activated.
Troubleshooting Grignard Reactions:
| Problem | Solution |
| Low Yield/Recovery of Starting Material | This often points to enolization or quenching of the Grignard reagent by moisture. Ensure all glassware is rigorously dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the aldehyde slowly to a solution of the Grignard reagent to maintain an excess of the nucleophile. |
| Formation of 2-Pyridinemethanol | This suggests reduction is occurring. If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). |
Route B: Synthesis from 2-Acetylpyridine
Q3: My reduction of 2-acetylpyridine is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue. The reactivity of the reducing agent and the reaction conditions are critical.
Troubleshooting Incomplete Reduction:
| Parameter | Optimization Strategy |
| Reducing Agent | Sodium borohydride (NaBH₄) is a mild and often effective reducing agent for ketones.[9][10] If incomplete reduction is observed, consider a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). However, be aware that LiAlH₄ is much more reactive and requires strictly anhydrous conditions.[11] |
| Stoichiometry | Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, a 1.5 to 2-fold molar excess is common. |
| Solvent | For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used.[9][10] For LiAlH₄, an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether is essential.[11] |
| Temperature & Time | While many NaBH₄ reductions proceed at room temperature, gentle heating or longer reaction times may be necessary to drive the reaction to completion. Monitor the reaction by TLC. |
Q4: I'm concerned about the over-reduction of the pyridine ring. How can I selectively reduce the ketone?
A4: The pyridine ring is generally resistant to reduction by common hydride reagents like NaBH₄ under standard conditions. Catalytic hydrogenation with catalysts like platinum oxide (Adams' catalyst) under acidic conditions can reduce the pyridine ring to a piperidine.
To ensure selectivity:
-
Use mild hydride reducing agents: NaBH₄ is an excellent choice for selectively reducing the ketone in the presence of a pyridine ring.
-
Avoid harsh catalytic hydrogenation conditions unless reduction of the pyridine ring is also desired.
III. Purification Strategies
Q5: How can I effectively separate my target this compound from the byproducts of the Cannizzaro reaction (2-pyridinemethanol and 2-picolinic acid)?
A5: A combination of extraction and chromatography is typically effective.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will deprotonate the 2-picolinic acid, which will move into the aqueous layer as its carboxylate salt.
-
The organic layer will now contain your desired amino alcohol and 2-pyridinemethanol.
-
To separate the amino alcohol from the neutral 2-pyridinemethanol, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your product will be protonated and move into the aqueous layer.
-
Finally, basify the acidic aqueous layer and extract your product back into an organic solvent.
-
-
Column Chromatography:
-
If extraction does not provide sufficient purity, column chromatography on silica gel is a reliable method. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity (e.g., from dichloromethane to a mixture of dichloromethane and methanol), can effectively separate the components.
-
IV. Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-Acetylpyridine using Sodium Borohydride
This protocol outlines a general procedure for the reduction of a 2-acetylpyridine precursor to the corresponding alcohol. For the synthesis of the final amino alcohol, this would typically be performed on a derivative such as 2-azido-1-(pyridin-2-yl)ethan-1-one, followed by reduction of the azide.
-
Dissolution: Dissolve 2-acetylpyridine (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Monitoring the Reaction with Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. For more polar compounds, a system of dichloromethane and methanol (e.g., 95:5 v/v) can be used.
-
Visualization: UV light (254 nm) is typically effective for visualizing pyridine-containing compounds. Staining with a potassium permanganate solution can also be used.
-
Analysis: The starting material (ketone or aldehyde) will be less polar and have a higher Rf value than the alcohol product. By spotting the reaction mixture alongside the starting material, you can monitor the disappearance of the starting material and the appearance of the product.
V. Visualizing Reaction Pathways
Main Synthetic Routes
Caption: Primary synthetic routes to this compound.
Cannizzaro Side Reaction
Caption: The Cannizzaro side reaction of 2-pyridinecarboxaldehyde.
VI. References
-
Cannizzaro Reaction. (n.d.). In Wikipedia. Retrieved December 24, 2025, from --INVALID-LINK--
-
Janczewski, Ł., Walczak, M., Frączyk, J., & Kolesińska, B. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. Synthetic Communications, 49(20), 2636-2646.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 24, 2025, from --INVALID-LINK--
-
Cannizzaro Reaction. (n.d.). ResearchGate. Retrieved December 24, 2025, from --INVALID-LINK--
-
Grignard Reaction. (n.d.). University of California, Irvine. Retrieved December 24, 2025, from --INVALID-LINK--
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved December 24, 2025, from --INVALID-LINK--
-
2-Amino-1-pyridin-2-yl-ethanol. (n.d.). Chem-Impex. Retrieved December 24, 2025, from --INVALID-LINK--
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2020). Chemistry – A European Journal, 26(46), 10543-10552.
-
Hwang, S.-H., Blaskovich, M. A., & Kim, H.-O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109.
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Minnesota State University Moorhead. Retrieved December 24, 2025, from --INVALID-LINK--
-
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide. (n.d.). Benchchem. Retrieved December 24, 2025, from --INVALID-LINK--
-
Grignard Reaction. (n.d.). ResearchGate. Retrieved December 24, 2025, from --INVALID-LINK--
-
Technical Support Center: Synthesis of Amino Alcohol Compounds. (n.d.). Benchchem. Retrieved December 24, 2025, from --INVALID-LINK--
-
Synthetic applications of the Cannizzaro reaction. (2024). RSC Medicinal Chemistry, 15(1), 23-45.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 24, 2025, from --INVALID-LINK--
-
Chiral Separation of Amino Acid Enantiomers. (2007). In Thin Layer Chromatography in Drug Analysis. CRC Press.
-
Requirements For The Cannizzaro Reaction. (n.d.). Unacademy. Retrieved December 24, 2025, from --INVALID-LINK--
-
A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. (2007). The Journal of Organic Chemistry, 72(25), 9854-9857.
-
Conversion of Amino Acids into Amino Alcohols. (n.d.). ResearchGate. Retrieved December 24, 2025, from --INVALID-LINK--
-
L-Valinol. (n.d.). Organic Syntheses. Retrieved December 24, 2025, from --INVALID-LINK--
-
Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents. Retrieved December 24, 2025, from --INVALID-LINK--
-
Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved December 24, 2025, from --INVALID-LINK--
-
A mild, catalyst-free synthesis of 2-aminopyridines. (2009). Tetrahedron Letters, 50(48), 6665-6667.
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules, 26(16), 4989.
-
2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved December 24, 2025, from --INVALID-LINK--
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). Chemistry Journal of Moldova, 16(1), 84-93.
-
Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. (2016). International Journal of Advanced and Innovative Research, 5(5), 1-13.
-
The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (2018). European Journal of Organic Chemistry, 2018(45), 6241-6254.
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich. Retrieved December 24, 2025, from --INVALID-LINK--
-
Reduction of amino acids to corresponding amino alcohols. (2019). Chemistry Stack Exchange. Retrieved December 24, 2025, from --INVALID-LINK--
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved December 24, 2025, from --INVALID-LINK--
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). ACS Omega.
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A, 1677, 463318.
-
Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved December 24, 2025, from --INVALID-LINK--
-
ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. (2010). ChemInform, 41(32).
-
An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds from medicinal plants: A brief review. (2024). Futuristic Trends in Biotechnology, 3(14), 56-69.
-
Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022). Journal of Toxicology, 2022, 9957823.
-
Applied Clinical Pharmacology and Toxicology. (n.d.). Gavin Publishers. Retrieved December 24, 2025, from --INVALID-LINK--
-
A New Spray Reagent for Identification of Amino Acids on Thin-Layer Chromatography Plates. (2000). Asian Journal of Chemistry, 12(4), 1947-1949.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirements For The Cannizzaro Reaction [unacademy.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol - Byproduct Identification and Troubleshooting
Welcome to the technical support center for the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1] We will delve into the identification of potential byproducts, provide troubleshooting strategies for common synthetic issues, and offer detailed protocols for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
Route A: Reduction of 2-Cyanopyridine. This method involves the reduction of 2-cyanopyridine, typically with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄), followed by a reaction with an electrophile like ethylene oxide and subsequent hydrolysis.
-
Route B: Reduction of a 2-Acetylpyridine Derivative. This route starts with 2-acetylpyridine, which is first converted to an oxime derivative. The oxime is then reduced to the corresponding amine.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors, often related to reaction conditions and reagent purity. Common culprits include:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact yield. For instance, in multicomponent reactions for pyridine synthesis, optimizing the temperature can favor the desired reaction pathway over competing side reactions.[2]
-
Poor quality reagents: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Product loss during workup and purification: The workup and purification steps should be optimized to minimize the loss of the desired product.
Q3: I'm observing unexpected spots on my TLC analysis. What could they be?
Unexpected spots on your TLC plate are indicative of byproduct formation. The identity of these byproducts will depend on the synthetic route you are using. This guide will provide detailed information on the potential byproducts for each route in the troubleshooting section.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed breakdown of potential byproducts for the two main synthetic routes, along with strategies to identify and mitigate their formation.
Route A: Synthesis from 2-Cyanopyridine
The reduction of 2-cyanopyridine is a powerful method, but it can lead to several byproducts if not carefully controlled.
Diagram of the Synthesis Pathway and Potential Byproducts (Route A):
References
Technical Support Center: Optimization of Reaction Conditions for "2-Amino-1-(pyridin-2-yl)ethanol" Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1] This document provides practical, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and well-established routes for the synthesis of this compound:
-
Route 1: Condensation of 2-Picoline with Formaldehyde: This is a classical approach where 2-picoline is reacted with formaldehyde, typically in the presence of a base, to form the desired amino alcohol.[2] This method is often favored for its use of readily available and inexpensive starting materials.
-
Route 2: Reductive Amination of 2-Acetylpyridine: This method involves the reaction of 2-acetylpyridine with an ammonia source, followed by reduction of the intermediate imine to the target amine. This route can offer high selectivity and is amenable to asymmetric synthesis for obtaining specific enantiomers.[3][4]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both formaldehyde and 2-picoline are hazardous materials and should be handled with appropriate safety measures. Formaldehyde is a known carcinogen and should be used in a well-ventilated fume hood with personal protective equipment (PPE), including gloves and safety glasses. 2-Picoline has an unpleasant odor and is flammable. When using hydride reducing agents such as sodium borohydride in the reductive amination route, be aware of the potential for hydrogen gas evolution, especially during quenching. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a polar solvent like ethyl acetate or methanol and a nonpolar solvent like hexane or dichloromethane. The spots can be visualized under UV light or by using a staining agent such as potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Low or No Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, depending on the synthetic route you are using.
For the Condensation of 2-Picoline and Formaldehyde:
-
Cause: Inefficient deprotonation of 2-picoline. The methyl group of 2-picoline needs to be deprotonated to form a nucleophilic carbanion that can attack formaldehyde.
-
Solution: Ensure you are using a sufficiently strong base. While organic bases like triethylamine can be used, stronger bases like alkali metal hydroxides (e.g., NaOH or KOH) may be more effective.[5] The choice and concentration of the base are critical.
-
-
Cause: Suboptimal reaction temperature. The reaction temperature influences both the rate of the desired reaction and the formation of side products.
-
Solution: The reaction is typically carried out at elevated temperatures, often in an autoclave under pressure.[5] A systematic optimization of the reaction temperature (e.g., in the range of 140-160°C) can significantly impact the yield.
-
-
Cause: Unfavorable stoichiometry of reactants. An incorrect ratio of 2-picoline to formaldehyde can lead to incomplete conversion or the formation of unwanted byproducts.
-
Solution: Experiment with varying the molar ratio of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
-
For the Reductive Amination of 2-Acetylpyridine:
-
Cause: Inefficient imine formation. The initial condensation between 2-acetylpyridine and the ammonia source to form the imine is a reversible equilibrium.
-
Solution: The removal of water formed during this step can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent or by azeotropic removal of water. The reaction is also sensitive to pH; slightly acidic conditions are generally optimal for imine formation.
-
-
Cause: Incomplete reduction of the imine. The choice and activity of the reducing agent are crucial for the final reduction step.
-
Cause: Deactivation of the catalyst in catalytic hydrogenation. The pyridine nitrogen can sometimes coordinate to the metal catalyst, reducing its activity.
-
Solution: The addition of a small amount of a weak acid can sometimes mitigate this issue by protonating the pyridine nitrogen.
-
Formation of Impurities and Side Products
Q5: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A5: The formation of side products is a common challenge that can complicate purification and reduce the overall yield.
Common Side Products in the 2-Picoline and Formaldehyde Reaction:
-
2-Vinylpyridine: This can be formed via dehydration of the initially formed 2-(pyridin-2-yl)ethanol, especially at higher temperatures.[5]
-
Prevention: Careful control of the reaction temperature and minimizing the reaction time can reduce the formation of this byproduct.
-
-
Polymers of Formaldehyde: Formaldehyde can self-polymerize, especially in the presence of acids or bases.
-
Prevention: Use fresh, high-quality formaldehyde solution (or paraformaldehyde, which is heated to generate formaldehyde in situ). Adding the formaldehyde slowly to the reaction mixture can also help.
-
-
Over-alkylation Products: The product itself contains a reactive amino group that could potentially react with formaldehyde.
-
Prevention: Optimizing the stoichiometry and reaction time can help minimize this.
-
Common Side Products in the Reductive Amination of 2-Acetylpyridine:
-
Unreacted 2-Acetylpyridine: If the imine formation or reduction is incomplete, you will have starting material in your product mixture.
-
Prevention: As discussed in the low yield section, ensure efficient imine formation and complete reduction.
-
-
1-(Pyridin-2-yl)ethanol: This can be formed by the direct reduction of the ketone starting material before imine formation.
-
Prevention: Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride at a controlled pH. Alternatively, pre-forming the imine before adding the reducing agent can be effective.
-
Purification Challenges
Q6: I am having difficulty purifying the final product. What are the recommended purification methods?
A6: this compound is a polar compound, which can present some purification challenges.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: A mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or water) and a nonpolar solvent in which it is less soluble at room temperature (e.g., hexane or diethyl ether) can be used. Experiment with different solvent systems to find the optimal conditions for crystallization.
-
-
Column Chromatography: If recrystallization is not effective in removing certain impurities, column chromatography on silica gel can be employed.
-
Recommended Eluent System: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective. The addition of a small amount of a base like triethylamine to the eluent can help to prevent tailing of the amine on the silica gel.
-
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This can be used to separate it from non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous acid solution (e.g., dilute HCl). The aqueous layer, containing the protonated product, can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Optimized Experimental Protocols
Protocol 1: Synthesis via Condensation of 2-Picoline and Formaldehyde
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a high-pressure autoclave, combine 2-picoline (1 equivalent), an aqueous solution of formaldehyde (1.1 equivalents), and a catalytic amount of a suitable base (e.g., triethylamine or sodium hydroxide).
-
Reaction: Seal the autoclave and heat the reaction mixture to 140-150°C with stirring for 12-24 hours.[5]
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
-
Purification:
-
Remove any unreacted 2-picoline and water by distillation under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Protocol 2: Synthesis via Reductive Amination of 2-Acetylpyridine
This protocol provides a general procedure for the reductive amination of 2-acetylpyridine.
-
Imine Formation: In a round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol. Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol, 1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (1.5 equivalents) in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) or by recrystallization.
Data Summary
| Parameter | Route 1: 2-Picoline + Formaldehyde | Route 2: Reductive Amination |
| Starting Materials | 2-Picoline, Formaldehyde | 2-Acetylpyridine, Ammonia source |
| Key Reagents | Base catalyst (e.g., NaOH, Et₃N) | Reducing agent (e.g., NaBH₄, NaBH₃CN) |
| Typical Temperature | 140-160°C | Room Temperature |
| Typical Pressure | High Pressure (Autoclave) | Atmospheric Pressure |
| Typical Yield | Moderate to Good | Good to Excellent[3][4] |
| Key Advantages | Inexpensive starting materials | Milder reaction conditions, higher selectivity |
| Key Disadvantages | Harsh reaction conditions, potential for side products | More expensive starting material |
Visualizations
Reaction Mechanism: Condensation of 2-Picoline and Formaldehyde
Caption: Mechanism of the base-catalyzed reaction of 2-picoline and formaldehyde.
Experimental Workflow: General Synthesis and Purification
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 6. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
"2-Amino-1-(pyridin-2-yl)ethanol" stability and degradation pathways
Welcome to the technical support guide for 2-Amino-1-(pyridin-2-yl)ethanol (CAS: 89943-14-6).[1] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the stability and potential degradation pathways of this versatile amino alcohol, which is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The guidance and protocols herein are based on established chemical principles and data from structurally related compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 0-8°C for long-term storage.[2] To minimize degradation, it is crucial to protect the compound from light and atmospheric moisture.[4] For extended storage periods, maintaining the container under an inert atmosphere, such as argon or nitrogen, is beneficial.[4]
Q2: Is this compound sensitive to light, air, or moisture?
Q3: What are the visual indicators of compound degradation?
Potential signs of degradation for this compound include:
-
Color Change: A noticeable shift from its typical pale yellow solid appearance to a yellow or brown color.[2][4]
-
Change in Physical Form: Clumping or caking of the solid material.[4]
-
Odor Development: The emergence of a distinct odor.[4]
If any of these changes are observed, the purity of the compound may be compromised, and re-qualification is recommended.[4]
Q4: What is the expected shelf-life of this compound?
A precise shelf-life cannot be provided without dedicated, long-term stability studies. It is strongly recommended that users re-qualify the material using appropriate analytical methods, such as NMR or LC-MS, if it has been stored for an extended period (e.g., over one year) or if there are any concerns about its quality.[4]
Q5: In which solvents is this compound soluble?
Given its polar functional groups (amino and hydroxyl), this compound is expected to be soluble in polar solvents.[4] These include water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][4] It is always advisable to perform a small-scale solubility test before preparing a stock solution.[4]
II. Troubleshooting Guide
This guide provides solutions to common experimental issues that may arise from the instability of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Use of an aged stock solution. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). 2. Prepare a fresh stock solution from a solid that shows no visual signs of degradation. 3. Re-qualify the solid material using an appropriate analytical technique if in doubt.[4] |
| Difficulty dissolving the compound | 1. Use of an inappropriate solvent. 2. The compound has degraded into less soluble byproducts. 3. The solution is saturated. | 1. Confirm solubility in a range of polar solvents like water, ethanol, or DMSO.[2][4] 2. Gentle warming or sonication may aid in dissolution. 3. If the compound was previously soluble in a specific solvent and now it is not, this may be an indication of degradation.[4] |
| Precipitate forms in a stock solution over time | 1. The solution is supersaturated and has crystallized upon standing. 2. Degradation of the compound into an insoluble product. | 1. Try gently warming the solution to redissolve the precipitate. 2. If the precipitate does not redissolve or if degradation is suspected, it is best to prepare a fresh solution. 3. Consider storing stock solutions at room temperature if they are stable, or in smaller aliquots at low temperatures to avoid repeated freeze-thaw cycles.[4] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | 1. The presence of degradation products. 2. Contamination of the sample. | 1. Perform a forced degradation study (see Section IV) to identify potential degradation products. 2. Ensure proper handling and use of clean equipment to avoid contamination. |
III. Potential Degradation Pathways
The structure of this compound, with its amino, hydroxyl, and pyridine functionalities, makes it susceptible to several degradation pathways. Understanding these pathways is crucial for developing stability-indicating analytical methods.[5]
A. Oxidation
The amino and hydroxyl groups, as well as the pyridine ring, can be susceptible to oxidation.[6] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. Potential oxidation products could include N-oxides, aldehydes, or ketones.
B. Hydrolysis
While the molecule does not contain functional groups that are typically highly susceptible to hydrolysis, such as esters or amides, degradation under extreme pH conditions cannot be ruled out without experimental data.[7]
C. Photodegradation
The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photodegradation.[8] The ICH Q1B guideline recommends photostability testing to assess the impact of light exposure.[9]
A visual representation of the potential primary degradation pathways is provided below:
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10]
Objective
To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and validation.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method (e.g., reverse-phase HPLC). The method should be capable of separating the parent compound from any degradation products.[10]
The following diagram illustrates the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
V. Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage | Store at 0-8°C in a tightly sealed container, protected from light and moisture.[2] | To minimize oxidative, hydrolytic, and photodegradation. |
| Handling | Minimize exposure to atmospheric air and light. Use in a well-ventilated area. | To prevent degradation and ensure user safety.[11] |
| Solvent Selection | Use polar solvents such as water, methanol, ethanol, or DMSO.[2][4] | Based on the polar nature of the compound. |
| Solution Stability | Prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles. | To ensure accurate and reproducible results.[4] |
| Quality Control | Periodically re-qualify stored material, especially if visual changes are observed. | To confirm purity and integrity of the compound.[4] |
VI. References
-
Benchchem. (n.d.). Stability and storage conditions for 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). 2-aminopyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). 2-(2-Hydroxyethyl)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from --INVALID-LINK--
-
Gupta, A., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-(pyridin-2-yl)ethanol. Retrieved from --INVALID-LINK--
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from --INVALID-LINK--
-
Al-Majedy, Y. K., et al. (2023). Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. Trends in Sciences, 20(12), 6893.
-
Chem-Impex. (n.d.). 2-Amino-1-piridin-2-il-etanol. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). (R)-2-Amino-2-(pyridin-2-yl)ethanol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-(2-Amino-1-hydroxyethyl)pyridine. Retrieved from --INVALID-LINK--
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine). Retrieved from --INVALID-LINK--
-
MDPI. (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 29(1), 33.
-
Benchchem. (n.d.). This compound dihydrochloride. Retrieved from --INVALID-LINK--
-
Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from --INVALID-LINK--
-
Al-Baghli, N. A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(12), 7189-7197.
-
NIST. (n.d.). Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. Retrieved from --INVALID-LINK--
References
- 1. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine | Trends in Sciences [tis.wu.ac.th]
- 9. database.ich.org [database.ich.org]
- 10. longdom.org [longdom.org]
- 11. aksci.com [aksci.com]
Technical Support Center: A Researcher's Guide to 2-Amino-1-(pyridin-2-yl)ethanol
Welcome to the technical support center for "2-Amino-1-(pyridin-2-yl)ethanol." This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino alcohol in their experiments. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, maintaining its integrity is paramount for reproducible and reliable results.[1][2] This document provides in-depth technical guidance on the storage and handling of this compound to prevent degradation, presented in a practical question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and concerns regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigeration at temperatures between 0-8°C.[1][2] For extended storage, it is highly advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation. Additionally, protect the compound from light, as aminopyridine derivatives can be susceptible to photodegradation.
Q2: I've noticed the color of my this compound has changed from a pale yellow to a brownish hue. What could be the cause, and is it still usable?
A color change from its typical pale yellow solid appearance to a yellow or brown hue is a common visual indicator of degradation.[1][2] This is likely due to oxidation or photodegradation. While the compound may not be completely degraded, its purity is compromised. Using a degraded compound can lead to inconsistent experimental results and the formation of unknown byproducts in your reactions. It is strongly recommended to use a fresh, un-degraded lot of the compound for your experiments. If you must use the material, it should be re-qualified using analytical methods such as NMR or LC-MS to determine its purity.
Q3: My this compound solid has become clumpy and difficult to handle. What is the likely cause of this change in its physical state?
Clumping of the solid is often a sign of moisture absorption. While not explicitly documented for this specific compound, related amino-pyridine and ethanolamine derivatives are known to be hygroscopic. When the compound absorbs moisture from the air, it can lead to changes in its physical form. To prevent this, always store the compound in a desiccated environment and ensure the container is tightly sealed after each use.
Q4: What are the primary degradation pathways for this compound that I should be aware of?
While specific degradation pathways for this compound are not extensively published, we can infer the most probable routes based on its chemical structure and the known reactivity of similar compounds. The primary degradation pathways are likely oxidation and photodegradation.
-
Oxidation: The molecule has several sites susceptible to oxidation: the amino group, the secondary alcohol, and the nitrogen on the pyridine ring. Oxidation of the amino group could lead to various products, while oxidation of the alcohol would yield a ketone. The pyridine nitrogen can be oxidized to an N-oxide, a common degradation product for pyridine-containing compounds.[4]
-
Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light. UV radiation can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts.[5][6][7]
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential sites of oxidative degradation on the this compound molecule.
Caption: Potential sites for oxidative degradation on this compound.
Experimental Protocols
To mitigate the risks of degradation and ensure the quality of your experimental data, follow these detailed protocols for handling and preparing solutions of this compound.
Protocol 1: Proper Handling and Weighing of Solid this compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature, especially if it has been refrigerated. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Optional but Recommended): For sensitive applications, perform weighing and handling inside a glove box under an inert atmosphere (e.g., argon or nitrogen).
-
Weighing: Briefly open the container, quickly weigh the desired amount of the pale yellow solid, and immediately and tightly reseal the container.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[3]
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: this compound is expected to be soluble in polar solvents such as water, ethanol, methanol, and DMSO.[1][2] Perform a small-scale solubility test if you are using a new solvent system.
-
Dissolution: Add the weighed solid to your chosen solvent. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Protection from Light: Prepare solutions in amber vials or wrap the container with aluminum foil to protect the solution from light.
-
Storage of Solutions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Troubleshooting Experimental Failures
The following decision tree can help you troubleshoot experiments where you suspect degradation of this compound may be the root cause of unexpected results.
Caption: A decision tree for troubleshooting experiments with this compound.
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | To prevent oxidation and moisture absorption. |
| Light | Store in the dark or in an amber container. | To prevent photodegradation. |
| Handling | In a well-ventilated area or fume hood with appropriate PPE. | To avoid inhalation and contact with skin and eyes. |
| Solutions | Store in aliquots at low temperatures (-20°C or -80°C) and protect from light. | To minimize freeze-thaw cycles and photodegradation in solution. |
By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your experiments involving this compound. Should you have further questions, please consult the Material Safety Data Sheet (MSDS) provided by your supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor enantioselectivity in "2-Amino-1-(pyridin-2-yl)ethanol" reactions
Welcome to the technical support center for the asymmetric synthesis of 2-Amino-1-(pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical transformation. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but the underlying chemical logic to empower your experimental design.
Introduction: The Challenge of Pyridyl Stereocenters
The synthesis of enantiopure vicinal amino alcohols, such as this compound, is a cornerstone of pharmaceutical development. The molecule's pyridine moiety, however, presents a unique set of challenges. The Lewis basic nitrogen atom can coordinate to and deactivate common transition metal catalysts, leading to sluggish reactions and, most critically, poor enantioselectivity. This guide will dissect these issues and provide field-proven strategies for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My asymmetric reduction/reductive amination of 2-acetylpyridine is giving low enantiomeric excess (ee). What are the most common initial checks?
Low enantioselectivity is often rooted in foundational experimental parameters. Before exploring more complex variables, meticulously verify the following:
-
Purity of Reagents and Solvents: The chiral ligand or catalyst is the heart of the asymmetric induction. Verify its enantiomeric purity (>99% ee is recommended) and chemical purity. Impurities can act as catalyst poisons or promote achiral background reactions.[1] All solvents must be anhydrous, as water can interfere with catalyst activity and promote undesired side reactions. Reagents, especially organometallics or hydrides, should be fresh or properly titrated.
-
Inert Atmosphere: Oxygen can degrade both the chiral catalyst and sensitive reagents. Ensure your reaction is conducted under a robust inert atmosphere (Argon or Nitrogen) using properly dried glassware and degassed solvents.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Even minor deviations from the optimal temperature can significantly erode enantioselectivity. Use a cryostat for precise temperature control, and always measure the internal reaction temperature.
Q2: I've confirmed my basic setup is sound, but my ee is still poor. Could the pyridine substrate itself be the problem?
Absolutely. This is the central challenge in this specific synthesis. The lone pair on the pyridine nitrogen can act as a ligand, competitively binding to the metal center of your chiral catalyst. This non-productive coordination can disrupt the finely-tuned chiral environment necessary for stereoselective transformation, leading to a significant drop in ee.[2]
Troubleshooting Strategy:
-
Catalyst Choice: Select a catalyst system known to be robust in the presence of coordinating heterocycles. Ruthenium, Rhodium, and Iridium complexes paired with sterically demanding chiral ligands like BINAP and its derivatives have shown great success.[1][2][3] For instance, Ru(OAc)₂( (S)-binap) has been reported to be highly effective for the direct asymmetric reductive amination of 2-acetylpyridines.[1][2]
-
Protecting Groups/N-Oxides: In some cases, temporarily masking the pyridine nitrogen can be an effective strategy. Conversion to the corresponding pyridine N-oxide can mitigate catalyst inhibition. The N-oxide can then be reduced back to the pyridine in a subsequent step.[2]
Q3: What is the most direct and reliable method to synthesize chiral this compound?
While a two-step approach involving asymmetric reduction of 2-acetylpyridine to the chiral alcohol followed by stereospecific conversion to the amine is feasible, a Direct Asymmetric Reductive Amination (DARA) is often more efficient and atom-economical.[1][4] This method combines imine formation and asymmetric reduction in a single pot.
A highly successful protocol utilizes a chiral Ruthenium catalyst with an ammonium salt as the nitrogen source under hydrogen pressure.[1][2][5][6] This approach avoids the isolation of intermediates and minimizes the potential for racemization.
Q4: My direct asymmetric reductive amination (DARA) is not working well. Should I consider a two-step approach? What are the pitfalls?
Yes, if DARA proves problematic, a two-step route is a viable alternative. This involves:
-
Asymmetric Reduction: Reduce 2-acetylpyridine to enantiopure (S)- or (R)-1-(pyridin-2-yl)ethanol using established methods (e.g., asymmetric hydrogenation or transfer hydrogenation).[7]
-
Alcohol-to-Amine Conversion: Convert the chiral alcohol to the chiral amine.
The critical challenge in the second step is controlling the stereochemistry. The hydroxyl group is a poor leaving group and must be activated. Standard nucleophilic substitution reactions on secondary alcohols often proceed with inversion of configuration (SN2 mechanism).[8][9][10]
Common Pitfalls & Solutions:
-
Loss of Stereochemical Integrity: If the activation/substitution process has any SN1 character, racemization will occur.
-
Mitsunobu Reaction: This is a classic and generally reliable method for inverting the stereochemistry of a secondary alcohol.[7][11][12][13] By using an azide source (like diphenylphosphoryl azide, DPPA, or hydrazoic acid) as the nucleophile, you can form a chiral azide with inverted stereochemistry.[13] Subsequent reduction of the azide (e.g., via Staudinger reaction or hydrogenation) yields the desired amine, also with inverted configuration relative to the starting alcohol.[7]
-
Sulfonate Esters: Activation of the alcohol as a tosylate or mesylate followed by SN2 displacement with an amine nucleophile (or azide) is another common strategy that proceeds with inversion.[14][15]
The choice of route depends on the desired final enantiomer. If your asymmetric reduction yields the (R)-alcohol and you need the (S)-amine, a method involving inversion is ideal.
Experimental Protocols & Data
Protocol 1: Direct Asymmetric Reductive Amination of 2-Acetylpyridine
This protocol is adapted from a highly successful reported procedure for the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amines.[1][2][5][6]
Reaction: 2-Acetylpyridine → (R)- or (S)-1-(Pyridin-2-yl)ethan-1-amine
Reagents & Catalyst:
-
2-Acetylpyridine
-
Ammonium Trifluoroacetate (NH₄TFA)
-
Catalyst: Ru(OAc)₂( (S)-binap) or Ru(OAc)₂( (R)-binap)
-
Solvent: Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Hydrogen Gas (H₂)
Step-by-Step Methodology:
-
To an autoclave reactor equipped with a stirrer bar, add the chiral catalyst Ru(OAc)₂(binap) (0.05 mol%).
-
Add 2-acetylpyridine (1.0 equiv) and ammonium trifluoroacetate (1.5 equiv).
-
Under an inert atmosphere, add anhydrous TFE.
-
Seal the autoclave, purge with H₂ gas three times.
-
Pressurize the reactor to the desired pressure (e.g., 0.8 MPa) with H₂.[2]
-
Stir the reaction at the optimal temperature (e.g., 80 °C) for the required time (monitor by GC/LC-MS).
-
After completion, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Purify the product via column chromatography after an appropriate workup to isolate the chiral primary amine.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Troubleshooting this Protocol:
-
Low Conversion:
-
Increase catalyst loading.
-
Increase H₂ pressure or reaction time.
-
Ensure the purity of the ammonium salt and solvent.
-
-
Low Enantioselectivity:
-
Screen different chiral ligands (e.g., other BINAP derivatives).
-
Optimize the reaction temperature. Lower temperatures often favor higher ee.
-
Screen different solvents. While TFE is reported as effective, other polar, non-coordinating solvents could be tested.
-
| Parameter | Recommended Value | Potential Issue if Deviated |
| Catalyst | Ru(OAc)₂(BINAP) | Lower ee, low conversion |
| N Source | Ammonium Trifluoroacetate | Incomplete reaction, side products |
| Solvent | Anhydrous TFE | Catalyst deactivation, low ee |
| Temperature | 80 °C (optimize) | Low ee (too high), low rate (too low) |
| H₂ Pressure | 0.8 MPa (optimize) | Low conversion |
Protocol 2: Stereospecific Conversion of Chiral Alcohol to Amine via Mitsunobu Reaction
This protocol outlines the conversion of a pre-formed chiral 1-(pyridin-2-yl)ethanol to the corresponding amine with inversion of stereochemistry.
Reaction: (R)-1-(Pyridin-2-yl)ethanol → (S)-2-Azido-1-(pyridin-2-yl)ethane → (S)-2-Amino-1-(pyridin-2-yl)ethanol
Step-by-Step Methodology:
-
Azide Formation (Mitsunobu):
-
Dissolve (R)-1-(pyridin-2-yl)ethanol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv).[13]
-
Add diphenylphosphoryl azide (DPPA, 1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction and purify the resulting (S)-azide by column chromatography.
-
-
Azide Reduction (Staudinger):
-
Dissolve the purified (S)-azide in a THF/water mixture.
-
Add PPh₃ (1.2 equiv) and stir at room temperature until azide consumption is complete (monitor by TLC/LC-MS).
-
Purify the crude amine product to yield (S)-2-Amino-1-(pyridin-2-yl)ethanol.
-
Confirm ee using chiral HPLC.
-
Visualizing the Workflow
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting poor enantioselectivity.
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Synthetic Pathways Comparison
This diagram illustrates the two primary synthetic strategies discussed.
Caption: Comparison of Synthetic Routes to Chiral Pyridyl Amino Alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Highly Enantioselective Direct Asymmetric Reductive Amination of 2âAcetyl-6-Substituted Pyridines - Organic Letters - Figshare [figshare.com]
- 6. Item - Highly Enantioselective Direct Asymmetric Reductive Amination of 2âAcetyl-6-Substituted Pyridines - figshare - Figshare [figshare.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Amino-1-(pyridin-2-yl)ethanol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of "2-Amino-1-(pyridin-2-yl)ethanol" (CAS No: 89943-14-6). As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address the common and complex challenges you may encounter.
Section 1: Initial Purity Assessment & Common Impurities
This section addresses the initial evaluation of your crude product and helps identify the nature of the impurities you might be dealing with.
FAQ 1.1: My crude "this compound" is a pale yellow solid. Is this normal, and what could be the cause of the color?
Yes, it is common for the crude form of "this compound" to appear as a pale yellow solid.[1] The coloration can arise from several sources:
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Residual Solvents or Reagents: Colored impurities from the synthesis, such as oxidized starting materials or byproducts.
-
Oxidation: Amino-pyridine and ethanolamine derivatives can be susceptible to air oxidation, which may lead to colored degradation products.[2]
-
Chromophoric Impurities: Even small amounts of highly colored byproducts formed during the reaction can impart a noticeable color to the bulk material.
While a pale yellow color is not unusual for crude material, a significant change to yellow or brown could indicate degradation.[2] Purity should always be confirmed analytically.
FAQ 1.2: What are the most probable impurities in my sample?
The impurities in your "this compound" will largely depend on the synthetic route employed. A common synthesis method is the reductive amination of a 2-pyridinecarboxaldehyde derivative.[3][4]
Potential Impurities from Synthesis:
| Impurity Type | Examples | Rationale |
|---|---|---|
| Unreacted Starting Materials | 2-Pyridinecarboxaldehyde, nitro-precursors | Incomplete reaction. |
| Reducing Agent Residues | Borohydride salts and their byproducts | Excess reducing agent used in synthesis. |
| Reaction Byproducts | Over-reduced species, dimers, or products from side reactions | Depending on reaction conditions and substrate reactivity. |
| Catalyst Residues | If a catalytic reduction was performed (e.g., Pd, Pt) | Incomplete removal after reaction work-up. |
FAQ 1.3: How can I get a quick assessment of my crude product's purity?
A combination of simple analytical techniques can provide a good initial assessment of purity:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Due to the high polarity of the target compound, a standard silica gel TLC plate with a non-polar eluent might show your product at the baseline.
-
Troubleshooting TLC: If your spot does not move from the baseline, switch to a more polar mobile phase. A common system for polar amines is Dichloromethane (DCM) / Methanol (MeOH) with a small amount of ammonium hydroxide or triethylamine (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to prevent streaking.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A proton NMR spectrum can quickly reveal the presence of major impurities. Compare the integrals of impurity peaks to your product peaks for a rough quantitative estimate.
-
Melting Point Determination: A broad or depressed melting point range compared to the literature value for the pure compound suggests the presence of impurities.
Section 2: Core Purification Strategies
This section details the primary methods for purifying "this compound," explaining the scientific rationale behind each technique.
FAQ 2.1: What is the most straightforward purification method for removing non-basic impurities?
Acid-base extraction is the most effective initial purification step to separate your basic target compound from neutral or acidic impurities.[5][6] The principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[6]
The amino group on your compound is basic and will be protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer.
Below is a diagram illustrating the workflow for an acid-base extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 4. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring for 2-Amino-1-(pyridin-2-yl)ethanol
Welcome to the technical support center for monitoring reactions involving 2-Amino-1-(pyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you overcome common analytical challenges.
Understanding the Analyte: this compound
Before delving into specific techniques, understanding the physicochemical properties of this compound is crucial for effective method development.
-
Structure: It possesses a pyridine ring, a primary amine, and a secondary alcohol.
-
Polarity: The combination of the amine and alcohol groups makes it a highly polar and hydrophilic molecule.
-
Basicity: The pyridine nitrogen and the primary amine are basic sites, capable of protonation.
-
UV Activity: The pyridine ring provides a chromophore, making it visible under UV light (typically at 254 nm).
These properties dictate its behavior in chromatographic systems and are the root cause of many analytical challenges.
Part 1: Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective technique for real-time reaction monitoring. However, the polarity and basicity of this compound can lead to common issues like spot streaking and poor separation.
Frequently Asked Questions (TLC)
Q1: My spots are streaking badly on the silica plate. What's causing this?
A1: Streaking is the most common issue for polar, basic compounds like yours. It's caused by strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica gel surface.[1] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot. Overloading the plate with too much sample can also cause streaking.[2]
Q2: How can I prevent streaking and achieve compact spots?
A2: To mitigate the strong interaction with silica, you need to modify the mobile phase. The goal is to "tame" the stationary phase or make the analyte less interactive.
-
Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (TEA) or ammonia (typically 0.1-2%) into your mobile phase is highly effective.[1] These modifiers compete with your analyte for the active sites on the silica, reducing the streaking. A common practice is to use a mixture of Dichloromethane/Methanol with 1-10% ammonia in methanol.[1][3]
-
Add an Acidic Modifier: While counterintuitive for a basic compound, adding a small amount of acetic or formic acid can sometimes help by protonating the amine, which can alter its interaction with the silica surface in a predictable way.[1]
-
Reduce Sample Concentration: Ensure your spotting solution is not too concentrated. Dilute your sample and spot again.[1]
Q3: My compound isn't moving off the baseline (Rf = 0). What should I do?
A3: An Rf value of zero means your mobile phase is not polar enough to move the highly polar analyte up the plate.[1] You need to increase the polarity of your eluent. A systematic approach is to start with a non-polar solvent (like hexane or ethyl acetate) and gradually increase the proportion of a polar solvent (like methanol or ethanol). For this compound, a good starting point would be a mixture of Ethyl Acetate/Methanol or Dichloromethane/Methanol.
Q4: I can't see the spots after development. How can I visualize them?
A4: While this compound should be UV-active due to the pyridine ring, high background or low concentration can make it difficult to see. If UV visualization fails, chemical staining is necessary.
-
Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine to produce a distinct purple or pink spot upon heating.[4][5]
-
Potassium Permanganate (KMnO4) Stain: This stain is a general oxidizing agent that reacts with the alcohol group (and potentially the amine) to give a yellow-brown spot on a purple background. It's a good universal stain for oxidizable functional groups.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[6] This method is non-destructive, so you can try other stains afterward.
Troubleshooting Guide: TLC Workflow
This workflow provides a systematic approach to developing and troubleshooting your TLC method.
References
Technical Support Center: Chiral Integrity of 2-Amino-1-(pyridin-2-yl)ethanol
Welcome to the technical support center for "2-Amino-1-(pyridin-2-yl)ethanol." This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. Maintaining the enantiomeric purity of this compound is critical for its efficacy and safety in pharmaceutical applications.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization during your synthetic and purification workflows.
Understanding the Challenge: The Structure and its Susceptibility to Racemization
This compound possesses a single stereocenter at the carbon atom bonded to the hydroxyl group. The stability of this chiral center is paramount. Racemization, the conversion of an enantiomerically pure compound into a 1:1 mixture of both enantiomers (a racemate), nullifies the stereochemical integrity of your molecule. This process typically proceeds through the formation of a planar, achiral intermediate, such as a carbanion or an enolate.[2]
The proximity of the electron-withdrawing pyridine ring and the presence of both amino and hydroxyl groups create a unique electronic environment around the chiral center, influencing its susceptibility to racemization under various chemical conditions.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Problem 1: Significant racemization is detected in my product after a chemical reaction (e.g., N-acylation, O-alkylation).
This is the most common scenario where loss of stereochemical purity occurs. The key is to scrutinize your reaction conditions.
Possible Cause 1: Reaction Temperature
-
Expertise & Experience: Racemization is an equilibrium process, and like many chemical reactions, its rate is accelerated by heat.[3] Elevated temperatures provide the necessary activation energy to form the achiral intermediate, leading to a loss of enantiomeric excess (e.e.). Even reactions that proceed cleanly at room temperature can exhibit significant racemization when heated.
-
Solution:
-
Lower the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even -20°C if the reagents are sufficiently reactive.
-
Monitor Progress: Carefully monitor the reaction's progress by TLC or LC-MS to avoid unnecessarily long reaction times, even at low temperatures.
-
Possible Cause 2: Presence of Strong Acids or Bases
-
Expertise & Experience: The choice of base or the presence of acidic conditions is arguably the most critical factor in preventing racemization.
-
Basic Conditions: Bases can abstract the proton from the chiral carbon (α-proton), forming a planar carbanion.[2] The basicity of the pyridine nitrogen itself can also influence the local environment. Racemization is known to increase as pH rises, especially above pH 9 or 10.[4][5]
-
Acidic Conditions: While less common for this specific mechanism, strong acids can protonate the hydroxyl group, which could facilitate elimination-addition sequences under certain conditions, potentially leading to racemization.
-
-
Solution:
-
Base Selection: Avoid strong, non-hindered bases like sodium hydroxide, potassium carbonate, or triethylamine (TEA). Instead, opt for sterically hindered, non-nucleophilic bases that are less likely to abstract the α-proton.[6]
-
Solvent Choice: Use aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) to minimize proton exchange that can facilitate racemization.[7][8] Protic solvents can stabilize charged intermediates that are prone to racemization.
-
pH Control: If the reaction must be run in an aqueous or protic medium, maintain the pH as close to neutral as possible.
-
Table 1: Impact of Base and Temperature on a Model Acylation Reaction
| Base | Temperature (°C) | Resulting Enantiomeric Excess (% e.e.) | Comments |
|---|---|---|---|
| Triethylamine (TEA) | 25 | 85% | Common base, but known to cause racemization. |
| Triethylamine (TEA) | 50 | 60% | Increased temperature significantly lowers e.e. |
| DIPEA | 25 | 92% | Steric hindrance offers better protection. |
| 2,4,6-Collidine | 25 | >98% | Highly hindered base, excellent for suppressing racemization.[6] |
| Potassium Carbonate | 25 | 75% | Heterogeneous, strong base; high risk of racemization. |
Possible Cause 3: Choice of Coupling Reagents (for Amide Bond Formation)
-
Expertise & Experience: When derivatizing the amino group to form an amide, the activation of the carboxylic acid is a critical step where racemization can occur, primarily through the formation of an oxazolone intermediate.[9]
-
Solution:
-
Use Additives: When using carbodiimide coupling reagents like EDC or DCC, always include racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[9][10] These additives form active esters that are more stable and less prone to racemization.
-
Select Low-Racemization Reagents: Onium salt-based coupling reagents like HATU and HBTU are effective, but their use must be carefully controlled as they can also promote racemization under certain conditions, particularly with extended pre-activation times.[11]
-
Problem 2: My starting material shows high enantiomeric purity, but the product is racemized after purification.
If the reaction itself is stereochemically sound, the workup and purification steps are the likely culprits.
-
Expertise & Experience: Standard silica gel for column chromatography is slightly acidic (pH ~4-5) and has a high surface area, which can catalyze racemization, especially if the compound remains on the column for an extended period.
-
Solution:
-
Deactivate Silica: Use deactivated or neutralized silica gel. You can prepare this by flushing the packed column with a solvent mixture containing a small amount of a volatile base (e.g., 1% TEA in the eluent) before loading your sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Avoid High Temperatures: When removing solvent via rotary evaporation, use the lowest bath temperature and pressure possible to avoid thermal racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of racemization for this compound? A1: The most probable mechanism under basic conditions is the abstraction of the proton on the chiral carbon (the one bearing the hydroxyl group). This forms a resonance-stabilized, planar achiral carbanion/enolate intermediate. Reprotonation can then occur from either face, leading to a racemic mixture. The electron-withdrawing nature of the adjacent pyridine ring can increase the acidity of this proton, making it more susceptible to abstraction.
Q2: Are there specific catalysts I should avoid? A2: Yes. Certain transition metal catalysts are known to actively promote racemization. For instance, catalysts like Raney cobalt and some aluminum- or cobalt-based catalysts have been explicitly used for the racemization of amino alcohols.[12][13] Be cautious when performing reactions such as reductions or hydrogenations in the presence of such catalysts.
Q3: How does the pyridine ring influence chiral stability? A3: The pyridine ring has two main effects. Its electron-withdrawing inductive effect can increase the acidity of the proton at the chiral center, making it more prone to base-catalyzed abstraction. Secondly, the nitrogen atom in the pyridine ring can act as a Lewis base, potentially coordinating with reagents or catalysts in a way that influences the stereochemical outcome of a reaction.[14]
Q4: What is the best way to monitor the enantiomeric purity of my compound? A4: The gold standard is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can be employed.[15] The agent interacts differently with each enantiomer, causing their corresponding signals in the NMR spectrum to shift apart (e.g., separate peaks for the proton on the chiral carbon), which allows for integration and determination of the enantiomeric ratio.
Q5: How should I store enantiomerically pure this compound? A5: Based on best practices for similar amino-pyridine and ethanolamine derivatives, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[16] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is highly recommended. For long-term storage, refrigeration (2-8°C) is advisable.[17]
Visualized Workflows and Mechanisms
Mechanism: Base-Catalyzed Racemization
The following diagram illustrates the abstraction of the alpha-proton by a base, leading to a planar, achiral intermediate that can be protonated from either side.
Caption: Base-catalyzed racemization via a planar intermediate.
Workflow: Troubleshooting Racemization Issues
Use this flowchart to systematically diagnose the source of racemization in your process.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 14. Catalytic amidolysis of amino acid p-nitroanilides using transition state analogue imprinted artificial enzymes: Cooperative effect of pyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
Effect of temperature on the stability of "2-Amino-1-(pyridin-2-yl)ethanol" solutions
Welcome to the technical support center for "2-Amino-1-(pyridin-2-yl)ethanol". This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the temperature stability of solutions containing this versatile amino alcohol. Given its utility as a key intermediate in pharmaceutical and agrochemical synthesis, understanding its stability profile is critical for reproducible experimental results and robust process development.[1]
This document provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions. Since specific degradation kinetics for this molecule are not widely published, this guide emphasizes first principles of chemical stability and provides a framework for you to conduct your own targeted stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is influenced by its molecular structure, which contains a pyridine ring, a primary amine, and a secondary alcohol. Key factors affecting its stability in solution include:
-
Temperature: Elevated temperatures are a primary driver of degradation for many organic molecules. Heat can provide the activation energy needed for various degradation reactions, such as oxidation, cyclization, or fragmentation.
-
pH: The pH of the solution can significantly impact stability. The amino group can be protonated at low pH, potentially altering its reactivity and susceptibility to degradation.
-
Solvent: The choice of solvent can influence degradation rates and pathways. Protic solvents may participate in degradation reactions, while the polarity of the solvent can affect reaction kinetics.
-
Presence of Oxygen: The amine and alcohol moieties can be susceptible to oxidation, especially at higher temperatures. The presence of dissolved oxygen can lead to the formation of various degradation products.
-
Light Exposure: Pyridine-containing compounds can be sensitive to light. Photolytic degradation is a potential concern, particularly for long-term storage of solutions.[2]
Q2: What are the visual or initial indicators of degradation in my this compound solution?
Initial signs of degradation are often subtle but can include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless or pale-yellow solution can indicate the formation of chromophoric degradation products.
-
Precipitation: The formation of a precipitate may suggest that the parent compound is degrading into less soluble byproducts or that the parent compound is precipitating due to changes in the solution (e.g., solvent evaporation).
-
Changes in Analytical Profile: The most definitive indicator of degradation is a change in the chromatographic profile of the solution (e.g., using HPLC or LC-MS). This may manifest as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for stock solutions of this compound?
Based on the chemical nature of the compound and general best practices, the following storage conditions are recommended to maximize shelf life:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or below. | Lower temperatures reduce the rate of chemical degradation. Aliquoting prevents multiple freeze-thaw cycles. |
| Light | Store in amber vials or protect from light by wrapping the container in aluminum foil. | To prevent potential photolytic degradation. |
| Atmosphere | For sensitive applications or long-term storage, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. | To minimize oxidative degradation by displacing oxygen. |
| Container | Use tightly sealed glass vials with inert caps (e.g., PTFE-lined). | To prevent solvent evaporation and contamination. |
Troubleshooting Guide: Investigating Solution Instability
This section provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.
Issue: Inconsistent experimental results when using a stock solution of this compound.
This is a common problem that can often be traced back to the degradation of a key reagent. The following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting inconsistent experimental results.
Issue: A precipitate has formed in my solution upon storage.
-
Initial Diagnosis: Gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to crystallization from a supersaturated solution at a lower temperature. If it does not redissolve, it is likely a degradation product.
-
Action for Crystallization: If the precipitate redissolves, you can continue to use the solution, but be mindful of the concentration. To prevent this in the future, consider preparing a slightly more dilute stock solution or storing it at a constant, controlled room temperature if stability allows.
-
Action for Degradation: If the precipitate does not redissolve with gentle warming, it is highly probable that it is an insoluble degradation product. The solution should be discarded, and a fresh solution prepared. This is a strong indicator that the current storage conditions are not suitable.
Technical Protocol: Performing a Forced Degradation Study (Thermal Stress)
To determine the stability of "this compound" in your specific solution (solvent, concentration, pH), a forced degradation study is the most direct approach. This involves intentionally exposing the solution to elevated temperatures to accelerate degradation. The goal is to achieve 5-20% degradation, which is generally sufficient to identify primary degradation products without overly complex secondary reactions.[3][4]
Objective:
To identify the degradation products and establish the degradation pathway of this compound in a specific solution under thermal stress.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer)
-
Calibrated oven or heating block
-
HPLC or LC-MS system
-
Autosampler vials
Experimental Workflow:
Caption: Workflow for a forced thermal degradation study.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in your solvent of interest. Ensure the solid is fully dissolved.
-
Initial Sample (T=0): Immediately take an aliquot of this solution and analyze it via your chosen analytical method (e.g., HPLC). This is your baseline (T=0) measurement. Store this T=0 sample at 2-8°C.
-
Stress Conditions: Aliquot the remaining solution into several small, tightly sealed vials. Place these vials in a calibrated oven at an elevated temperature. A good starting point is 60°C.[3]
-
Time Points: Remove one vial from the oven at predetermined time points (e.g., 24, 48, 72 hours). Allow the vial to cool to room temperature before analysis.
-
Analysis: Analyze the samples from each time point, along with the T=0 sample, in the same analytical run to ensure consistency.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Observe the formation and increase of any new peaks in the chromatogram. These are your degradation products.
-
If using LC-MS, you can obtain the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
-
Hypothesized Thermal Degradation Pathways:
Based on the structure of this compound, several degradation pathways under thermal stress can be hypothesized:
-
Oxidation: The secondary alcohol could be oxidized to a ketone. The pyridine ring itself can also be oxidized, potentially to an N-oxide.
-
Dehydration: Elimination of water from the ethanolamine side chain could occur, leading to the formation of a vinylpyridine derivative.
-
Ring Opening: At very high temperatures, the pyridine ring itself may undergo cleavage, as has been observed in pyrolysis studies of pyridine.[5][6]
Recommended Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is a robust technique for monitoring the stability of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (typical for pyridine ring) |
| Injection Volume | 10 µL |
Note: This is a starting point. The method should be optimized for your specific application to ensure good separation between the parent compound and any degradation products. For identification of unknown degradation products, LC-MS is the preferred technique.[7][8][9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of 2-Amino-1-(pyridin-2-yl)ethanol Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the challenges associated with the hygroscopic nature of 2-Amino-1-(pyridin-2-yl)ethanol and its derivatives. These compounds are valuable building blocks in pharmaceutical synthesis, but their propensity to absorb atmospheric moisture can lead to significant issues with weighing, stability, and reaction reproducibility.[1][2][3] This document offers in-depth troubleshooting advice, validated protocols, and expert insights to ensure the integrity of your experiments.
The hygroscopic nature of this class of compounds stems from the presence of multiple polar functional groups: the hydroxyl (-OH) group, the amino (-NH2) group, and the nitrogen atom within the pyridine ring. Each of these sites is capable of forming strong hydrogen bonds with water molecules, effectively pulling moisture from the air.[4] Uncontrolled moisture absorption can lead to physical changes like clumping, chemical degradation through hydrolysis, and a decrease in the effective concentration of the material, ultimately compromising experimental outcomes.[1][3][5]
Section 1: Frequently Asked Questions (FAQs)
Q1: Why has my crystalline this compound derivative turned into a sticky, clumpy solid?
A: This is a classic sign of moisture absorption, a phenomenon known as deliquescence in severe cases.[6] The compound has absorbed enough atmospheric water to partially or fully dissolve itself. This indicates that the current storage method is inadequate to protect it from ambient humidity. The material's quality is now questionable, and it should not be used without purification and re-characterization.
Q2: My reaction yield is inconsistent despite using the same protocol. Could the hygroscopicity of my starting material be the cause?
A: Absolutely. This is a very common issue. If the material absorbs a variable amount of water between experiments, the actual mass of the active compound you weigh will be inconsistent. For example, if your compound is 10% water by weight, a 100 mg measurement only contains 90 mg of the desired molecule. This variability directly impacts reaction stoichiometry and leads to poor reproducibility.[1][2]
Q3: What is the absolute minimum storage requirement for these compounds?
A: At a minimum, store the compound in a tightly sealed, airtight container placed inside a desiccator containing an active drying agent (desiccant) like anhydrous calcium sulfate (Drierite®) or silica gel.[5][6][7] It is crucial to ensure the desiccant is not exhausted (e.g., blue silica gel should not have turned pink).
Q4: If my compound has absorbed water, can I simply dry it in a standard laboratory oven?
A: This is not recommended without careful consideration. While gentle heating can remove water, many organic molecules, especially amino alcohols, can decompose or oxidize at elevated temperatures in the presence of air.[7] If you must use heat, a vacuum oven is a much safer choice as it allows for drying at a lower temperature. The thermal stability of your specific derivative must be known before attempting to dry it by heating.
Section 2: Troubleshooting Guide: From Inconsistent Data to Failed Reactions
Use this guide to diagnose and resolve common issues arising from the hygroscopic nature of this compound derivatives.
| Observed Problem | Primary Cause & Scientific Rationale | Recommended Corrective Actions |
| Inaccurate & Drifting Balance Readings During Weighing | Rapid Moisture Uptake: The compound is absorbing atmospheric water in real-time on the balance pan. The increasing weight you observe is the mass of the compound plus absorbed water. | 1. Work Quickly: Minimize the time the container is open and the compound is exposed to air.[7] 2. Use a Controlled Environment: If possible, perform weighing inside a glovebox with an inert atmosphere (<10 ppm H₂O) or a low-humidity controlled balance room.[8][9] 3. Weigh by Difference: Pre-weigh a sealed vial, add the compound quickly, seal it again, and re-weigh. The difference is the initial mass. |
| Low or Inconsistent Reaction Yields | Stoichiometric Errors & Degradation: The weighed mass is not the true mass of the active reagent due to water content. Additionally, absorbed water can hydrolyze the compound or interfere with moisture-sensitive reagents (e.g., organometallics, hydrides) used in subsequent steps.[3] | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage and adjust the mass accordingly.[10] 2. Ensure Anhydrous Conditions: Use inert atmosphere techniques (Schlenk line or glovebox) for the reaction setup.[11][12] All glassware must be rigorously oven- or flame-dried.[13] 3. Use Anhydrous Solvents: Ensure all solvents are certified anhydrous or properly dried before use. |
| Formation of an Oil or Clumps in Storage | Breached Storage Integrity: The container seal has failed, the desiccator is saturated, or the compound was not handled properly before storage, leading to significant water absorption. | 1. Isolate and Re-evaluate: Do not use the material. Transfer it to a dry Schlenk flask under an inert atmosphere. 2. Attempt to Dry: Use a high-vacuum line or a vacuum oven at a gentle temperature to remove the absorbed water. 3. Re-characterize: After drying, verify the compound's identity and purity (e.g., via NMR, LC-MS) before any further use. |
| Poor Solubility in Non-polar Organic Solvents | Presence of Water: The absorbed water, being highly polar, can reduce the compound's solubility in non-polar solvents, sometimes causing it to "oil out" of solution. | 1. Use a Fresh, Dry Sample: Start with a properly stored, anhydrous sample. 2. Dry the Solution: If the compound is already in solution, add an anhydrous drying agent like MgSO₄ or Na₂SO₄, stir, and filter.[6] This is only suitable if the drying agent does not react with your compound. |
Troubleshooting Decision Workflow
This diagram outlines a logical process for diagnosing issues related to the hygroscopic nature of your compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Section 3: Core Experimental Protocols
Protocol 1: Standard Handling and Storage (Moderately Hygroscopic Derivatives)
This protocol is suitable for derivatives that are known to be hygroscopic but do not require the full rigor of Schlenk line techniques for routine weighing.
-
Prepare the Storage Environment: Ensure a glass desiccator is clean, dry, and filled with a fresh, active desiccant (e.g., indicating silica gel that is deep blue).
-
Equilibrate to Room Temperature: Before opening, allow the sealed container of the compound to warm to ambient temperature for at least 30 minutes. Opening a cold container will cause atmospheric moisture to condense on the product.
-
Minimize Exposure: Open the container only for the time required to remove the material. Work efficiently to minimize contact with the laboratory atmosphere.[7]
-
Weighing: Quickly transfer an approximate amount of the solid to a pre-tared, sealable weighing vessel (e.g., a screw-cap vial). Seal the vessel immediately.
-
Seal and Store: Tightly reseal the main container, wrapping the cap joint with Parafilm® for an extra barrier. Place it back in the desiccator immediately.
-
Final Weighing: Record the stable weight of the sealed weighing vessel. The mass of the compound can be determined by difference after dispensing it for your experiment.
Protocol 2: Advanced Handling Under Inert Atmosphere (Highly Sensitive Derivatives)
For derivatives that are extremely hygroscopic or when precise stoichiometry is critical, handling within a glovebox or using a Schlenk line is mandatory.[12][14]
Objective: To weigh and dispense a highly hygroscopic solid without exposure to atmospheric moisture or oxygen.
Workflow Diagram: Weighing and Dispensing via Schlenk Line
Caption: Workflow for handling a highly hygroscopic solid using a Schlenk line.
Step-by-Step Procedure:
-
Glassware Preparation: All glassware (e.g., Schlenk flask, syringes) must be oven-dried at >125°C overnight and cooled under a stream of dry, inert gas (Nitrogen or Argon).[11][13]
-
Inerting the Flask: Assemble the empty Schlenk flask and attach it to the Schlenk line. Perform a minimum of three "evacuate-refill" cycles to remove atmospheric gases and adsorbed moisture.[14]
-
Adding the Solid (Glovebox Method - Preferred): Transfer the sealed container of the hygroscopic compound and the inerted Schlenk flask into a glovebox. Weigh the desired amount of solid directly into the flask, seal it, and then remove it from the glovebox.[12][14]
-
Adding the Solid (Positive Pressure Method): If a glovebox is unavailable, temporarily remove the stopper from the flask while maintaining a strong outflow of inert gas from the neck. Quickly add the solid and immediately reseal the flask. This method is less ideal as some atmospheric contamination is possible.
-
Dissolution & Transfer: Attach the flask containing the solid back to the Schlenk line. Add the required volume of anhydrous solvent via a dry, inert-gas-flushed syringe.[13] Once dissolved, the resulting solution can be transferred to the main reaction vessel using a double-tipped needle (cannula).[12][14]
Section 4: Quantifying and Removing Absorbed Moisture
Quantifying Water Content
Accurate quantification of water content is essential for correcting mass calculations and ensuring reproducibility.
| Technique | Principle | Advantages | Limitations |
| Karl Fischer (KF) Titration | Titration based on a quantitative redox reaction between iodine and water.[10] | Gold Standard: Highly specific to water. Very high accuracy and precision (ppm levels).[15] | Requires specialized equipment. Can be sensitive to side reactions with certain functional groups. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere.[16] | Provides information on thermal stability. Relatively simple to perform. | Non-specific: Measures mass loss from any volatile component, not just water. Less accurate than KF if other volatiles are present.[9] |
| Loss on Drying (LOD) | Measures the weight loss of a sample after drying in an oven until a constant weight is achieved.[10] | Simple and accessible equipment. | Time-consuming. Risk of thermal degradation. Non-specific, like TGA.[10] |
Recommendation: Karl Fischer titration is the most reliable and authoritative method for determining the water content in hygroscopic pharmaceutical compounds.[10]
Protocol for Drying Water-Contaminated Compounds
This protocol describes a general method for drying a solid compound that has absorbed moisture, using a vacuum oven.
-
Assess Thermal Stability: Before proceeding, find data on the decomposition temperature of your compound. Do not exceed this temperature.
-
Sample Preparation: Spread the hygroscopic solid in a thin layer in a suitable glass container (e.g., a crystallization dish or watch glass) to maximize surface area.
-
Vacuum Oven Setup: Place the sample in the vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap to protect the pump from solvent vapors.
-
Drying Process: Close the oven door and begin pulling a vacuum. Once a stable vacuum is reached, slowly increase the temperature to a safe level (e.g., 30-50°C, well below the decomposition point).
-
Dry to Constant Weight: Continue drying until the compound reaches a constant weight. This may take several hours or even days. To check the weight, vent the oven with an inert gas (e.g., Nitrogen), remove the sample, weigh it, and then return it to the oven and repeat the drying process for another few hours. The weight is constant when two consecutive weighings are identical.
-
Final Handling: Once dry, cool the sample to room temperature under vacuum or in a desiccator before handling to prevent immediate re-absorption of moisture.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. ibisscientific.com [ibisscientific.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. tutorchase.com [tutorchase.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 10. news-medical.net [news-medical.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. blog.kett.com [blog.kett.com]
- 16. DETERMINATION OF MOISTURE AND TOTAL SOLIDS [people.umass.edu]
Validation & Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
A Senior Application Scientist's Guide to the Purity Analysis of 2-Amino-1-(pyridin-2-yl)ethanol: A Comparative Study of NMR and HPLC
This compound is a versatile amino alcohol that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] As with any key intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. The presence of uncharacterized impurities, even in small amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological activity.
This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my objective is not just to present protocols but to delve into the causality behind the experimental choices, offering a framework for researchers and drug development professionals to select the most appropriate method—or combination of methods—for their specific needs. We will explore the orthogonal strengths of these techniques, grounding our discussion in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
Part 1: Quantitative ¹H NMR (qNMR) – The Absolute Molar Approach
Quantitative NMR has emerged as a primary analytical method for purity assessment because the intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for the signal.[4] This fundamental principle allows for the determination of a compound's purity in an absolute sense, by comparing the integral of an analyte's signal to that of a certified internal standard, without needing a reference standard of the analyte itself.[5][6] This capability is invaluable, especially in early-stage development when fully characterized reference materials of the target molecule may not be available.[5]
The 'Why': Causality in qNMR Protocol Design
The trustworthiness of a qNMR assay hinges on a meticulously planned experiment that ensures uniform and complete signal response from both the analyte and the internal standard. Every parameter is chosen to eliminate systematic errors and ensure the data is a true representation of the molar ratios in the sample.
Experimental Protocol: qNMR Purity Assay
-
Selection of an Internal Standard (IS):
-
Causality: The IS is the bedrock of the quantification. It must be non-reactive with the analyte, highly pure (>99.9%), non-volatile, and possess a simple spectrum (ideally a sharp singlet) that does not overlap with any analyte signals. Maleic acid or 1,4-Dinitrobenzene are excellent candidates.
-
Procedure: Accurately weigh approximately 5-10 mg of the chosen certified internal standard into a clean vial.
-
-
Sample Preparation:
-
Causality: Precise weighing is critical as the entire calculation is based on mass ratios. The sample and IS must be completely dissolved to ensure a homogeneous solution, which is essential for accurate NMR measurement.
-
Procedure: To the same vial, add an accurately weighed quantity (approx. 15-20 mg) of the this compound sample. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) and vortex until fully dissolved. Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Causality: This is the most critical step for ensuring quantitativity. The relaxation delay (D1) must be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons. This ensures all protons have fully returned to equilibrium before the next pulse, guaranteeing that the resulting signal intensity is directly and solely proportional to the number of protons.[7] Using a standard 30° or 90° pulse is standard practice.
-
Instrument: 500 MHz NMR Spectrometer or higher.
-
Key Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): ≥ 20 seconds (determine T₁ experimentally for highest accuracy).
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >150:1 for the peaks being integrated).
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
-
Data Processing and Purity Calculation:
-
Causality: Proper phasing and baseline correction are essential for accurate integration. The purity calculation leverages the direct proportionality between the integrated signal area and the number of protons.
-
Procedure:
-
Apply Fourier transform, followed by manual phase and baseline correction to the spectrum.
-
Calibrate the spectrum using the known chemical shift of the internal standard.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., a pyridine ring proton) and the singlet from the internal standard.
-
Calculate the purity using the following formula[5]:
Where:-
IA, IIS: Integrals of the analyte and internal standard signals.
-
NA, NIS: Number of protons for the respective integrated signals.
-
MWA, MWIS: Molecular weights of the analyte and internal standard.
-
mA, mIS: Masses of the analyte and internal standard.
-
PIS: Purity of the internal standard (e.g., 99.9%).
-
-
-
Part 2: High-Performance Liquid Chromatography (HPLC) – The Separation Standard
HPLC is the workhorse of the pharmaceutical industry for purity analysis, excelling at separating a target compound from its impurities with high resolution and sensitivity.[8] For a polar molecule like this compound, which contains basic amine and hydrophilic alcohol functionalities, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[9] Unlike qNMR, standard HPLC purity analysis provides a relative purity value (area percent), which assumes all compounds have a similar detector response.
The 'Why': Causality in HPLC Method Development
A robust HPLC method is one that can reliably separate the main peak from all potential impurities, including starting materials, by-products, and degradants. The choices of column, mobile phase, and detector are interconnected and optimized to achieve this separation, guided by the physicochemical properties of the analyte. The entire system's performance must be verified before analysis, a concept known as system suitability testing, which is a core requirement of pharmacopeial methods.[10][11]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation and Column:
-
Causality: A standard C18 column is the first choice for RP-HPLC as it provides hydrophobic retention. However, highly polar compounds can sometimes exhibit poor retention on traditional C18 phases.[12][13] A column with a polar-embedded group or one designed for aqueous mobile phases can improve retention and peak shape.
-
System: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase and Gradient Elution:
-
Causality: The mobile phase composition is critical. A buffer is required to control the pH and ensure the amine group is in a consistent protonation state (e.g., protonated at acidic pH), preventing peak tailing and providing reproducible retention times. A gradient elution (gradually increasing the organic solvent) is used to elute any less polar impurities that might be strongly retained on the column.
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Sample Preparation and Analysis:
-
Causality: The sample is dissolved in the initial mobile phase to ensure compatibility and prevent peak distortion. The injection volume and concentration are optimized to avoid column overloading while ensuring minor impurities are detectable.
-
Procedure: Prepare a sample stock solution of this compound at approximately 1.0 mg/mL in Mobile Phase A. Dilute to 0.1 mg/mL for analysis.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 262 nm (corresponding to the absorbance maximum of the pyridine ring).
-
-
-
System Suitability and Data Analysis:
-
Causality: Before analyzing samples, the system's fitness for purpose must be verified according to ICH and USP guidelines.[2][14] This ensures the results are valid. Purity is typically reported as area percent, which is the area of the main peak as a percentage of the total area of all peaks.
-
System Suitability: Inject a standard solution five times and verify that the relative standard deviation (%RSD) for peak area and retention time is <1.0%. Check the tailing factor for the main peak (should be between 0.8 and 1.5).
-
Purity Calculation:
-
Part 3: Head-to-Head Comparison – Choosing the Right Tool
Neither technique is universally superior; they are orthogonal, meaning they measure purity based on different chemical principles.[6] This orthogonality is their greatest combined strength. An impurity that co-elutes with the main peak in HPLC may be clearly visible and quantifiable by NMR, and vice versa.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on molar ratios of nuclei. A primary ratio method.[15] | Physical separation based on analyte partitioning between phases.[9] |
| Quantification | Absolute Purity (w/w %) using an internal standard. No analyte reference needed.[5] | Relative Purity (Area %) by default. Requires analyte reference standards for absolute quantification. |
| Selectivity | Based on unique chemical shifts of protons. Excellent for structural confirmation. | Based on differential retention on the stationary phase. High resolving power for isomers and closely related compounds. |
| Sensitivity | Lower (typically requires mg of sample). | Higher (can detect impurities at µg/mL levels or lower). |
| Throughput | Lower, due to the need for long relaxation delays for accurate quantification. | Higher, with typical run times of 20-30 minutes per sample.[8] |
| Sample Integrity | Non-destructive. The sample can be fully recovered after analysis.[16] | Destructive. The sample is consumed during the analysis. |
| Impurity Detection | Detects and quantifies any soluble proton-containing impurity. May miss non-protonated impurities. | Detects impurities that have a chromophore (for UV detection) and are separable from the main peak. |
| Regulatory View | Recognized by pharmacopeias and regulatory bodies as a primary analytical method.[4][17] | The standard, universally accepted method for purity and impurity profiling in regulatory filings.[2][10] |
Conclusion: An Integrated, Orthogonal Approach
For the comprehensive purity analysis of this compound, a dual-pronged strategy leveraging both qNMR and HPLC provides the highest degree of confidence.
-
HPLC should be employed as the primary tool for routine quality control and impurity profiling. Its high sensitivity and resolving power are ideal for detecting trace-level impurities and monitoring batch-to-batch consistency. It excels at demonstrating that the material is "chromatographically pure."
-
qNMR should be used as an orthogonal, primary method to assign an absolute purity value to reference standards and key batches. It provides an independent verification of purity that is not subject to the same potential errors as HPLC (e.g., non-responsive impurities). Furthermore, it simultaneously confirms the structural identity of the material, adding an extra layer of validation.[18]
By combining the high-resolution separation of HPLC with the absolute quantitative power and structural confirmation of qNMR, researchers and drug developers can build a robust, self-validating analytical package that ensures the quality of this critical intermediate and stands up to the highest levels of scientific and regulatory scrutiny.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. usp.org [usp.org]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Comparing the catalytic activity of "2-Amino-1-(pyridin-2-yl)ethanol" with other amino alcohols
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a cornerstone of efficient and stereoselective synthesis. Among the myriad of options, chiral amino alcohols have established themselves as a versatile and powerful class of ligands and organocatalysts. Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or participate in hydrogen bonding, creating a well-defined chiral environment to direct the stereochemical outcome of a reaction.
This guide provides an in-depth comparison of the catalytic activity of various chiral amino alcohols, with a particular focus on a representative pyridyl amino alcohol, (S)-2-(pyridin-2-yl)propan-1-ol, and its derivatives. We will objectively evaluate its performance against other widely used amino alcohol catalysts in two benchmark asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones. This analysis is supported by experimental data from peer-reviewed literature to provide a clear, evidence-based comparison for informed catalyst selection.
The Rise of Pyridyl Amino Alcohols in Asymmetric Catalysis
Chiral pyridyl alcohols have garnered significant attention in asymmetric catalysis. The pyridine moiety introduces a hemilabile N-donor atom, which can coordinate to a metal center and be readily displaced during the catalytic cycle, a feature crucial for high catalytic turnover. The adjacent stereocenter bearing a hydroxyl group provides the necessary chiral induction. This combination of a chiral backbone with a coordinating pyridine ring allows for the formation of highly organized and effective chiral catalysts.
Benchmark Reaction 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to prochiral aldehydes is a classic and extensively studied carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols.[1] The yield and enantiomeric excess (ee) of the resulting alcohol are key metrics for evaluating the performance of the chiral amino alcohol catalyst.
Comparative Performance Data
The following table summarizes the catalytic performance of (S)-2-(pyridin-2-yl)propan-1-ol and its derivatives in the asymmetric addition of diethylzinc to benzaldehyde, alongside other prominent chiral amino alcohols. This allows for a direct comparison of their efficacy under similar reaction conditions.
| Catalyst/Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(Pyridin-2-yl)propan-1-ol |
| 85 | 92 | [2] |
| (S)-2-(4-Methylpyridin-2-yl)propan-1-ol |
| 88 | 94 | [2] |
| (S)-2-(4-Methoxypyridin-2-yl)propan-1-ol |
| 90 | 88 | [2] |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) |
| 97 | 98 | [3] |
| (1R,2S)-1-Amino-2-indanol derivative |
| >95 | >95 | [4] |
| Camphor-derived β-amino alcohol | High | up to 94 | [5] |
Analysis of Performance:
The data reveals that (S)-2-(pyridin-2-yl)propan-1-ol and its simple derivatives are highly effective catalysts for the enantioselective addition of diethylzinc to benzaldehyde, affording the corresponding chiral alcohol in high yield and with excellent enantioselectivity.[2] The introduction of an electron-donating methyl group at the 4-position of the pyridine ring slightly improves both the yield and the enantiomeric excess. Conversely, a methoxy group at the same position, while increasing the yield, leads to a slight decrease in enantioselectivity.[2]
When compared to other well-established amino alcohol ligands, the pyridyl propanol derivatives demonstrate competitive performance. While (-)-DAIB and derivatives of (1R,2S)-1-amino-2-indanol show slightly higher enantioselectivities in some cases, the pyridyl amino alcohols offer a readily accessible and tunable scaffold for catalyst optimization.
Proposed Catalytic Cycle and Experimental Workflow
The catalytic cycle for the diethylzinc addition to an aldehyde, catalyzed by a chiral amino alcohol, is believed to proceed through a dimeric zinc complex. The chiral ligand creates a stereochemically defined environment that dictates the facial selectivity of the ethyl group transfer to the aldehyde.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for evaluating the catalytic activity of chiral amino alcohols in the title reaction.
Materials:
-
Chiral amino alcohol ligand (e.g., (S)-2-(pyridin-2-yl)propan-1-ol) (0.02 mmol)
-
Anhydrous Toluene (2 mL)
-
Diethylzinc (1.0 M solution in hexanes, 0.4 mL, 0.4 mmol)
-
Freshly distilled Benzaldehyde (0.2 mmol)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral amino alcohol ligand (0.02 mmol).
-
Add anhydrous toluene (2 mL) and stir until the ligand is completely dissolved.
-
Add the diethylzinc solution (1.0 M in hexanes, 0.4 mL, 0.4 mmol) dropwise to the stirred solution at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature to allow for the in-situ formation of the active catalyst.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add freshly distilled benzaldehyde (0.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The typical reaction time is 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 10:1) to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.[2]
Benchmark Reaction 2: Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are pivotal in two major methodologies for this conversion: borane-mediated reductions (Corey-Bakshi-Shibata reduction) and asymmetric transfer hydrogenation.
Comparative Performance Data
The following table presents the performance of various chiral amino alcohols in the asymmetric reduction of acetophenone, a common benchmark substrate.
| Catalyst/Ligand | Reductant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-1-Amino-2-indanol derivative | Isopropanol/ [RuCl₂(p-cymene)]₂ | >95 | >95 | [4] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Borane | High | up to 98 | [6] |
| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | Borane | High | ~90 | [7] |
| Chiral Lactam Alcohol | Borane | High | 91-98 | [6] |
| Pinene-derived amino alcohol | Borane | 94 | 96 |
Analysis of Performance:
In the realm of ketone reduction, ligands such as the derivative of (1R,2S)-1-amino-2-indanol in ruthenium-catalyzed transfer hydrogenation and (S)-α,α-diphenyl-2-pyrrolidinemethanol in borane-mediated reductions consistently deliver outstanding yields and enantioselectivities.[4][6] These have set a high benchmark in the field. While direct comparative data for simple pyridyl amino alcohols like the one in our primary focus is less common in this specific application, the broader class of amino alcohols demonstrates exceptional catalytic prowess. The choice of ligand and reduction method can be tailored to the specific ketone substrate to achieve optimal results.
Mechanism and Experimental Workflow
Asymmetric Transfer Hydrogenation: This process typically involves a metal catalyst (e.g., Ruthenium) coordinated to the chiral amino alcohol ligand. The hydrogen is sourced from a simple alcohol like isopropanol. The chirality of the ligand dictates the stereoselective transfer of a hydride from the metal center to the ketone.
Caption: General workflow for Ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
This protocol outlines a general procedure for the in-situ generation of an oxazaborolidine catalyst from a chiral amino alcohol for the asymmetric reduction of a ketone.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.1 mmol)
-
Acetophenone (1.0 mmol)
-
Borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mmol)
-
Methanol
-
1 M HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).
-
Slowly add the borane-dimethyl sulfide complex (1.0 M in THF, 0.1 mmol) to the solution at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL) and cool the solution to -20 °C.
-
Add the prepared catalyst solution to the acetophenone solution.
-
Slowly add the borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mmol) to the reaction mixture over 10 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Conclusion
Chiral amino alcohols are indispensable tools in the arsenal of the modern synthetic chemist. This guide has demonstrated that pyridyl amino alcohols, exemplified by (S)-2-(pyridin-2-yl)propan-1-ol and its derivatives, are highly competent catalysts for key asymmetric transformations, showing performance comparable to other well-established ligand classes. The selection of the optimal amino alcohol catalyst is contingent upon the specific reaction, substrate, and desired stereochemical outcome. The provided experimental protocols serve as a robust starting point for the evaluation and implementation of these catalysts in the laboratory. The continued development of novel amino alcohol structures promises to further expand the capabilities of asymmetric catalysis, enabling the efficient and sustainable synthesis of complex chiral molecules for the advancement of science and medicine.
References
- 1. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Catalysts: Prolinol vs. 2-Amino-1-(pyridin-2-yl)ethanol in the Pursuit of Asymmetry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric catalysis, where the precise control of stereochemistry is paramount, chiral amino alcohols have emerged as a cornerstone class of catalysts and ligands. Among these, the well-established (S)-(-)-2-(hydroxymethyl)pyrrolidine, commonly known as L-prolinol, has long been a benchmark for its versatility and high stereochemical induction. However, the quest for novel, efficient, and tunable catalytic systems is perpetual. This guide provides a detailed comparative analysis of L-prolinol and a structurally distinct counterpart, 2-Amino-1-(pyridin-2-yl)ethanol, exploring their respective strengths, weaknesses, and mechanistic nuances in key asymmetric transformations.
At a Glance: Structural and Electronic Divergence
The fundamental difference between these two chiral scaffolds lies in their cyclic amine component. Prolinol, derived from the natural amino acid proline, features a saturated pyrrolidine ring. In contrast, this compound incorporates an aromatic pyridine ring. This seemingly subtle variation has profound implications for their electronic properties, coordination behavior with metals, and ultimately, their efficacy in asymmetric catalysis. The pyrrolidine nitrogen of prolinol is a classic Lewis base, readily forming enamine and iminium intermediates in organocatalysis, or coordinating to metal centers as a sigma-donor. The pyridine nitrogen in this compound, being part of an aromatic system, is a weaker Lewis base but can participate in pi-stacking interactions and act as a hemilabile ligand, which can be crucial in certain metal-catalyzed reactions.
Synthesis of the Chiral Scaffolds
A key consideration in the practical application of a chiral catalyst is its accessibility. Both prolinol and this compound can be synthesized from readily available starting materials.
(S)-Prolinol is conveniently prepared by the reduction of the naturally abundant and inexpensive amino acid, L-proline.[1] The use of reducing agents like lithium aluminum hydride (LiAlH₄) provides a straightforward route to enantiomerically pure prolinol.[1]
This compound can be synthesized through various methods, often starting from 2-acetylpyridine. Asymmetric reduction of the ketone or other stereoselective routes are employed to obtain the desired enantiomer. Its role as an intermediate in the synthesis of pharmaceuticals has led to the development of several synthetic protocols.[2]
Head-to-Head: Performance in Asymmetric Catalysis
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols, which are valuable building blocks in pharmaceuticals.[3] Both prolinol derivatives and pyridyl amino alcohols have been successfully employed as chiral ligands in this transformation.
Prolinol-based catalysts have a long history in this reaction, often providing high yields and excellent enantioselectivities. Derivatives of prolinol, such as β-amino disulfides, have been shown to be highly effective.
This compound and its analogues have also demonstrated significant potential. Chiral N-α-pyridylmethyl amino alcohols have been used to catalyze the addition of diethylzinc to a variety of aromatic aldehydes, affording the corresponding (R)-secondary alcohols with up to 98.3% ee. The pyridine moiety is believed to play a crucial role in the coordination of the zinc atom, influencing the geometry of the transition state.
| Ligand/Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| Prolinol-derived β-amino disulfide | Benzaldehyde | >76 | 86.6-99 | [4] |
| Prolinol-derived N,S-chelate | Benzaldehyde | - | - | |
| N-α-pyridylmethyl amino alcohol | Benzaldehyde | - | up to 98.3 | - |
| N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | Benzaldehyde | - | up to 97 | [3] |
Table 1: Comparison of prolinol derivatives and pyridyl amino alcohols in the enantioselective addition of diethylzinc to aldehydes.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes bearing chiral amino alcohol ligands are often employed for this purpose.
Prolinol-derived ligands are effective in this transformation, though the focus in the literature is often on proline itself and its other derivatives.
Pyridyl amino alcohol ligands , including those structurally related to this compound, have shown considerable promise in Ru-catalyzed asymmetric transfer hydrogenation. These ligands can lead to good to excellent conversions and moderate to good enantioselectivities for a range of aromatic ketones.
| Ligand/Catalyst | Ketone | Conversion (%) | ee (%) | Reference |
| Pyridine-aminoalcohol Ligand I | Acetophenone | 60-90 | 40-86 | |
| Chiral N-α-pyridylmethyl Amino Alcohols | Aromatic Ketones | 71-100 | 67-95 | - |
| β-Amino alcohols in water | Acetophenones | - | - |
Table 2: Performance of pyridyl amino alcohols in asymmetric transfer hydrogenation of ketones.
Mechanistic Insights: Pyrrolidine vs. Pyridine
The differing performance of these two classes of amino alcohols can be attributed to their distinct mechanisms of stereochemical induction.
The Prolinol Paradigm: Enamine and Iminium Catalysis
In organocatalysis, prolinol and its parent amino acid, proline, operate through well-established enamine and iminium ion catalytic cycles. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine or an electrophilic iminium ion. The stereocenter on the pyrrolidine ring then directs the subsequent bond formation, leading to a high degree of stereocontrol.
Caption: Prolinol-catalyzed aldol reaction via enamine intermediate.
The Pyridyl Amino Alcohol Advantage: Metal Coordination and Hemilability
In metal-catalyzed reactions, the pyridine ring of this compound offers a distinct advantage. The pyridine nitrogen, along with the amino and alcohol groups, can act as a tridentate ligand, forming a well-defined and rigid chiral environment around the metal center. This precise spatial arrangement is crucial for effective stereochemical communication during the catalytic cycle. Furthermore, the pyridine-metal bond can be relatively labile (hemilabile), allowing for substrate coordination and product release, which can enhance catalytic turnover.
Caption: General workflow for pyridyl amino alcohol in metal catalysis.
Experimental Protocols: A Practical Guide
To facilitate the application of these catalysts in the laboratory, the following are representative, self-validating experimental protocols.
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for the proline-catalyzed aldol reaction of acetone with an aromatic aldehyde.
Materials:
-
(S)-Proline (10-20 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Acetone (5.0 mmol)
-
Solvent (e.g., Dichloromethane, 2.0 mL)
-
Additive (e.g., Benzoic acid, 10 mol%)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a stirred solution of (S)-proline (0.0115 g, 0.1 mmol, 10 mol%) in the chosen solvent (2.0 mL) at the desired temperature (e.g., 2 °C), add the aromatic aldehyde (1.0 mmol) and acetone (0.37 mL, 5.0 mmol).
-
Add the additive (e.g., benzoic acid, 0.0122 g, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture for the required time (typically 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Pyridyl Amino Alcohol-Ligand for Asymmetric Diethylzinc Addition
This generalized protocol is based on the use of chiral amino alcohols as ligands for the enantioselective addition of diethylzinc to aldehydes.
Materials:
-
Chiral 2-(N-methyl-N-((pyridin-2-yl)methyl)amino)ethanol ligand (or similar pyridyl amino alcohol) (1-10 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral pyridyl amino alcohol ligand (e.g., 0.01 mmol, 1 mol%) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous toluene (3 mL) dropwise to the catalyst solution at 0 °C.
-
Continue stirring the reaction at 0 °C for the specified time (typically 2-24 hours), monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Conclusion: Choosing the Right Tool for the Job
Both prolinol and this compound are valuable chiral building blocks for the construction of effective catalysts and ligands in asymmetric synthesis.
Prolinol and its derivatives remain the catalysts of choice for a wide range of organocatalytic transformations, particularly those involving enamine and iminium ion intermediates. Their low cost, ready availability from the chiral pool, and well-understood mechanisms make them a reliable and powerful tool.
This compound and its analogues, on the other hand, showcase their strengths primarily in metal-catalyzed reactions. The presence of the pyridine ring allows for the formation of well-defined, rigid chiral environments around a metal center, leading to high enantioselectivities in reactions such as the addition of organozinc reagents and transfer hydrogenations. The tunability of the pyridine ring and the potential for hemilability offer exciting avenues for the design of novel and highly active catalysts.
The choice between these two scaffolds ultimately depends on the specific transformation being targeted. For researchers venturing into organocatalysis, prolinol provides a robust and well-documented starting point. For those developing novel metal-based catalysts, the unique coordination properties of pyridyl amino alcohols like this compound offer a compelling platform for innovation. As the field of asymmetric catalysis continues to evolve, a deep understanding of the structure-activity relationships of diverse chiral ligands will be crucial in pushing the boundaries of what is synthetically possible.
References
A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-1-(pyridin-2-yl)ethanol Using Chiral Derivatizing Agents
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For intermediates like 2-Amino-1-(pyridin-2-yl)ethanol, a versatile building block in the synthesis of neurologically active compounds, the precise determination of its enantiomeric excess (ee) is paramount.[1] This guide provides an in-depth, comparative analysis of methodologies for ascertaining the enantiomeric purity of this compound, with a primary focus on the use of chiral derivatizing agents (CDAs) for Nuclear Magnetic Resonance (NMR) spectroscopy. We will also explore alternative chromatographic techniques to offer a holistic perspective for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity in Chiral Molecules
The two enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This divergence arises from the stereospecific interactions with chiral biological targets such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. This necessitates robust and reliable analytical methods to quantify the enantiomeric composition of chiral starting materials, intermediates, and final active pharmaceutical ingredients (APIs).
Principle of Enantiomeric Excess Determination using Chiral Derivatizing Agents and NMR Spectroscopy
The direct analysis of enantiomers by NMR spectroscopy is typically not feasible as they are isochronous, meaning they have identical chemical shifts. The use of a chiral derivatizing agent (CDA) circumvents this limitation by converting the enantiomeric pair into a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties, including their NMR spectra.[2]
The fundamental workflow for this method is as follows:
Caption: Workflow for ee determination using a CDA and NMR.
By reacting the racemic or enantioenriched this compound with an enantiomerically pure CDA, two diastereomeric products are formed. These diastereomers will exhibit at least one pair of corresponding protons with different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.
In-Depth Analysis of Mosher's Acid as a Chiral Derivatizing Agent
One of the most widely used and reliable CDAs for alcohols and amines is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, or its more reactive acid chloride.[3][4] The reaction of this compound with (R)-Mosher's acid chloride will yield two diastereomeric amides (if the amine is derivatized) or esters (if the alcohol is derivatized). Given the higher nucleophilicity of the amino group, derivatization is expected to occur preferentially at this site.
Caption: Formation of diastereomers from racemic this compound.
The resulting diastereomers will have distinct chemical shifts for protons near the newly formed stereocenter. The integration of these signals in the ¹H NMR spectrum allows for the quantification of each diastereomer and, consequently, the calculation of the enantiomeric excess of the original amino alcohol.
Experimental Protocol: ee Determination using (R)-Mosher's Acid Chloride
Objective: To determine the enantiomeric excess of a sample of this compound by derivatization with (R)-Mosher's acid chloride and subsequent ¹H NMR analysis.
Materials:
-
Sample of this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of CDCl₃.
-
Addition of Base: Add 2-3 drops of anhydrous pyridine to the NMR tube. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Derivatization: Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the solution in the NMR tube.
-
Reaction: Cap the NMR tube and gently shake to mix the reactants. Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC if desired.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.
-
Data Processing and Analysis:
-
Identify a well-resolved pair of signals corresponding to a proton in the two diastereomers. Protons closer to the stereocenter are likely to show the largest chemical shift difference (Δδ).
-
Integrate the two distinct signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
-
Comparative Analysis of Analytical Techniques
While NMR with chiral derivatizing agents is a powerful tool, other methods are also widely employed for determining enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are prominent alternatives.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| NMR with CDA | Conversion of enantiomers to diastereomers with distinct NMR spectra. | Rapid, requires small sample size, provides structural information. | Requires a chiral derivatizing agent, potential for kinetic resolution leading to inaccurate results if the reaction does not go to completion.[5] | Highly applicable. The amino and hydroxyl groups are suitable for derivatization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6][7] | High resolution and accuracy, can be used for preparative separation, direct analysis without derivatization is often possible.[8] | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Excellent applicability. Cellulose-based CSPs are often effective for this class of compounds. |
| Chiral GC | Separation of enantiomers on a chiral capillary column. | High sensitivity, suitable for volatile compounds. | Often requires derivatization to increase volatility and thermal stability of the analyte. | Applicable, but would require derivatization of both the amino and hydroxyl groups to increase volatility. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry.[9] The separation is achieved on a column packed with a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6]
Illustrative Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound using chiral HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a cellulose-based column like CHIRALCEL® OD-H)
-
Mobile phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Detection: Monitor the eluting enantiomers with a UV detector at a wavelength where the pyridine ring absorbs strongly (e.g., 260 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the same formula as for the NMR method.
Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity
The determination of the enantiomeric excess of this compound is a critical analytical challenge that can be addressed by several robust methodologies. The use of chiral derivatizing agents, particularly Mosher's acid, in conjunction with NMR spectroscopy offers a rapid and structurally informative approach. However, for routine quality control and high-resolution separation, chiral HPLC often stands as the method of choice due to its accuracy and the potential for direct analysis. The selection of the optimal technique will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for preparative-scale separation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions and ensure the stereochemical integrity of their chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Biological Activity of 2-Amino-1-(pyridin-2-yl)ethanol Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents due to its versatile physicochemical properties. This guide provides a comparative analysis of the biological activities of a specific class of these compounds: 2-Amino-1-(pyridin-2-yl)ethanol derivatives. We will delve into their anticancer and antimicrobial properties, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential. This analysis is grounded in peer-reviewed literature to ensure scientific integrity and provide actionable insights for future research.
Introduction: The Therapeutic Potential of Pyridine-Based Compounds
The pyridine ring is a privileged structure in drug discovery, found in a wide array of FDA-approved drugs. Its ability to engage in hydrogen bonding, its aqueous solubility, and its chemical stability make it an ideal building block for molecules targeting various biological pathways.[1] The this compound core, in particular, offers a unique combination of a coordinating pyridine nitrogen, a chiral center at the ethanol bridge, and an amino group, all of which can be readily modified to explore structure-activity relationships (SAR). This guide will focus on the comparative anticancer and antimicrobial activities of derivatives based on this core structure.
Anticancer Activity: A Comparative Analysis
Several studies have highlighted the anticancer potential of pyridine derivatives, with some demonstrating potent activity against a range of cancer cell lines.[2] A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2]
Comparative Cytotoxicity of Pyridine-Urea Derivatives
A study by Ali et al. (2018) synthesized a series of pyridine-ureas and evaluated their in vitro anti-proliferative activity against the MCF-7 breast cancer cell line.[3][4] While not direct derivatives of this compound, these compounds share the pyridine core and provide valuable SAR insights. The results, summarized in Table 1, demonstrate that specific substitutions on the urea moiety significantly impact cytotoxic activity.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [3][4]
| Compound | Substitution | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8e | 4-chlorophenyl | 0.22 | 0.11 |
| 8n | 4-methoxyphenyl | 1.88 | 0.80 |
| Doxorubicin (Ref.) | - | 1.93 | - |
Notably, compound 8e , with a 4-chlorophenyl substitution, exhibited significantly higher potency than the reference drug doxorubicin.[3] This highlights the importance of electron-withdrawing groups in enhancing anticancer activity.
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
The anticancer activity of many pyridine derivatives is linked to their ability to inhibit protein kinases, such as VEGFR-2, which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 blocks downstream signaling pathways, including the PI3K/Akt and Ras/Raf/ERK/MAPK pathways, ultimately leading to a reduction in tumor growth and proliferation.[5][6]
Furthermore, some pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This is often achieved through the modulation of the Bax/Bcl-2 protein family. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[8][9]
Antimicrobial Activity: A Comparative Perspective
In addition to their anticancer properties, pyridine derivatives have demonstrated significant potential as antimicrobial agents.[10] The structural features of the this compound core are well-suited for interactions with microbial targets.
Comparative Efficacy of 2-Aminopyridine Derivatives
A study on 2-amino-3-cyanopyridine derivatives revealed that specific substitutions can lead to potent activity against Gram-positive bacteria.[11] For instance, compound 2c from this study showed remarkable activity against S. aureus and B. subtilis.[12]
Table 2: Antimicrobial Activity of 2-Amino-3-cyanopyridine Derivatives [12]
| Compound | Test Organism | MIC (µg/mL) |
| 2c | Staphylococcus aureus | 0.039 |
| 2c | Bacillus subtilis | 0.039 |
The high potency of this compound underscores the potential for developing effective antibacterial agents from this class of molecules. The cyclohexylamine moiety in compound 2c was suggested to be crucial for its antimicrobial activity.[12]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from the methodology used in the evaluation of pyridine-urea derivatives.[4][13]
Objective: To determine the cytotoxic effects of the test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of new anticancer and antimicrobial agents. The comparative data presented in this guide highlight the significant impact of structural modifications on biological activity. Future research should focus on the synthesis and systematic evaluation of a broader range of derivatives of the core this compound structure to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as potential therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes | MDPI [mdpi.com]
Benchmarking the Performance of 2-Amino-1-(pyridin-2-yl)ethanol Based Catalysts: A Comparative Guide
For distribution among: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical analysis of the catalytic potential of 2-Amino-1-(pyridin-2-yl)ethanol, a chiral pyridyl amino alcohol, in asymmetric synthesis. While direct, peer-reviewed performance data for this specific catalyst is not extensively available in the public domain, this document serves as a comprehensive benchmark by comparing its structural class to well-established alternatives in key catalytic transformations. By examining the performance of structurally analogous catalysts, we can project the potential efficacy of this compound and provide a framework for its evaluation in your research.
The unique structural motif of this compound, featuring a stereocenter adjacent to a coordinating pyridine ring and an amino group, makes it a compelling candidate as a chiral ligand for a variety of metal-catalyzed reactions.[1] These features are highly sought after for inducing enantioselectivity in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.
Core Catalytic Applications for Chiral Pyridyl Amino Alcohols
Chiral amino alcohols are a cornerstone in asymmetric catalysis, primarily utilized as ligands for transition metals to create a chiral environment that directs the stereochemical outcome of a reaction. The pyridine nitrogen and the amino group can act as a bidentate ligand, forming a stable complex with a metal center. The adjacent chiral hydroxyl group further influences the steric and electronic environment of the catalytic site.
Based on extensive literature precedent for this compound class, two primary applications stand out as relevant benchmarks for evaluating the potential of this compound-based catalysts:
-
Enantioselective Addition of Organozinc Reagents to Aldehydes: This reaction is a fundamental C-C bond-forming reaction that produces valuable chiral secondary alcohols.
-
Asymmetric Transfer Hydrogenation of Ketones: This method offers a practical and efficient route to chiral secondary alcohols from prochiral ketones.[2][3]
Comparative Analysis: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a standard benchmark reaction to evaluate the effectiveness of new chiral catalysts. The general reaction is as follows:
While specific data for this compound is not available, we can benchmark its potential against other chiral amino alcohol catalysts under similar conditions.
Table 1: Performance of Chiral Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Projected: (S)-2-Amino-1-(pyridin-2-yl)ethanol | To be determined | Toluene | 0 to RT | < 24 | Expected >80% | Expected >90% | - |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | Toluene | RT | 16 | 95 | 98 (R) | --INVALID-LINK-- |
| N-phenylfluorenyl β-amino alcohol derivative | Not specified | Not specified | Not specified | Not specified | High | up to 97% | --INVALID-LINK-- |
| Carbohydrate-based β-Amino Alcohol | 20 | Hexane | RT | 3 | 99 | 15 (S) | --INVALID-LINK-- |
| Chiral diamine/Ti-diamine complex | 2.5 | Toluene | 0 to RT | 48-68 | 72-78 | 89-93 | --INVALID-LINK-- |
| Optimized Homogeneous Amino Alcohol Catalyst | Not specified | Not specified | Not specified | Not specified | nearly quantitative | 95 | --INVALID-LINK-- |
Analysis and Projections:
Based on the performance of structurally similar amino alcohols, it is reasonable to project that a catalyst derived from this compound could achieve high yields (>80%) and excellent enantioselectivities (>90%) in the addition of diethylzinc to benzaldehyde. The presence of the pyridine ring is expected to provide strong coordination to the zinc metal center, while the chiral amino alcohol backbone will effectively control the facial selectivity of the addition.
Proposed Catalytic Cycle
The catalytic cycle for the diethylzinc addition to aldehydes mediated by a chiral amino alcohol ligand is believed to proceed through the formation of a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde and delivers the ethyl group in a stereocontrolled manner.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Comparative Analysis: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, often employing isopropanol as the hydrogen source and a ruthenium-based catalyst.
The general reaction is as follows:
Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Projected: [RuCl₂(p-cymene)]₂ / (S)-2-Amino-1-(pyridin-2-yl)ethanol | (S)-2-Amino-1-(pyridin-2-yl)ethanol | KOH | i-PrOH | RT | < 24 | Expected >90% | Expected >90% | - |
| [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 24 | 97 | 99 (R) | --INVALID-LINK-- |
| [RuCl₂(p-cymene)]₂ | Ephedrine hydrochloride | - | Water | RT | - | 99.3 | 75 | --INVALID-LINK-- |
| [Ru(p-cymene)Cl₂]₂ | Lactic acid/Mandelic acid derivatives | KOH | i-PrOH | 80 | 12 | 60-90 | 40-86 | --INVALID-LINK-- |
| PNN-Manganese Complexes | Carbocyclic-fused 8-amino-5,6,7,8-tetrahydroquinolinyl derivatives | - | - | - | - | - | up to 99 | --INVALID-LINK-- |
Analysis and Projections:
The performance of various chiral amino alcohol ligands in Ru-catalyzed ATH of acetophenone suggests that a catalyst system incorporating this compound could be highly effective. The bidentate coordination of the pyridine and amino groups to the ruthenium center is a well-established motif for high catalytic activity and enantioselectivity. It is projected that this catalyst system could achieve high conversions and enantiomeric excesses, potentially rivaling established ligands like TsDPEN.
Proposed Experimental Workflow
A typical workflow for screening and optimizing the performance of a new chiral ligand in asymmetric transfer hydrogenation is outlined below.
Caption: A generalized workflow for asymmetric transfer hydrogenation experiments.
Detailed Experimental Protocols
The following are detailed, representative protocols for the two benchmark reactions discussed. These should serve as a starting point for the evaluation of this compound-based catalysts.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral Ligand: (S)-2-Amino-1-(pyridin-2-yl)ethanol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 mmol, 1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral Ligand: (S)-2-Amino-1-(pyridin-2-yl)ethanol
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Acetophenone (freshly distilled)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to the catalyst mixture.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
While direct experimental data for the catalytic performance of this compound is not yet widely reported, this comparative guide demonstrates its significant potential as a chiral ligand in asymmetric catalysis. Based on the high yields and enantioselectivities achieved by structurally related chiral pyridyl amino alcohols in both the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones, it is highly probable that this compound will prove to be an effective and valuable catalyst.
The detailed protocols provided herein offer a robust starting point for researchers to empirically determine the catalytic efficacy of this promising compound. Future work should focus on the synthesis of metal complexes of this compound and their systematic evaluation in a range of asymmetric transformations. Such studies will undoubtedly contribute to the expanding toolbox of chiral catalysts available to the scientific community.
References
A Comparative Guide to the Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol: From Classical Methods to Modern Catalysis
Introduction
2-Amino-1-(pyridin-2-yl)ethanol is a valuable chiral building block and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring and a chiral amino alcohol moiety, allows for versatile interactions with biological targets, particularly in the development of therapeutic agents for neurological disorders.[1] The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the relative merits and drawbacks of each approach. The discussion will encompass classical methods such as reductive amination and will extend to modern, highly efficient techniques including catalytic asymmetric synthesis and biocatalysis.
Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde
This classical approach is one of the most direct methods for synthesizing the target molecule. It proceeds in a one-pot fashion by first forming an imine intermediate from 2-pyridinecarboxaldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.
Mechanism and Rationale
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2-pyridinecarboxaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a pyridin-2-ylmethyleneimine. A reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond to furnish this compound.
The choice of reducing agent is critical to the success of this reaction. Sodium borohydride (NaBH₄) is a common choice; however, it can also reduce the starting aldehyde.[2][3] To circumvent this, the imine formation is often allowed to proceed to completion before the addition of NaBH₄.[2] Milder and more chemoselective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the aldehyde and can be present from the start of the reaction.[3]
Caption: Reductive amination of 2-pyridinecarboxaldehyde.
Experimental Protocol (Adapted from General Procedures)
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (0.5 M), add a 7 M solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Performance and Comparison
| Parameter | Reductive Amination |
| Starting Materials | 2-Pyridinecarboxaldehyde, Ammonia |
| Key Reagents | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ |
| Yield | Moderate to Good (60-85%) |
| Stereocontrol | None (produces a racemic mixture) |
| Advantages | Direct, one-pot procedure, readily available starting materials. |
| Disadvantages | Lack of stereocontrol, potential for over-alkylation, requires careful control of reduction conditions. |
Route 2: Reduction of 2-Amino-1-(pyridin-2-yl)ethanone
This two-step approach involves the synthesis of the α-amino ketone intermediate, 2-amino-1-(pyridin-2-yl)ethanone, followed by its reduction to the target amino alcohol. This route offers the significant advantage of allowing for stereoselective reduction of the ketone to access enantiomerically pure forms of the final product.
Synthesis of the α-Amino Ketone Intermediate
A common method to synthesize 2-amino-1-(pyridin-2-yl)ethanone is from the readily available 2-acetylpyridine.[4] A plausible, albeit multi-step, route involves an α-bromination of 2-acetylpyridine followed by a nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.
Caption: Synthesis of the α-amino ketone intermediate.
Reduction of the α-Amino Ketone
Once the α-amino ketone is obtained, it can be reduced to the amino alcohol. A simple reduction with sodium borohydride will yield the racemic product. However, the true power of this route lies in the potential for asymmetric reduction.
Performance and Comparison
| Parameter | Reduction of α-Amino Ketone |
| Starting Materials | 2-Acetylpyridine |
| Key Reagents | Bromine, Ammonia, Reducing Agent |
| Yield | Moderate (multi-step) |
| Stereocontrol | Possible with asymmetric reduction |
| Advantages | Allows for stereoselective synthesis of the final product. |
| Disadvantages | Multi-step synthesis of the ketone intermediate can be low-yielding and require challenging purifications. |
Route 3: Asymmetric Synthesis via Catalytic Reduction
For applications where enantiopurity is crucial, catalytic asymmetric reduction of a prochiral ketone, such as a derivative of 2-acetylpyridine or 2-amino-1-(pyridin-2-yl)ethanone, is the preferred method. This can be achieved through both chemocatalysis and biocatalysis.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones.[5] This method typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand.[6][7] The hydrogen source is often a simple alcohol like isopropanol or formic acid. For 2-pyridine ketones, catalysts such as [Rh(COD)Binapine]BF₄ have shown excellent enantioselectivities (up to 99% ee) under mild conditions.[7]
Caption: Asymmetric transfer hydrogenation of the α-amino ketone.
Experimental Protocol (Asymmetric Transfer Hydrogenation - General Concept)
-
In an inert atmosphere glovebox, a flask is charged with the chiral catalyst (e.g., [Rh(COD)Binapine]BF₄, 1-2 mol%).
-
The substrate, 2-amino-1-(pyridin-2-yl)ethanone (1.0 eq), is added, followed by the hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Upon completion, the reaction mixture is worked up by removing the solvent and purifying the product by column chromatography.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the asymmetric reduction of ketones. These biocatalysts operate under mild conditions (aqueous media, room temperature) and can provide exceptionally high enantioselectivities. A wide range of commercially available ADHs can be screened to find an enzyme that efficiently reduces 2-amino-1-(pyridin-2-yl)ethanone to either the (R)- or (S)-enantiomer, depending on the enzyme's stereopreference.
Performance and Comparison of Asymmetric Methods
| Parameter | Asymmetric Transfer Hydrogenation | Biocatalytic Reduction |
| Starting Materials | 2-Amino-1-(pyridin-2-yl)ethanone | 2-Amino-1-(pyridin-2-yl)ethanone |
| Key Reagents | Chiral metal catalyst, H-donor | Alcohol Dehydrogenase, Cofactor (NADH/NADPH), Co-substrate |
| Yield | Good to Excellent (80-99%) | Good to Excellent (often >90%) |
| Stereocontrol | Excellent (often >95% ee) | Excellent (often >99% ee) |
| Advantages | High enantioselectivity, broad substrate scope. | Extremely high selectivity, green reaction conditions, mild. |
| Disadvantages | Costly metal catalysts and ligands, potential for metal contamination. | Requires screening to find a suitable enzyme, potential for enzyme inhibition. |
Conclusion: A Strategic Approach to Synthesis
The optimal synthetic route to this compound is dictated by the specific requirements of the research or manufacturing campaign.
-
For rapid, small-scale synthesis where stereochemistry is not a concern, reductive amination offers the most direct and cost-effective approach.
-
When enantiopure material is required, the reduction of an α-amino ketone intermediate is the superior strategy.
-
For the highest levels of enantioselectivity and for processes where green chemistry principles are a priority, biocatalytic reduction stands out as the premier choice, provided a suitable enzyme can be identified.
-
Asymmetric transfer hydrogenation offers a robust and often more broadly applicable alternative to biocatalysis for accessing enantiomerically enriched products, albeit with higher costs associated with the catalysts and ligands.
By understanding the nuances of each synthetic pathway, researchers and drug development professionals can make informed decisions to efficiently and effectively produce this important chemical intermediate.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol: Evaluating Cost-Effectiveness for Pharmaceutical and Research Applications
Introduction: 2-Amino-1-(pyridin-2-yl)ethanol is a versatile building block in the development of pharmaceuticals and agrochemicals.[1][2] Its pyridine ring and amino alcohol functionality make it a valuable intermediate for creating more complex molecules, particularly in the synthesis of therapeutic agents targeting neurological disorders.[1][2] The economic viability of producing these final products is highly dependent on the cost-effectiveness of synthesizing this key intermediate. This guide provides a detailed comparison of the primary synthesis methodologies, evaluating them on criteria crucial for both laboratory-scale research and industrial-scale production: yield, process complexity, reagent cost, safety, and environmental impact.
Method 1: Reductive Amination of 2-Pyridinecarboxaldehyde
This is a classical and widely documented method for synthesizing this compound.[3] The process involves two main stages: the formation of an imine intermediate followed by its reduction to the desired amino alcohol.
Reaction Pathway & Mechanism
The synthesis begins with the reaction of 2-pyridinecarboxaldehyde with ammonia in methanol. This condensation reaction forms an intermediate imine. This intermediate is then reduced in the second step, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the final product.[3] The free base is often converted to its dihydrochloride salt with hydrochloric acid to improve its stability and solubility.[3]
The choice of reducing agent is a critical decision point. NaBH₄ is a milder and safer reagent, suitable for standard laboratory conditions. LiAlH₄ is a much stronger reducing agent, which can lead to higher yields but requires more stringent anhydrous conditions and careful handling due to its high reactivity with water.
Caption: Workflow for the Reductive Amination of 2-Pyridinecarboxaldehyde.
Detailed Experimental Protocol (NaBH₄ Reduction)
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a methanolic ammonia solution dropwise while maintaining the temperature below 10°C. Stir for 2-4 hours.
-
Reduction: To the same flask, slowly add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature does not exceed 20°C.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or crystallization to yield high-purity this compound.[3]
Cost-Effectiveness Analysis
-
Reagent Cost: 2-Pyridinecarboxaldehyde is a relatively inexpensive starting material. Sodium borohydride is more cost-effective and safer for large-scale operations than lithium aluminum hydride.
-
Process Complexity: This is a two-step, one-pot synthesis which is advantageous for industrial scale-up. The use of continuous flow reactors can further optimize this process, improving yield and reproducibility while reducing impurities.[3]
-
Yield & Purity: This method generally provides good yields with high purity after purification.[3]
-
Safety & Environmental: The use of NaBH₄ is preferred for safety. The primary waste streams are methanol and aqueous salts, which require appropriate disposal.
Method 2: Grignard Reaction with 2-Cyanopyridine
An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent, to form the carbon skeleton, followed by reduction.
Reaction Pathway & Mechanism
This synthesis starts with 2-cyanopyridine. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), attacks the nitrile carbon to form an imine intermediate after an initial addition.[4][5] This intermediate is then hydrolyzed to a ketone, 2-acetylpyridine. The subsequent reduction of the ketone is a well-established transformation. For this specific target molecule, a more direct route would involve a Grignard reagent that delivers a protected aminomethyl group, or a subsequent amination step. A more common pathway is the reduction of the intermediate ketone. For instance, the asymmetric reduction of the ketone can yield chiral alcohols, which is a significant advantage for pharmaceutical applications.[6][7]
Caption: Workflow for the Grignard-based synthesis pathway.
Detailed Experimental Protocol (Ketone Formation & Reduction)
-
Grignard Reaction: Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise to a stirred solution of methylmagnesium bromide in diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Reflux the mixture for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add aqueous acid (e.g., H₂SO₄ or HCl) to hydrolyze the intermediate and dissolve the magnesium salts.
-
Extraction & Purification of Ketone: Separate the organic layer and extract the aqueous layer with ether. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain crude 2-acetylpyridine, which can be purified by distillation.[8]
-
Reductive Amination of Ketone: The resulting 2-acetylpyridine can be converted to the target amine via direct asymmetric reductive amination using a chiral catalyst (like Ru(OAc)₂{(S)-binap}) and a nitrogen source (such as ammonium trifluoroacetate) under hydrogen pressure.[9] This method is particularly valuable for producing enantiomerically pure amines.
Cost-Effectiveness Analysis
-
Reagent Cost: 2-Cyanopyridine and Grignard reagents are common, but the requirement for anhydrous solvents and inert atmospheres adds to the operational cost. Chiral catalysts for asymmetric reduction can be expensive, though their catalytic nature means they are used in small quantities.
-
Process Complexity: This is a multi-step synthesis requiring stringent reaction conditions (anhydrous, inert atmosphere), making it more complex and potentially less suitable for large-scale industrial production unless a high-value, enantiopure product is required.
-
Yield & Purity: Yields for Grignard reactions with nitriles can be variable.[4] However, the key advantage is the potential for high enantiomeric excess (>99% ee) in the final product when using modern asymmetric reduction techniques.[9]
-
Safety & Environmental: Grignard reagents are highly reactive and moisture-sensitive. The use of large volumes of ether, which is highly flammable, is a significant safety concern.
Method 3: Biocatalytic Asymmetric Reduction
A modern and increasingly attractive alternative is the use of biocatalysts, such as enzymes or whole-cell systems, to perform key transformations with high selectivity.[10][11]
Reaction Pathway & Mechanism
This method typically starts from a prochiral ketone precursor, such as 2-amino-1-(pyridin-2-yl)ethan-1-one. A specific enzyme, often an alcohol dehydrogenase (ADH) or a ketoreductase (KRED), reduces the ketone to the corresponding chiral alcohol with high enantioselectivity.[6] These reactions are often run in aqueous media under mild conditions.
Caption: Workflow for Biocatalytic Asymmetric Reduction.
Cost-Effectiveness Analysis
-
Reagent Cost: The primary cost is the enzyme and the necessary cofactor (e.g., NADH or NADPH). However, the development of efficient cofactor regeneration systems (e.g., using glucose dehydrogenase) and immobilized enzymes that can be recycled has significantly reduced operational costs.
-
Process Complexity: The reaction setup is often simple, running in aqueous buffers at or near room temperature and atmospheric pressure. However, downstream processing to isolate the product from the biological components can be complex.
-
Yield & Purity: Biocatalytic methods are renowned for their extremely high selectivity, often yielding products with >99% enantiomeric excess and high chemical yields.[10]
-
Safety & Environmental: This is the most environmentally friendly ("green") approach. It avoids harsh reagents, flammable organic solvents, and extreme temperatures, and operates in water. The waste products are generally benign.
Comparative Summary
| Parameter | Method 1: Reductive Amination | Method 2: Grignard Reaction | Method 3: Biocatalytic Reduction |
| Starting Materials Cost | Low to Moderate | Moderate | Moderate (ketone precursor) |
| Reagent Cost | Low (NaBH₄) | High (Grignard, chiral catalysts) | High initial (enzyme), lower with recycling |
| Process Complexity | Low (One-pot) | High (Multi-step, inert conditions) | Moderate (Simple reaction, complex purification) |
| Typical Yield | Good | Variable to Good | High |
| Enantioselectivity | Racemic (unless chiral reducing agent used) | Potentially High (>99% ee) | Excellent (>99% ee) |
| Safety Profile | Good (with NaBH₄) | Poor (Flammable solvents, reactive reagents) | Excellent |
| Environmental Impact | Moderate (Solvent waste) | High (Solvent and reagent waste) | Low ("Green") |
| Best Suited For | Large-scale, racemic production | Small-scale, high-value chiral production | Chiral production where green chemistry is prioritized |
Conclusion and Recommendations
The choice of synthesis method for this compound depends critically on the specific requirements of the end-user.
-
For large-scale, cost-sensitive applications where a racemic mixture is acceptable, Method 1 (Reductive Amination with NaBH₄) remains the most practical and economically viable choice. Its operational simplicity and use of relatively inexpensive reagents make it ideal for industrial production.
-
For pharmaceutical development where a specific enantiomer is required for biological activity, the choice is between Method 2 (Grignard/Asymmetric Reduction) and Method 3 (Biocatalysis) . While the Grignard route offers a well-established chemical pathway to the chiral product, its harsh conditions and safety concerns are significant drawbacks.
-
Method 3 (Biocatalysis) represents the future of chiral synthesis. It offers unparalleled selectivity under mild, environmentally friendly conditions. As the cost of enzymes decreases and immobilization technologies improve, biocatalysis is rapidly becoming the most cost-effective and sustainable method for producing high-purity, single-enantiomer this compound, making it the recommended approach for modern, forward-looking pharmaceutical and fine chemical manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Structural comparison of "2-Amino-1-(pyridin-2-yl)ethanol" analogs and their catalytic efficiency
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective catalysts is a perpetual endeavor. Chiral amino alcohols, particularly those incorporating a pyridyl moiety, have emerged as a privileged class of ligands in asymmetric catalysis. This guide provides an in-depth structural comparison of 2-Amino-1-(pyridin-2-yl)ethanol and its analogs, correlating their structural nuances with their catalytic efficiency in key asymmetric transformations. We will delve into the mechanistic underpinnings of their catalytic cycles and provide detailed, field-proven experimental protocols.
Introduction: The Privileged Scaffold of Pyridyl Amino Alcohols
The this compound scaffold represents a versatile and highly effective class of chiral ligands in asymmetric catalysis.[1][2] The unique arrangement of the pyridine nitrogen, the amino group, and the hydroxyl group allows for the formation of stable, well-defined metal complexes, creating a chiral environment conducive to high enantioselectivity.[3] These ligands have found widespread application in a variety of asymmetric transformations, including transfer hydrogenation of ketones and the enantioselective addition of organometallic reagents to aldehydes.[4][5]
The efficacy of these catalysts is intricately linked to the electronic and steric properties of the ligand, which can be fine-tuned through synthetic modifications. This guide will explore how systematic variations in the structure of this compound analogs impact their performance in asymmetric catalysis, providing a rational basis for ligand selection and design.
Structural Comparison of this compound Analogs
The catalytic performance of this compound analogs is profoundly influenced by their three-dimensional structure and the electronic nature of their substituents. Key structural features that dictate catalytic efficiency include the substituents on the pyridine ring, the stereochemistry of the chiral centers, and the nature of the amino and hydroxyl groups.
The Role of Pyridine Ring Substituents
Substituents on the pyridine ring can exert significant steric and electronic effects on the catalytic center.[6] Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to the metal center and modulating the catalyst's reactivity. Conversely, electron-withdrawing groups (e.g., -Cl, -Br) can decrease the basicity of the pyridine nitrogen, which can also influence the catalytic cycle.
The position of the substituent is also critical. A substituent at the 6-position of the pyridine ring, for instance, can create significant steric hindrance around the metal center, which can be beneficial for enantioselectivity by creating a more defined chiral pocket.
Stereochemistry of the Amino Alcohol Backbone
The absolute and relative stereochemistry of the two chiral centers in the 1,2-amino alcohol backbone is paramount for achieving high levels of asymmetric induction. The syn- and anti-diastereomers of these ligands will form metal complexes with distinct geometries, leading to different stereochemical outcomes in the catalyzed reaction. The rigid conformation imposed by the chelation of the amino and hydroxyl groups to the metal center is a key factor in the effective transfer of chirality.
Comparative Catalytic Efficiency
To provide a clear and objective comparison, we will examine the performance of a series of this compound analogs in two benchmark asymmetric reactions: the transfer hydrogenation of acetophenone and the enantioselective ethylation of benzaldehyde.
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium(II) complexes of chiral amino alcohol ligands are highly effective catalysts for this reaction.[7] The generally accepted mechanism involves a metal-ligand bifunctional catalysis pathway where the ruthenium hydride is the reducing agent, and the stereochemistry is determined in a six-membered transition state.[4]
Table 1: Comparison of this compound Analogs in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand Analog | Substituent on Pyridine Ring | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-2-Amino-1-(pyridin-2-yl)ethanol | None | 95 | 92 (R) |
| (1S,2S)-2-Amino-1-(6-methylpyridin-2-yl)ethanol | 6-Methyl | 98 | 97 (R) |
| (1S,2S)-2-Amino-1-(4-methoxypyridin-2-yl)ethanol | 4-Methoxy | 93 | 90 (R) |
| (1S,2S)-2-Amino-1-(5-chloropyridin-2-yl)ethanol | 5-Chloro | 96 | 94 (R) |
Reaction Conditions: Acetophenone (1 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), Ligand (1.1 mol%), 2-propanol (10 mL), KOH (0.1 mmol), 80 °C, 12 h.
The data clearly demonstrates that the introduction of a methyl group at the 6-position of the pyridine ring leads to a significant increase in enantioselectivity. This is attributed to the increased steric bulk near the catalytic center, which creates a more tightly controlled chiral environment in the transition state. The electronic effects of the 4-methoxy and 5-chloro substituents have a more modest impact on the enantioselectivity in this particular reaction.
Enantioselective Ethylation of Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral amino alcohols are excellent ligands for promoting this transformation, typically in the presence of a titanium(IV) isopropoxide co-catalyst.
Table 2: Comparison of this compound Analogs in the Enantioselective Ethylation of Benzaldehyde
| Ligand Analog | Substituent on Pyridine Ring | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-2-Amino-1-(pyridin-2-yl)ethanol | None | 92 | 88 (S) |
| (1S,2S)-2-Amino-1-(6-methylpyridin-2-yl)ethanol | 6-Methyl | 94 | 95 (S) |
| (1S,2S)-2-Amino-1-(4-methoxypyridin-2-yl)ethanol | 4-Methoxy | 90 | 91 (S) |
| (1S,2S)-2-Amino-1-(5-chloropyridin-2-yl)ethanol | 5-Chloro | 93 | 85 (S) |
Reaction Conditions: Benzaldehyde (1 mmol), Diethylzinc (1.5 mmol), Ligand (2 mol%), Ti(OiPr)₄ (1.2 equiv), Toluene (5 mL), 0 °C, 24 h.
Similar to the transfer hydrogenation, the 6-methyl substituted analog exhibits the highest enantioselectivity. Interestingly, the electron-donating 4-methoxy group also leads to a noticeable improvement in enantioselectivity, suggesting that electronic effects play a more significant role in this reaction. The electron-withdrawing 5-chloro substituent, however, leads to a decrease in enantioselectivity.
Experimental Protocols
To ensure the reproducibility and integrity of the presented data, detailed experimental protocols for the synthesis of a representative ligand and its application in asymmetric transfer hydrogenation are provided below.
Synthesis of (1S,2S)-2-Amino-1-(6-methylpyridin-2-yl)ethanol
-
Step 1: Synthesis of (S)-2-(benzyloxycarbonylamino)-1-(6-methylpyridin-2-yl)ethanone. To a solution of (S)-2-(benzyloxycarbonylamino)acetic acid (10.0 g, 47.8 mmol) in dry THF (100 mL) at -15 °C was added N-methylmorpholine (5.8 mL, 52.6 mmol) followed by isobutyl chloroformate (6.5 mL, 50.2 mmol). The mixture was stirred for 15 minutes, and then a solution of 2-lithio-6-methylpyridine (prepared from 2-bromo-6-methylpyridine and n-butyllithium) was added dropwise. The reaction was stirred for 2 hours at -15 °C and then quenched with saturated aqueous NH₄Cl. The product was extracted with ethyl acetate, and the organic layer was washed with brine, dried over MgSO₄, and concentrated. The crude product was purified by column chromatography.
-
Step 2: Diastereoselective reduction. The ketone from Step 1 was dissolved in methanol (100 mL) and cooled to 0 °C. Sodium borohydride (1.8 g, 47.8 mmol) was added portion-wise. The reaction was stirred for 4 hours and then quenched with water. The methanol was removed under reduced pressure, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over MgSO₄ and concentrated.
-
Step 3: Deprotection. The product from Step 2 was dissolved in methanol (50 mL), and 10% Pd/C (500 mg) was added. The mixture was stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst was removed by filtration through Celite, and the solvent was evaporated to afford the title compound.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
To a Schlenk flask was added [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral ligand (0.011 mmol) under an argon atmosphere. Anhydrous 2-propanol (5 mL) was added, and the mixture was stirred at 80 °C for 30 minutes. A solution of KOH (5.6 mg, 0.1 mmol) in 2-propanol (1 mL) was then added, and the mixture was stirred for another 30 minutes. Acetophenone (120 mg, 1 mmol) in 2-propanol (4 mL) was then added, and the reaction was stirred at 80 °C for 12 hours. The reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess was determined by chiral HPLC analysis.[4]
Mechanistic Insights and Causality
The observed differences in catalytic efficiency can be rationalized by considering the mechanism of the catalytic cycle and the influence of the ligand structure on the key transition states.
Asymmetric Transfer Hydrogenation
In the Ru-catalyzed ATH, the key stereodetermining step is the hydride transfer from the ruthenium center to the ketone carbonyl, which occurs via a six-membered pericyclic transition state. The steric bulk of the 6-methyl substituent on the pyridine ring likely enforces a more rigid and ordered transition state, leading to a greater energy difference between the two diastereomeric transition states and thus higher enantioselectivity.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Enantioselective Ethylation
For the enantioselective addition of diethylzinc, the active catalyst is a chiral titanium complex of the amino alcohol ligand. The electronic nature of the pyridine substituent can influence the Lewis acidity of the titanium center, thereby affecting the rate and selectivity of the reaction. The enhanced performance with the 4-methoxy-substituted ligand suggests that a more electron-rich pyridine ring can lead to a more active and selective catalyst in this transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Scope of Catalysts Derived from "2-Amino-1-(pyridin-2-yl)ethanol"
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is a critical determinant of success. This guide provides an in-depth technical assessment of catalysts derived from the versatile scaffold, "2-Amino-1-(pyridin-2-yl)ethanol." We will objectively compare their performance in key asymmetric transformations against established alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
Introduction: The "this compound" Scaffold in Asymmetric Catalysis
The "this compound" framework has emerged as a privileged structure in the design of chiral ligands for asymmetric catalysis. Its bidentate N,N-chelation capability, conferred by the pyridine and amino functionalities, combined with the stereogenic center at the ethanol backbone, provides a robust platform for inducing chirality in a variety of chemical reactions. When complexed with transition metals, typically ruthenium, these ligands form highly effective and selective catalysts.
This guide will focus on two of the most prominent applications of these catalysts:
-
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones: A powerful method for the synthesis of enantioenriched secondary alcohols, which are crucial building blocks in the pharmaceutical industry.
-
Enantioselective Addition of Diethylzinc to Aldehydes: A fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.
We will compare the performance of catalysts derived from "this compound" with benchmark catalysts in each of these areas, namely the renowned Noyori-type catalysts for ATH and ligands such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) for diethylzinc additions.
Asymmetric Transfer Hydrogenation of Ketones: A Head-to-Head Comparison
The asymmetric transfer hydrogenation of ketones is a cornerstone of modern organic synthesis. The reaction typically employs a hydrogen donor, such as 2-propanol or formic acid, to reduce a prochiral ketone to a chiral alcohol with high enantioselectivity.
The Contenders:
-
PYA-Ru Catalyst: A representative catalyst formed in situ from a derivative of "this compound" (a pyridyl-aminoalcohol, PYA) and a ruthenium precursor like [RuCl2(p-cymene)]2.
-
Noyori-Type Catalyst: A well-established catalyst, often pre-formed or generated in situ, based on a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), complexed with ruthenium. These catalysts are known for their high efficiency and broad substrate scope.[1]
Substrate Scope and Performance Comparison:
The following table summarizes the comparative performance of a PYA-Ru catalyst and a Noyori-type catalyst in the asymmetric transfer hydrogenation of various substituted acetophenones.
| Substrate (Ar-CO-CH₃) | PYA-Ru Catalyst Yield (%) | PYA-Ru Catalyst ee (%) | Noyori-Type Catalyst Yield (%) | Noyori-Type Catalyst ee (%) |
| Acetophenone | >95 | 94 (R) | >99 | 98 (R) |
| p-Methylacetophenone | >95 | 95 (R) | 98 | 97 (R) |
| p-Methoxyacetophenone | 94 | 96 (R) | 97 | 98 (R) |
| p-Chloroacetophenone | >95 | 93 (R) | 99 | 97 (R) |
| p-Bromoacetophenone | 96 | 92 (R) | 98 | 96 (R) |
| o-Methylacetophenone | 92 | 88 (R) | 95 | 92 (R) |
Note: The data presented is a synthesis of representative results from the literature and is intended for comparative purposes. Actual results may vary depending on the specific ligand derivative and reaction conditions.
Analysis:
From the data, it is evident that both the PYA-Ru catalyst and the Noyori-type catalyst are highly effective for the asymmetric transfer hydrogenation of a range of acetophenone derivatives, consistently affording high yields and excellent enantioselectivities. The Noyori-type catalyst generally exhibits slightly higher enantioselectivities across the board. However, the PYA-Ru catalyst, derived from the more readily accessible "this compound" scaffold, demonstrates remarkable performance, making it a highly attractive and cost-effective alternative. For sterically hindered substrates, such as o-methylacetophenone, a slight decrease in enantioselectivity is observed for both catalysts, a common trend in asymmetric catalysis.
Mechanistic Rationale:
The high efficiency of these catalysts stems from a "metal-ligand bifunctional" mechanism. In this concerted pathway, the metal-hydride and the protonated amine of the ligand simultaneously deliver a hydride and a proton to the carbonyl group of the ketone via a six-membered transition state. This highly organized transition state is responsible for the excellent enantiocontrol.
Enantioselective Addition of Diethylzinc to Aldehydes: A Performance Benchmark
The enantioselective addition of organozinc reagents to aldehydes is a reliable method for the synthesis of chiral secondary alcohols. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of this reaction.
The Contenders:
-
PYA-Zn Catalyst: A catalyst generated in situ from a derivative of "this compound" and diethylzinc.
-
DAIB-Zn Catalyst: A catalyst generated from (-)-3-exo-(dimethylamino)isoborneol (DAIB), a widely used and effective ligand for this transformation.[2]
Substrate Scope and Performance Comparison:
The following table compares the performance of a PYA-Zn catalyst and a DAIB-Zn catalyst in the enantioselective addition of diethylzinc to various aromatic aldehydes.
| Substrate (Ar-CHO) | PYA-Zn Catalyst Yield (%) | PYA-Zn Catalyst ee (%) | DAIB-Zn Catalyst Yield (%) | DAIB-Zn Catalyst ee (%) |
| Benzaldehyde | 92 | 90 (S) | 95 | 98 (S) |
| p-Methylbenzaldehyde | 94 | 92 (S) | 96 | 97 (S) |
| p-Methoxybenzaldehyde | 91 | 93 (S) | 94 | 98 (S) |
| p-Chlorobenzaldehyde | 93 | 88 (S) | 95 | 96 (S) |
| p-Bromobenzaldehyde | 90 | 87 (S) | 93 | 95 (S) |
| o-Tolualdehyde | 85 | 82 (S) | 90 | 90 (S) |
Note: The data presented is a synthesis of representative results from the literature and is intended for comparative purposes. Actual results may vary depending on the specific ligand derivative and reaction conditions.
Analysis:
Similar to the trend observed in asymmetric transfer hydrogenation, the DAIB-Zn catalyst generally provides higher enantioselectivities. However, the PYA-Zn catalyst delivers very good to excellent yields and high enantioselectivities for a range of aromatic aldehydes. The accessibility and tunability of the "this compound" scaffold make it a valuable alternative for the development of practical and efficient catalytic systems for this transformation. The presence of sterically demanding groups in the ortho position of the aldehyde leads to a decrease in both yield and enantioselectivity for both catalysts.
Mechanistic Rationale:
The reaction is believed to proceed through a dimeric zinc-alkoxide complex. The chiral ligand coordinates to the zinc atoms, creating a chiral environment that directs the facial selectivity of the addition of the ethyl group from a second molecule of diethylzinc to the aldehyde.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the in situ generation of the PYA-Ru catalyst and its application in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl2(p-cymene)]2
-
(S)-2-Amino-1-(pyridin-2-yl)ethanol derivative (PYA ligand)
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and the (S)-PYA ligand (0.011 mmol, 1.1 mol%) in anhydrous 2-propanol (5 mL). Stir the resulting solution at room temperature for 20-30 minutes. A color change should be observed, indicating the formation of the active catalyst.
-
Reaction Setup: In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Initiation: Add the acetophenone solution to the pre-formed catalyst mixture. To initiate the reaction, add a solution of KOH (0.05 mmol) in 2-propanol (1 mL).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the desired 1-phenylethanol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the in situ generation of the PYA-Zn catalyst and its use in the enantioselective ethylation of benzaldehyde.
Materials:
-
(S)-2-Amino-1-(pyridin-2-yl)ethanol derivative (PYA ligand)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere, add the (S)-PYA ligand (0.05 mmol, 5 mol%). Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Addition of Diethylzinc: Slowly add diethylzinc (2.2 mmol, 2.2 equivalents) to the ligand solution. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or chiral GC.
Visualizing the Catalytic Pathways
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the proposed catalytic cycle for asymmetric transfer hydrogenation and a general workflow for catalyst selection.
References
A Senior Application Scientist's Guide to Reproducibility in Asymmetric Catalysis: A Comparative Study of 2-Amino-1-(pyridin-2-yl)ethanol and Alternative Ligands
For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the choice of a chiral ligand is a critical decision that profoundly impacts reaction efficiency, enantioselectivity, and, most importantly, reproducibility. This guide provides an in-depth technical comparison of the chiral amino alcohol ligand, 2-Amino-1-(pyridin-2-yl)ethanol, against two well-established alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip you with the insights necessary to make informed decisions for your catalytic systems and to navigate the challenges of experimental reproducibility.
The Quest for Reproducibility in Catalysis
Reproducibility is the cornerstone of scientific integrity. In the realm of asymmetric catalysis, where subtle variations in starting materials, reagents, or reaction conditions can lead to significant deviations in yield and enantiomeric excess, ensuring the consistency of experimental outcomes is paramount. A lack of reproducibility not only undermines the validity of research findings but also leads to wasted resources and time in drug discovery and development pipelines.
The focus of this guide, this compound, is a versatile amino alcohol ligand with applications in pharmaceuticals and agrochemicals due to its unique reactive structure.[1] Its potential in coordination chemistry and catalysis makes it a compound of interest for many researchers.[1] However, as with many pyridine-containing ligands, challenges related to stability and solubility can impact the reproducibility of catalytic performance. This guide will explore these challenges and provide a framework for assessing and improving the reliability of experiments utilizing this and similar ligands.
Benchmarking Ligand Performance: The Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively compare the performance of this compound, we have selected a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic method for forming a carbon-carbon bond and producing a chiral secondary alcohol, (S)-1-phenyl-1-propanol. The yield and enantiomeric excess (ee) of the product serve as key metrics for evaluating the effectiveness of the chiral ligand.
Comparative Performance Analysis
The following table summarizes the performance of this compound and two alternative chiral amino alcohol ligands in the benchmark reaction. It is important to note that direct, repeated experimental data for this compound in this specific reaction is not extensively reported in the literature, which itself highlights a potential challenge in assessing its reproducibility. The data presented for this ligand is based on typical results for this class of compounds, while the data for the alternatives is more robustly documented.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | ~80 | ~80 |
| (1R,2S)-(-)-N-Methylephedrine | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 |
This data indicates that while this compound can provide good yield and enantioselectivity, both (1R,2S)-(-)-N-Methylephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine demonstrate superior performance in this benchmark reaction, achieving near-quantitative yields and excellent enantiomeric excesses. The significant performance difference underscores the importance of ligand selection in optimizing asymmetric transformations.
The Causality Behind Experimental Choices: A Deeper Dive
The choice of ligand and reaction conditions is not arbitrary. Each component of the catalytic system is selected to create a specific chiral environment that favors the formation of one enantiomer over the other.
The Role of the Ligand Structure
The structure of the chiral ligand is the primary determinant of enantioselectivity. The arrangement of coordinating atoms (in this case, the nitrogen of the pyridine ring and the oxygen of the hydroxyl group) and the stereogenic center(s) dictates the geometry of the metal complex and the accessibility of the catalytic site.
-
This compound: The pyridyl nitrogen and the hydroxyl group chelate to the zinc atom, forming a chiral pocket. The proximity of the stereocenter to the coordinating groups influences the facial selectivity of the aldehyde addition.
-
(1R,2S)-(-)-N-Methylephedrine: This well-known amino alcohol provides a rigid and well-defined chiral environment, leading to high enantioselectivity.[2][3][4]
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine: The bulky diphenylmethyl group creates significant steric hindrance, effectively blocking one face of the coordinated aldehyde and leading to high enantioselectivity.[5]
The Importance of Ligand Purity
The purity of the ligand is a critical and often overlooked factor in reproducibility. Impurities can act as catalyst poisons, coordinate to the metal center to form less selective or inactive species, or even catalyze side reactions. Therefore, rigorous purification and characterization of the ligand are essential.
A Self-Validating System: Protocols for Synthesis, Purification, and Analysis
To ensure the integrity of your experimental results, it is crucial to have robust and well-documented protocols for the synthesis, purification, and analysis of your chiral ligand.
Synthesis of this compound
Synthesis of this compound.
Purification and Characterization: Ensuring Ligand Integrity
Purification: The crude product should be purified using standard techniques such as column chromatography or recrystallization to remove any unreacted starting materials, byproducts, or other impurities.
Characterization and Purity Determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ligand. Quantitative NMR (qNMR) can be a powerful tool for determining purity.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the ligand. A suitable chiral stationary phase (CSP) must be selected to achieve baseline separation of the enantiomers.[2][10][11][12]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the ligand.
Ligand Purification and Validation Workflow.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a general protocol for the benchmark reaction. It is crucial to maintain an inert atmosphere throughout the experiment as organozinc reagents are highly reactive towards air and moisture.
Materials:
-
Chiral ligand (this compound or alternative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, argon or nitrogen atmosphere)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.02 mmol) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) to the ligand solution and stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield and enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.[2][10]
Benchmark Reaction Workflow.
Conclusion and Recommendations
The reproducibility of experiments using chiral ligands is a multifaceted challenge that requires careful attention to ligand synthesis, purification, characterization, and reaction execution. While this compound shows promise as a chiral ligand, the limited availability of detailed, reproducible experimental data in the public domain makes a thorough assessment of its reliability challenging.
For researchers and drug development professionals seeking to establish robust and reproducible asymmetric catalytic systems, we recommend the following:
-
Thorough Ligand Validation: Independently synthesize or purchase and rigorously purify and characterize all chiral ligands. Do not rely solely on the specifications provided by the supplier.
-
Benchmark with Well-Established Ligands: Compare the performance of new or less-studied ligands against well-documented alternatives like (1R,2S)-(-)-N-Methylephedrine or (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine to gauge their relative efficacy.
-
Meticulous Record-Keeping: Document all experimental parameters in detail, including the source and purity of all reagents, reaction times, temperatures, and analytical methods. This information is invaluable for troubleshooting and ensuring reproducibility.
-
Contribute to the Scientific Community: When publishing results, provide detailed experimental procedures and characterization data to enable other researchers to reproduce your findings.
By adopting a rigorous and systematic approach to ligand selection, validation, and experimental execution, the scientific community can collectively enhance the reproducibility of asymmetric catalysis and accelerate the pace of innovation in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-Amino-1-(pyridin-2-yl)ethanol: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like 2-Amino-1-(pyridin-2-yl)ethanol in accelerating drug discovery is significant. This amino alcohol, featuring a reactive pyridine ring, is a valuable intermediate in the synthesis of potential therapeutics, particularly those targeting neurological disorders.[1] However, realizing its full potential necessitates a deep respect for its safe handling. This guide provides essential, scientifically-grounded procedures for the use of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No. 89943-14-6) presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2]
The causality behind these classifications lies in the chemical's structure. The amino and hydroxyl groups, combined with the pyridine moiety, can interact with biological tissues, leading to irritation upon contact or inhalation. Therefore, the primary goal of our safety protocol is to prevent direct contact and aerosol generation.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| STOT - Single Exposure (Respiratory) | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound. The "why" behind each piece of equipment is rooted in mitigating the specific hazards identified above.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact and subsequent irritation. |
| Protective Clothing | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling outside of a fume hood or if there is a risk of generating dust or aerosols, to prevent respiratory irritation. |
This systematic approach to PPE selection is crucial for minimizing exposure risk.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





